molecular formula C9H15N5O B561990 Minoxidil-d10

Minoxidil-d10

Cat. No.: B561990
M. Wt: 219.31 g/mol
InChI Key: ZIMGGGWCDYVHOY-YXALHFAPSA-N
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Description

Minoxidil-d10 contains 10 deuterium atoms on the piperidine ring. It is intended for use as an internal standard for the quantification of minoxidil by GC- or LC-mass spectrometry. Minoxidil is a pyrimidine derivative that was originally developed as an anti-hypertensive agent and unexpectedly found to stimulate hair growth. Minoxidil directly affects arteriolar smooth muscle to decrease vascular resistance in part by opening ATP-sensitive potassium channels. It can activate cyclooxygenase 1 (AC50 = 80 μM), which is expressed in the dermal papilla of hair follicles, increasing prostaglandin E2 production in BALB/c 3T3 fibroblasts and human dermal papilla fibroblasts.

Properties

IUPAC Name

6-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-3-hydroxy-2-iminopyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13/h6,11,15H,1-5,10H2/i1D2,2D2,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMGGGWCDYVHOY-YXALHFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2=NC(=N)N(C(=C2)N)O)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Minoxidil-d10: An In-depth Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Minoxidil-d10

This compound is the deuterium-labeled analog of Minoxidil, a well-known pharmaceutical agent. In this isotopologue, ten hydrogen atoms on the piperidine ring of the Minoxidil molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic substitution results in a molecule with a higher molecular weight than Minoxidil (219.31 g/mol for this compound versus 209.25 g/mol for Minoxidil) but with nearly identical chemical properties.[1][2]

The primary application of this compound in a research setting is as an internal standard for the highly accurate and precise quantification of Minoxidil in biological matrices such as plasma and serum.[1] Its utility is most pronounced in analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The co-elution of this compound with unlabeled Minoxidil and its distinct mass-to-charge ratio (m/z) allows for the correction of variability during sample preparation and analysis, leading to more reliable and reproducible results in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

Core Physicochemical and Analytical Properties

A summary of the key properties of this compound is provided below, offering a direct comparison with its unlabeled counterpart.

PropertyThis compoundMinoxidil
Chemical Formula C₉H₅D₁₀N₅OC₉H₁₅N₅O
Molecular Weight 219.31 g/mol 209.25 g/mol
CAS Number 1020718-66-438304-91-5
Appearance White to off-white solidWhite crystalline powder
Primary Research Use Internal standard for quantification of MinoxidilActive pharmaceutical ingredient

Primary Research Application: Bioanalytical Quantification

The most critical role of this compound is to serve as an internal standard in bioanalytical methods. Its structural and chemical similarity to Minoxidil ensures that it behaves almost identically during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished by a mass spectrometer.

Experimental Protocol: Quantification of Minoxidil in Human Plasma via UHPLC-MS/MS

The following protocol is a detailed methodology for the quantification of Minoxidil in human plasma, employing this compound as an internal standard. This method is suitable for pharmacokinetic and bioequivalence studies.

3.1.1 Sample Preparation: Liquid-Liquid Extraction

  • Pipette an aliquot of human plasma into a clean microcentrifuge tube.

  • Add a precise volume of this compound internal standard solution.

  • Add a suitable organic extraction solvent (e.g., ethyl acetate).

  • Vortex the mixture to ensure thorough mixing and partitioning of the analyte and internal standard into the organic layer.

  • Centrifuge the sample to achieve phase separation.

  • Carefully transfer the organic supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase for injection into the UHPLC-MS/MS system.

3.1.2 Chromatographic and Mass Spectrometric Conditions

ParameterCondition
UHPLC System A validated Ultra-High-Performance Liquid Chromatography system
Analytical Column Thermo Hypersil Gold C18 (4.6 x 50 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile and 0.1% formic acid in water (60:40, v/v)
Flow Rate 0.400 mL/min
Injection Volume 5 µL
Mass Spectrometer A triple quadrupole mass spectrometer with a TurboIonspray source
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Minoxidil) m/z 210.152 → 163.965
MRM Transition (this compound) m/z 220.267 → 169.089
Experimental Workflow

The following diagram illustrates the logical flow of a typical bioanalytical experiment using this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Spike with this compound (Internal Standard) plasma->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon uhplc UHPLC Separation recon->uhplc msms Tandem MS Detection (MRM Mode) uhplc->msms quant Quantification (Peak Area Ratio) msms->quant report Pharmacokinetic Analysis quant->report

Bioanalytical Workflow for Minoxidil Quantification.

Quantitative Data from Method Validation

The use of this compound as an internal standard enables the generation of highly reliable quantitative data. The following tables summarize the performance characteristics of the previously described UHPLC-MS/MS method.

Table 1: Linearity of Minoxidil Quantification

ParameterValue
Concentration Range 1.280 - 151.075 ng/mL
Correlation Coefficient (r²) ≥ 0.99

Table 2: Precision and Accuracy of Minoxidil Quantification

Quality Control SampleIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low QC 2.55 - 9.425.42 - 9.27102 - 10589.2 - 98.9
Medium QC 2.55 - 9.425.42 - 9.27102 - 10589.2 - 98.9
High QC 2.55 - 9.425.42 - 9.27102 - 10589.2 - 98.9

Application in Pharmacokinetic Research

A key application of this robust analytical method is in determining the pharmacokinetic profile of Minoxidil in human subjects. The following table presents typical pharmacokinetic parameters obtained from a bioequivalence study that utilized this compound as an internal standard.

Table 3: Pharmacokinetic Parameters of Oral Minoxidil in Healthy Volunteers

ParameterValue (Mean ± SD or Range)
Cmax (Maximum Plasma Concentration) ~53.1 ± 13.5 ng/mL
Tmax (Time to Maximum Concentration) 1.25 (0.67–5.00) hours
AUC (Area Under the Curve) Data not explicitly provided in the abstract

Minoxidil's Mechanism of Action: Signaling Pathways

Understanding the biological context in which Minoxidil acts is crucial for interpreting research data. Minoxidil's primary mechanism of action involves the opening of ATP-sensitive potassium (KATP) channels. This action leads to a cascade of downstream effects that are believed to contribute to its therapeutic effects, including hair growth.

KATP Channel Opening and Vasodilation

Minoxidil, or more accurately its active metabolite minoxidil sulfate, is a potent opener of ATP-sensitive potassium channels. In vascular smooth muscle cells, this leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels. The resulting decrease in intracellular calcium leads to smooth muscle relaxation and vasodilation.

katp_vasodilation minoxidil Minoxidil Sulfate katp ATP-sensitive K+ Channel (Kir6.x/SURx) minoxidil->katp Opens hyperpol Membrane Hyperpolarization katp->hyperpol K+ Efflux ca_channel Voltage-gated Ca2+ Channels (Closed) hyperpol->ca_channel Inactivates ca_influx Decreased Intracellular Ca2+ ca_channel->ca_influx vasodilation Smooth Muscle Relaxation (Vasodilation) ca_influx->vasodilation

Signaling Pathway of Minoxidil-induced Vasodilation.
Signaling Pathways in Hair Follicle Stimulation

In the context of hair growth, Minoxidil's effects are thought to be mediated by its action on dermal papilla cells and other components of the hair follicle. The opening of KATP channels is still a central event, but it triggers a more complex signaling cascade involving prostaglandins and growth factors.

hair_growth_pathway minoxidil Minoxidil katp KATP Channel Opening in Dermal Papilla Cells minoxidil->katp pghs1 Prostaglandin Endoperoxide Synthase 1 (PGHS-1) Activation minoxidil->pghs1 vegf Increased Vascular Endothelial Growth Factor (VEGF) Expression katp->vegf pge2 Increased Prostaglandin E2 (PGE2) Production pghs1->pge2 anagen Prolongation of Anagen Phase (Hair Growth) pge2->anagen vegf->anagen

Simplified Signaling Pathway of Minoxidil in Hair Follicles.

Conclusion

This compound is an indispensable tool for researchers engaged in the study of Minoxidil. Its role as an internal standard in advanced analytical techniques like UHPLC-MS/MS allows for the generation of high-quality, reliable data essential for pharmacokinetic and bioequivalence assessments. A thorough understanding of its properties, coupled with detailed experimental protocols and an appreciation of the underlying biological signaling pathways of Minoxidil, empowers drug development professionals to conduct robust and meaningful research.

References

Technical Guide: Synthesis and Characterization of Minoxidil-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Minoxidil-d10 (6-(1-piperidinyl-d10)-2,4-pyrimidinediamine 3-oxide), a deuterated analog of the well-known hair growth stimulant and antihypertensive agent, Minoxidil. This compound is an essential internal standard for the accurate quantification of Minoxidil in biological matrices and pharmaceutical formulations using mass spectrometry-based assays. This document details a feasible synthetic route, purification strategies, and a full characterization profile, including spectroscopic and chromatographic data. The information presented herein is intended to support researchers and professionals in drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

Minoxidil, originally developed as an antihypertensive drug, is widely recognized for its ability to stimulate hair growth and is a common active ingredient in topical treatments for androgenetic alopecia. The precise and accurate quantification of Minoxidil in clinical and research settings is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they mimic the analyte's chemical and physical properties, correcting for variations in sample preparation and instrument response.

This compound, in which the ten hydrogen atoms on the piperidine ring are replaced with deuterium, is the preferred internal standard for the bioanalysis of Minoxidil. Its increased mass allows for clear differentiation from the unlabeled drug in mass spectrometric analyses, while its identical physicochemical behavior ensures co-elution and similar ionization efficiency in liquid chromatography-mass spectrometry (LC-MS) methods. This guide outlines the synthetic pathway and detailed characterization of this compound.

Synthesis of this compound

The synthesis of this compound is analogous to the established synthetic routes for unlabeled Minoxidil, with the key difference being the use of deuterated piperidine. The most common and efficient method involves the nucleophilic substitution of a leaving group on a pyrimidine derivative with piperidine-d10.

A plausible and widely referenced synthetic approach starts from 2,6-diamino-4-chloropyrimidine, which is first N-oxidized and then reacted with piperidine-d10.[1]

Synthesis Workflow

Synthesis_Workflow A 2,6-Diamino-4-chloropyrimidine B Oxidation (e.g., m-CPBA or H2O2) A->B Step 1 C 2,6-Diamino-4-chloropyrimidine 1-oxide B->C D Nucleophilic Substitution (Piperidine-d10, Base) C->D Step 2 E This compound (Crude) D->E F Purification (Recrystallization) E->F Step 3 G This compound (Pure) F->G Characterization_Logic Start Synthesized this compound MS Mass Spectrometry Start->MS NMR NMR Spectroscopy Start->NMR HPLC HPLC Analysis Start->HPLC Confirm_MW Confirm Molecular Weight and Isotopic Enrichment MS->Confirm_MW Confirm_Structure Confirm Chemical Structure (Absence of Piperidine-H signals) NMR->Confirm_Structure Confirm_Purity Determine Chemical Purity HPLC->Confirm_Purity Final Characterized this compound Confirm_MW->Final Confirm_Structure->Final Confirm_Purity->Final

References

An In-depth Technical Guide to the Chemical Properties and Stability of Minoxidil-d10

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of isotopically labeled compounds like Minoxidil-d10 is crucial for advancements in pharmacokinetics, metabolism studies, and bioanalytical assays. This guide provides a detailed overview of the chemical properties and stability of this compound, supplemented with experimental protocols and visual diagrams to elucidate key concepts and procedures.

Chemical Properties of this compound

This compound is a deuterated analog of Minoxidil, where ten hydrogen atoms on the piperidine ring have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of Minoxidil in biological samples using mass spectrometry.[1] The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 2,6-diamino-4-(piperidin-1-yl-d10)pyrimidine 1-oxide[2]
Synonyms 6-(1-Piperidinyl-d10)-2,4-pyrimidinediamine 3-Oxide, Alostil-d10, Loniten-d10[3]
CAS Number 1020718-66-4[2][4]
Molecular Formula C₉H₅D₁₀N₅O[2][4]
Molecular Weight 219.31 g/mol [2][3][5]
Appearance White to off-white solid[4]
Purity ≥98%[3]
Deuterium Incorporation ≥99% deuterated forms (d₁-d₁₀)[6][7]
Solubility Soluble in Ethanol (≥ 5 mg/mL), DMSO (≥ 2 mg/mL), DMF (≥ 2 mg/mL), and PBS (pH 7.2) (2 mg/ml)[4][7]
UV/Vis (λmax) 230, 262, 284 nm[6][7]

Stability and Storage

Proper storage and handling are paramount to maintain the integrity of this compound.

Storage of Solid Form:

  • Long-term: Store as a powder at -20°C for up to 3 years.[4]

  • Short-term: Can be stored at 4°C for up to 2 years.[4]

  • Shipping: Typically shipped at room temperature in the continental US.[4][7]

Storage of Solutions:

  • When dissolved in a solvent, it is recommended to store at -80°C for up to 6 months, or at -20°C for up to 1 month.[4] It is advised to use freshly opened DMSO for dissolution due to its hygroscopic nature.[4]

General Stability: While specific forced degradation studies for this compound are not widely published, studies on Minoxidil indicate its stability. Minoxidil has been shown to be stable in various formulations for extended periods. For instance, in an Espumil™ Foam Base, Minoxidil was found to be stable for at least 90 days at room temperature when protected from light.[8][9] Forced degradation studies on Minoxidil revealed some degradation under acidic and oxidative conditions, but it remained stable to base, UV light, and heat.[8] Given the nature of deuterium labeling, the chemical stability of this compound is expected to be comparable to that of unlabeled Minoxidil under similar conditions.

Experimental Protocols

The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of Minoxidil. Below is a detailed experimental protocol for such an application using UHPLC-MS/MS.

Quantification of Minoxidil in Human Plasma using UHPLC-MS/MS with this compound as an Internal Standard

This method is designed for the accurate and sensitive quantification of Minoxidil in biological matrices.[10]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of human plasma, add the internal standard (this compound) solution.

  • Add 2.5 mL of ethyl acetate as the extraction solvent.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

2. Chromatographic Conditions:

  • UHPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: Thermo Hypersil Gold column (4.6x50mm, 5μm) or equivalent.[10]

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40, v/v).[10]

  • Flow Rate: 0.400 mL/min.[10]

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Mass Transitions:

    • Minoxidil: m/z 210.152 → 163.965[10][11]

    • This compound (Internal Standard): m/z 220.267 → 169.089[10][11]

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

4. Data Analysis:

  • Quantification is based on the ratio of the peak area of Minoxidil to the peak area of the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

Visualizations

Logical Relationship: Minoxidil and this compound

The following diagram illustrates the relationship between Minoxidil and its deuterated analog, this compound, highlighting its primary application.

Logical Relationship: Minoxidil and this compound Minoxidil Minoxidil (Analyte) Application Internal Standard in Mass Spectrometry Minoxidil->Application Quantified Using Minoxidil_d10 This compound (Deuterated Analog) Minoxidil_d10->Application Serves as

Caption: Relationship between Minoxidil and its internal standard, this compound.

Experimental Workflow: UHPLC-MS/MS Analysis

This diagram outlines the typical workflow for the quantification of Minoxidil in a biological sample using this compound.

Experimental Workflow: UHPLC-MS/MS Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Sample Spike Spike with this compound Plasma->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon UHPLC UHPLC Separation Recon->UHPLC MSMS MS/MS Detection UHPLC->MSMS Data Data Acquisition MSMS->Data Integration Peak Integration Data->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Quant Quantification Ratio->Quant

Caption: Workflow for Minoxidil quantification using UHPLC-MS/MS.

Proposed Signaling Pathway of Minoxidil

While the direct signaling pathway of this compound is not explicitly studied, it is presumed to be identical to that of Minoxidil. Minoxidil is a pro-drug that is converted to its active form, Minoxidil sulfate. Its mechanism of action is multifaceted, involving the opening of ATP-sensitive potassium channels and the stimulation of various growth factors.[12][13][14]

Proposed Signaling Pathway of Minoxidil Minoxidil Minoxidil Minoxidil_Sulfate Minoxidil Sulfate (Active Metabolite) Minoxidil->Minoxidil_Sulfate Sulfotransferase K_ATP ATP-sensitive K+ Channels Minoxidil_Sulfate->K_ATP Opens VEGF Increased VEGF Production Minoxidil_Sulfate->VEGF Anagen Prolongation of Anagen Phase Minoxidil_Sulfate->Anagen Vasodilation Vasodilation K_ATP->Vasodilation Blood_Flow Increased Blood Flow to Hair Follicles Vasodilation->Blood_Flow Hair_Growth Hair Growth Blood_Flow->Hair_Growth VEGF->Hair_Growth Anagen->Hair_Growth

Caption: Signaling pathway of Minoxidil leading to hair growth.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving accurate and reproducible results is paramount. This technical guide delves into the fundamental rationale and practical application of deuterated internal standards, a cornerstone of robust bioanalytical methodologies. By exploring their unique physicochemical properties and profound impact on mitigating analytical variability, this document serves as an in-depth resource for professionals in research and drug development.

The Core Principle: Combating Analytical Variability

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the quantification of analytes in complex matrices such as plasma, urine, and tissue homogenates. However, the accuracy and precision of LC-MS assays can be significantly compromised by several factors, including:

  • Matrix Effects: Co-eluting endogenous or exogenous compounds can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[1][2] This is a major concern in bioanalysis.

  • Extraction Recovery Variability: The efficiency of analyte extraction during sample preparation can vary between samples.

  • Instrumental Drift: Fluctuations in the mass spectrometer's performance over time can introduce variability.

To compensate for these sources of error, an internal standard (IS) is introduced into all samples, including calibration standards and quality control samples, at a known and constant concentration.[3] The ideal internal standard behaves identically to the analyte throughout the entire analytical process—from extraction to detection. This allows for the normalization of the analyte's response, as the ratio of the analyte's peak area to the internal standard's peak area is used for quantification.

Why Deuterated Standards Reign Supreme

The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte itself.[4][5] Among these, deuterated standards, where one or more hydrogen atoms are replaced by deuterium (²H or D), are the most commonly employed.[4] The rationale for their superiority lies in their near-identical physicochemical properties to the unlabeled analyte.[6]

Key Advantages of Deuterated Internal Standards:

  • Co-elution with the Analyte: Due to their similar chemical structure, deuterated standards typically co-elute with the target analyte during chromatography.[4][7] This is crucial for the effective compensation of matrix effects, as both the analyte and the internal standard experience the same degree of ionization suppression or enhancement at the same retention time.[1]

  • Similar Extraction Recovery: The extraction efficiency of a deuterated standard from a biological matrix is virtually identical to that of the native analyte.[4]

  • Comparable Ionization Efficiency: The ionization response of a deuterated standard in the mass spectrometer's source is very similar to that of the unlabeled analyte.

  • Mass Differentiation: The mass difference between the deuterated standard and the analyte allows for their simultaneous detection and quantification by the mass spectrometer without mutual interference.[4]

The use of deuterated internal standards has been shown to significantly reduce variations in mass spectrometry results and improve the accuracy and precision of analyses for both small and large molecules.[5]

Quantitative Data: The Proof of Performance

The theoretical advantages of deuterated internal standards are borne out by empirical data. The following tables summarize key performance metrics from studies utilizing these standards.

Table 1: Performance of a Multi-Analyte LC-MS/MS Assay for Immunosuppressants Using Deuterated Internal Standards
AnalyteIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)Accuracy (%)Recovery (%)
Cyclosporine A0.9 - 14.72.5 - 12.589 - 13880.2
Tacrolimus0.9 - 14.72.5 - 12.589 - 13884.0
Sirolimus0.9 - 14.72.5 - 12.589 - 13877.1
Everolimus0.9 - 14.72.5 - 12.589 - 13880.7
Mycophenolic Acid0.9 - 14.72.5 - 12.589 - 13876.6

Data synthesized from a study on the validation of an LC-MS/MS method for five immunosuppressants.[8]

Table 2: Comparison of an Analogous vs. a Deuterated Internal Standard for the Quantification of Kahalalide F
Internal Standard TypeMean Bias (%)Standard Deviation (%)
Analogous Internal Standard96.88.6
Deuterated Internal Standard100.37.6

This data demonstrates a significant improvement in accuracy (bias closer to 100%) and precision (lower standard deviation) when using a deuterated internal standard.[5]

Table 3: Impact of Co-elution on Analytical Precision
Analyte/Internal Standard PairCo-elution StatusPercent Standard Deviation of Area Ratio
Homoserine Lactone / Deuterated Homoserine LactoneIncomplete6.67
Homoserine Lactone / Deuterated Homoserine LactoneComplete1.35
Fluconazole / Deuterated FluconazoleIncomplete26.2
Fluconazole / Deuterated FluconazoleComplete1.37

This table highlights the critical importance of complete co-elution between the analyte and its deuterated internal standard to achieve high precision.[9]

Experimental Protocols: A Framework for Bioanalytical Method Validation

The validation of a bioanalytical method using deuterated internal standards is a rigorous process governed by regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11][12][13] A typical validation protocol encompasses the following key experiments:

Selectivity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample.[11]

Methodology:

  • Analyze blank matrix samples (e.g., plasma) from at least six different sources to assess for interferences at the retention time of the analyte and the deuterated internal standard.

  • Analyze blank matrix spiked with the deuterated internal standard to ensure no interference with the analyte.

  • Analyze a zero sample (matrix with internal standard but no analyte) to confirm the absence of analyte.

Lower Limit of Quantification (LLOQ)

Objective: To determine the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.[3]

Methodology:

  • Analyze at least five replicates of a sample spiked at the proposed LLOQ concentration.

  • The mean concentration should be within ±20% of the nominal value, and the precision (CV%) should not exceed 20%.

Calibration Curve

Objective: To establish the relationship between the instrument response (analyte/IS peak area ratio) and the known concentrations of the analyte.[11]

Methodology:

  • Prepare a blank sample, a zero sample, and a minimum of six non-zero calibration standards by spiking the biological matrix with known concentrations of the analyte.

  • The calibration curve should cover the expected range of concentrations in the study samples.

  • The accuracy of the back-calculated concentrations for each calibration standard should be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision

Objective: To assess the closeness of the determined values to the nominal concentration (accuracy) and the degree of scatter (precision).

Methodology:

  • Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates.

  • Perform this analysis on at least three different days to determine intra-day and inter-day accuracy and precision.

  • The mean concentration should be within ±15% of the nominal value, and the precision (CV%) should not exceed 15%.

Matrix Effect

Objective: To evaluate the effect of the matrix on the ionization of the analyte and the internal standard.[10]

Methodology:

  • Prepare two sets of samples: (A) analyte and deuterated internal standard spiked into the extract of blank matrix from at least six different sources, and (B) analyte and deuterated internal standard in a neat solution.

  • The matrix factor (MF) is calculated as the ratio of the peak area in the presence of matrix (A) to the peak area in the absence of matrix (B).

  • The coefficient of variation (CV%) of the internal standard-normalized MF should not be greater than 15%.

Stability

Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.

Methodology:

  • Assess stability under conditions such as freeze-thaw cycles, short-term storage at room temperature, and long-term storage at the intended storage temperature.

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Rationale: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of deuterated internal standards.

Matrix_Effect_Correction Analyte Analyte Ion_Source Ion_Source Analyte->Ion_Source Ionization Interfering_Compounds Interfering_Compounds Interfering_Compounds->Ion_Source Suppression/ Enhancement Deuterated_IS Deuterated_IS Deuterated_IS->Ion_Source Co-elution & Similar Ionization Mass_Analyzer Mass_Analyzer Ion_Source->Mass_Analyzer Detection Quantification Quantification Mass_Analyzer->Quantification Area Ratio (Analyte/IS) Accurate_Result Accurate_Result Quantification->Accurate_Result Correction

Caption: Workflow illustrating how a deuterated internal standard corrects for matrix effects.

Experimental_Workflow Start Start Sample_Collection Sample Collection (e.g., Plasma) Start->Sample_Collection Add_IS Addition of Deuterated Internal Standard Sample_Collection->Add_IS Sample_Preparation Sample Preparation (e.g., Protein Precipitation, SPE) Add_IS->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing (Peak Integration) LC_MS_Analysis->Data_Processing Quantification Quantification (Analyte/IS Ratio) Data_Processing->Quantification Final_Result Final_Result Quantification->Final_Result

Caption: A typical experimental workflow for a bioanalytical assay using a deuterated internal standard.

Logical_Relationship Analyte Analyte Physicochemical_Properties Physicochemical Properties Analyte->Physicochemical_Properties Identical Mass_to_Charge_Ratio Mass-to-Charge Ratio (m/z) Analyte->Mass_to_Charge_Ratio Different Deuterated_IS Deuterated_IS Deuterated_IS->Physicochemical_Properties Nearly Identical Deuterated_IS->Mass_to_Charge_Ratio Different Chromatographic_Behavior Chromatographic Behavior (Co-elution) Physicochemical_Properties->Chromatographic_Behavior Extraction_Recovery Extraction Recovery Physicochemical_Properties->Extraction_Recovery Ionization_Efficiency Ionization Efficiency Physicochemical_Properties->Ionization_Efficiency

Caption: Logical relationship between an analyte and its deuterated internal standard.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry. Their ability to mimic the behavior of the target analyte throughout the analytical workflow provides an unparalleled level of correction for the myriad sources of variability inherent in the analysis of complex biological samples. While the initial investment in synthesizing or purchasing these standards may be higher than for analogous internal standards, the resulting improvements in data quality, robustness, and reliability are undeniable. For researchers, scientists, and drug development professionals, the judicious use of deuterated internal standards is not merely a best practice but a critical component in generating high-quality, defensible data.

References

A Technical Guide to the Certificate of Analysis and Purity Assessment of Minoxidil-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity assessment of Minoxidil-d10, a deuterated analog of Minoxidil. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies for the precise quantification of Minoxidil in biological samples.[1] This document outlines the typical quality specifications, detailed analytical methodologies for purity determination, and relevant biochemical pathways associated with Minoxidil.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CoA) for this compound provides critical data regarding its identity, purity, and quality. While specific values may vary between batches and suppliers, the following table summarizes the typical specifications for high-quality this compound suitable for research and pharmaceutical development.

ParameterTypical SpecificationAnalytical Method
Appearance White to Off-White SolidVisual Inspection
Chemical Formula C₉H₅D₁₀N₅O---
Molecular Weight 219.31 g/mol Mass Spectrometry
Identity Conforms to the structure¹H-NMR, ¹³C-NMR, Mass Spectrometry
Purity (by HPLC) ≥98%High-Performance Liquid Chromatography (HPLC)
Deuterated Forms ≥99% (d₁-d₁₀)Mass Spectrometry
Residual Solvents Conforms to USP <467>Gas Chromatography (GC)
Water Content ≤1.0%Karl Fischer Titration

Experimental Protocols for Purity Assessment

The purity of this compound is predominantly assessed using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is employed to determine the chemical purity of this compound and to identify and quantify any impurities.

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. The sample is injected into a non-polar stationary phase, and a polar mobile phase is used for elution. The retention time and peak area are used to identify and quantify the analyte and its impurities.

Instrumentation:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium dihydrogen phosphate

  • Sodium dodecyl sulfate

  • Purified water

Procedure:

  • Mobile Phase Preparation: A mixture of 0.01 M sodium dihydrogen phosphate buffer and acetonitrile (e.g., 60:40, v/v) containing 2.5 mM sodium dodecyl sulphate is prepared. The pH is adjusted to 3.5.[2]

  • Standard Preparation: A known concentration of this compound reference standard is prepared in the mobile phase.

  • Sample Preparation: A known concentration of the this compound sample is prepared in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 50°C[2]

    • Detection Wavelength: 281 nm[2]

    • Injection Volume: 20 µL

  • Analysis: The standard and sample solutions are injected into the HPLC system. The chromatograms are recorded, and the peak areas are measured.

  • Calculation: The purity of the sample is calculated by comparing the peak area of the this compound in the sample chromatogram to the total area of all peaks.

Quantification and Isotopic Purity by UHPLC-MS/MS

This highly sensitive and specific method is used for the quantification of Minoxidil in biological matrices using this compound as an internal standard, and to confirm the isotopic purity of this compound.

Principle: UHPLC provides high-resolution separation of the analyte from the matrix components. The separated components are then ionized and detected by a tandem mass spectrometer. Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection by monitoring a specific precursor-to-product ion transition.

Instrumentation:

  • UHPLC system

  • Tandem mass spectrometer with a turbospray positive ionization source

  • Analytical column (e.g., Thermo Hypersil Gold 4.6x50mm, 5µm)[3]

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Purified water (LC-MS grade)

  • Ethyl acetate (for extraction)

Procedure:

  • Sample Preparation (from plasma):

    • To a 100 µL plasma sample, add the this compound internal standard.

    • Perform a liquid-liquid extraction with 1 mL of ethyl acetate.

    • Vortex and centrifuge the sample.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 60:40, v/v)[3]

    • Flow Rate: 0.400 mL/min[3]

    • Injection Volume: 10 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Minoxidil: m/z 210.152 → 163.965[3]

      • This compound: m/z 220.267 → 169.089[3]

  • Analysis and Calculation: The peak area ratios of the analyte to the internal standard are used to construct a calibration curve and quantify the amount of Minoxidil in the sample. The mass spectrum of this compound is analyzed to confirm the distribution of deuterated forms and determine the isotopic purity.

Signaling Pathways of Minoxidil

Minoxidil is known to exert its therapeutic effects through multiple signaling pathways, primarily as a potassium channel opener and by modulating prostaglandin synthesis. The following diagram illustrates the key mechanisms of action.

Minoxidil_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell / Hair Follicle Cell Minoxidil Minoxidil K_ATP ATP-sensitive K+ Channel Minoxidil->K_ATP Opens COX1 Cyclooxygenase-1 (COX-1) Minoxidil->COX1 Activates Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization Leads to Ca_channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_channel Inhibits Ca_influx Ca2+ Influx ↓ Ca_channel->Ca_influx Reduces Vasodilation Vasodilation Ca_influx->Vasodilation Results in PGE2 Prostaglandin E2 (PGE2) ↑ COX1->PGE2 Increases HairGrowth Hair Growth Stimulation PGE2->HairGrowth Promotes

Caption: Minoxidil's dual mechanism of action.

Experimental Workflow for Bioanalytical Quantification

The following diagram outlines a typical workflow for the quantification of Minoxidil in a biological matrix, such as plasma, using this compound as an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with this compound (IS) Plasma->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon UHPLC UHPLC Separation Recon->UHPLC MSMS MS/MS Detection (MRM) UHPLC->MSMS Integration Peak Integration MSMS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio CalCurve Calibration Curve Plotting Ratio->CalCurve Quant Quantification of Minoxidil CalCurve->Quant

Caption: UHPLC-MS/MS workflow for Minoxidil.

References

A Technical Guide to Minoxidil-d10: Commercial Availability and Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Minoxidil-d10, a deuterated analog of the widely used hair growth stimulant and antihypertensive agent, Minoxidil. This document details its commercial suppliers, key technical specifications, and its critical role as an internal standard in bioanalytical methodologies.

Introduction to this compound

This compound is a stable isotope-labeled version of Minoxidil, where ten hydrogen atoms on the piperidine ring are replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight than the parent compound, while maintaining identical chemical properties. This characteristic makes it an ideal internal standard for quantitative analysis of Minoxidil in complex biological matrices using mass spectrometry-based techniques.[1][2] Its use significantly improves the accuracy and precision of pharmacokinetic, metabolic, and therapeutic drug monitoring studies.[1]

Commercial Suppliers and Product Specifications

This compound is readily available from several reputable chemical suppliers that specialize in reference standards and isotopically labeled compounds. The table below summarizes key information from various suppliers to facilitate comparison.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/Isotopic EnrichmentAvailable Quantities
Veeprho This compound1020718-66-4C₉H₅D₁₀N₅O219.31Not specifiedNot specified
Cayman Chemical This compound1020718-66-4C₉H₅D₁₀N₅O219.3≥99% deuterated forms (d₁-d₁₀)[2]500 µg, 1 mg, 5 mg, 10 mg
LGC Standards This compound1020718-66-4C₉H₅D₁₀N₅O219.1904Not specifiedCustom pack sizes available[3]
Clearsynth This compound1020718-66-4Not specifiedNot specifiedNot specified1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg[4]
Santa Cruz Biotechnology This compound1020718-66-4C₉H₅D₁₀N₅O219.3198%Not specified
MedchemExpress This compound1020718-66-4Not specifiedNot specified99.70%1 mg, 5 mg, 10 mg[5]
Pharmaffiliates This compound1020718-66-4C₉H₅D₁₀N₅O219.31High purityNot specified
Clinivex This compound SulfateNot specifiedC₉H₅D₁₀N₅O₄S299.37Not specifiedNot specified

Synthesis of Minoxidil

While the specific synthesis of this compound is proprietary to each supplier, it is understood to be analogous to the synthesis of unlabeled Minoxidil, utilizing a deuterated precursor. A common synthetic route for Minoxidil involves the reaction of 2,4-diamino-6-chloropyrimidine-1-oxide with piperidine.[6] For the synthesis of this compound, piperidine-d11 would be substituted for piperidine. The general synthesis pathway is outlined below.

cluster_synthesis General Synthesis of Minoxidil Barbituric_Acid Barbituric Acid Trichloropyrimidine 2,4,6-Trichloropyrimidine Barbituric_Acid->Trichloropyrimidine POCl₃ Diaminochloropyrimidine 2,4-Diamino-6-chloropyrimidine Trichloropyrimidine->Diaminochloropyrimidine NH₃ Diaminochloropyrimidine_Oxide 2,4-Diamino-6-chloropyrimidine-1-oxide Diaminochloropyrimidine->Diaminochloropyrimidine_Oxide Oxidation (e.g., m-CPBA) Minoxidil Minoxidil (or this compound) Diaminochloropyrimidine_Oxide->Minoxidil Piperidine Piperidine (or Piperidine-d11 for d10) Piperidine->Minoxidil

A generalized synthetic pathway for Minoxidil.

Experimental Protocol: Quantification of Minoxidil in Human Plasma using UHPLC-MS/MS

The following is a detailed protocol adapted from a validated bioanalytical method for the quantification of Minoxidil in human plasma, utilizing this compound as an internal standard.[7]

4.1. Materials and Reagents

  • Minoxidil reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Ethyl acetate (HPLC grade)

  • Water (deionized)

4.2. Instrumentation

  • UHPLC system coupled with a tandem mass spectrometer (MS/MS)

  • Thermo Hypersil Gold column (4.6x50mm, 5μm) or equivalent

4.3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Minoxidil and this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solutions: Prepare serial dilutions of the Minoxidil stock solution to create calibration standards. Prepare a working solution of this compound (internal standard).

4.4. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex for 10 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Inject a portion of the reconstituted sample into the UHPLC-MS/MS system.

4.5. UHPLC-MS/MS Conditions

  • Mobile Phase: Acetonitrile:0.1% Formic acid in water (60:40, v/v)[7]

  • Flow Rate: 0.400 mL/min[7]

  • Column: Thermo Hypersil Gold (4.6x50mm, 5μm)[7]

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Mass Transitions:

    • Minoxidil: m/z 210.152 → 163.965[7]

    • This compound: m/z 220.267 → 169.089[7]

4.6. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of Minoxidil to this compound against the concentration of the calibration standards.

  • Determine the concentration of Minoxidil in the plasma samples by interpolating their peak area ratios from the calibration curve.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the analytical workflow for the quantification of Minoxidil and the signaling pathway associated with its mechanism of action.

cluster_workflow Analytical Workflow for Minoxidil Quantification Sample_Collection Plasma Sample Collection Spiking Spike with this compound (IS) Sample_Collection->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Analysis UHPLC-MS/MS Analysis Evaporation->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

A typical workflow for the quantification of Minoxidil in biological samples.

Minoxidil is a potassium channel opener, and its active metabolite, Minoxidil sulfate, is responsible for its therapeutic effects.[8]

cluster_pathway Minoxidil's Mechanism of Action Minoxidil Minoxidil Sulfotransferase Sulfotransferase (in hair follicles) Minoxidil->Sulfotransferase Minoxidil_Sulfate Minoxidil Sulfate (Active Metabolite) Sulfotransferase->Minoxidil_Sulfate K_ATP_Channel ATP-sensitive K+ Channel Opening Minoxidil_Sulfate->K_ATP_Channel Hyperpolarization Cell Membrane Hyperpolarization K_ATP_Channel->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Increased_Blood_Flow Increased Blood Flow Vasodilation->Increased_Blood_Flow Hair_Growth Stimulation of Hair Growth Increased_Blood_Flow->Hair_Growth

The signaling pathway of Minoxidil leading to hair growth stimulation.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the study of Minoxidil. Its commercial availability from a range of suppliers ensures its accessibility for the development and validation of robust bioanalytical methods. The use of this compound as an internal standard is crucial for obtaining high-quality, reliable data in pharmacokinetic and other quantitative studies, ultimately contributing to a better understanding of the therapeutic effects and safety profile of Minoxidil.

References

A Comprehensive Technical Guide to Minoxidil-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Minoxidil-d10, a deuterated analog of Minoxidil. It covers its chemical identity, physical properties, and primary applications, with a focus on its use as an internal standard in analytical and pharmacokinetic research. Detailed experimental protocols and data are presented to support its application in a laboratory setting.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Minoxidil, where ten hydrogen atoms on the piperidine ring are replaced with deuterium. This substitution results in a higher molecular weight, allowing it to be distinguished from unlabeled Minoxidil in mass spectrometry, while maintaining nearly identical chemical and physical properties. Its primary application is as an internal standard for the precise quantification of Minoxidil in biological samples.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1020718-66-4[1][2][3][4][5]
Molecular Formula C₉H₅D₁₀N₅O[1][2][4][5]
Molecular Weight 219.31 g/mol [1][4][5]
IUPAC Name 2,6-diamino-4-(piperidin-1-yl-d10)pyrimidine 1-oxide[1][5]
Synonyms 6-(1-Piperidinyl-d10)-2,4-pyrimidinediamine 3-Oxide, Loniten-d10, U-10858-d10, Alostil-d10[1][2][4]
Purity ≥98-99% deuterated forms (d₁-d₁₀)[2][4]
Appearance Crystalline solid[2]
Solubility DMF: 2 mg/mL, DMSO: 2 mg/mL, Ethanol: 5 mg/mL, PBS (pH 7.2): 2 mg/mL[2]
UV Absorption Maxima 230, 262, 284 nm[2]

Chemical Structure

The chemical structure of this compound consists of a pyrimidine diamine 3-oxide core attached to a deuterated piperidine ring.

SMILES String: NC1=--INVALID-LINK--C(N)=NC(N2C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C2([2H])[2H])=C1[2][5]

Application in Quantitative Analysis: Experimental Protocol

This compound is crucial for therapeutic drug monitoring and pharmacokinetic studies, where it serves as an internal standard to ensure the accuracy of Minoxidil quantification in biological matrices like human plasma.[1][6] Below is a detailed protocol for a validated UHPLC-MS/MS method.[6][7][8]

3.1. Objective

To develop and validate a sensitive and high-throughput UHPLC-MS/MS method for the quantification of Minoxidil in human plasma using this compound as an internal standard.[6]

3.2. Materials and Reagents

  • Minoxidil reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant)

  • Ethyl acetate (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

3.3. Instrumentation and Conditions

The following table summarizes the instrumental parameters for the UHPLC-MS/MS analysis.

Table 2: UHPLC-MS/MS Method Parameters for Minoxidil Quantification

ParameterSpecificationReference(s)
Chromatography System Ultra-High-Performance Liquid Chromatography (UHPLC)[6]
Column Thermo Hypersil Gold (4.6 x 50mm, 5μm)[6][8]
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)[6][8]
Flow Rate 0.400 mL/min[6][8]
Mass Spectrometer Tandem Mass Spectrometer (MS/MS)[6]
Ionization Mode Turbospray Positive Ionization[6]
Monitoring Mode Multiple Reaction Monitoring (MRM)[6]
Mass Transition (Minoxidil) m/z 210.152 → 163.965[6][7]
Mass Transition (this compound) m/z 220.267 → 169.089[6][7]
Linear Concentration Range 1.280 to 151.075 ng/mL[6][7]

3.4. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Pipette a precise volume of human plasma into a clean microcentrifuge tube.

  • Spike the plasma sample with a known concentration of this compound internal standard solution.

  • Add ethyl acetate as the extraction solvent.

  • Vortex the mixture vigorously to ensure thorough mixing and extraction of the analyte and internal standard.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (containing Minoxidil and this compound) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase.

  • Inject the reconstituted sample into the UHPLC-MS/MS system for analysis.

Below is a diagram illustrating the experimental workflow for sample analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Human Plasma Sample Spike Spike with this compound (IS) Plasma->Spike LLE Liquid-Liquid Extraction (Ethyl Acetate) Spike->LLE Separate Centrifuge & Separate Organic Layer LLE->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute UHPLC UHPLC Separation (Hypersil Gold Column) Reconstitute->UHPLC Inject MSMS MS/MS Detection (MRM Mode) UHPLC->MSMS Quantify Quantification (Ratio of Analyte/IS) MSMS->Quantify Result Determine Minoxidil Concentration Quantify->Result

Caption: Workflow for Minoxidil quantification using this compound.

Potential Synthetic Pathway

While specific synthesis protocols for this compound are proprietary, a likely pathway involves the reaction of 2,6-diamino-4-chloropyrimidine 1-oxide with deuterated piperidine (piperidine-d11). This is analogous to the synthesis of unlabeled Minoxidil.[9][10]

The key steps would be:

  • N-oxidation: Conversion of 2,4-diamino-6-chloropyrimidine to 2,6-diamino-4-chloropyrimidine 1-oxide.[10]

  • Nucleophilic Substitution: Reaction of the N-oxide intermediate with piperidine-d11, where the deuterated piperidine displaces the chlorine atom to form this compound.[9]

The following diagram illustrates this proposed synthetic route.

G Reactant1 2,4-Diamino-6-chloropyrimidine Intermediate 2,6-Diamino-4-chloropyrimidine 1-oxide Reactant1->Intermediate N-oxidation Product This compound Intermediate->Product Reactant2 Piperidine-d11 (Deuterated) Reactant2->Product Nucleophilic Substitution

Caption: Proposed synthesis pathway for this compound.

Mechanism of Action of Parent Compound: Minoxidil

For drug development professionals, understanding the mechanism of the parent compound is critical. Minoxidil is a potent vasodilator that functions as an opener of ATP-sensitive potassium channels (K-ATP channels) in vascular smooth muscle cells.[11] This action leads to hyperpolarization of the cell membrane, which closes voltage-gated calcium channels, reduces intracellular calcium, and results in smooth muscle relaxation and vasodilation.[2]

This mechanism is also linked to its effect on hair growth, where it may increase microcirculation around hair follicles and stimulate prostaglandin E2 production.[2]

The signaling pathway for its primary vasodilatory effect is depicted below.

G Minoxidil Minoxidil K_ATP ATP-sensitive K+ Channel (K-ATP) Minoxidil->K_ATP Opens Hyperpolarization Membrane Hyperpolarization K_ATP->Hyperpolarization K+ Efflux Ca_Channel Voltage-Gated Ca2+ Channels Hyperpolarization->Ca_Channel Inactivates Ca_Influx ↓ Intracellular Ca2+ Ca_Channel->Ca_Influx Blocks Influx Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_Influx->Relaxation

Caption: Minoxidil's mechanism of action as a vasodilator.

References

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling and Application of Deuterated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling guidelines for deuterated compounds. It is designed to equip researchers, scientists, and professionals in drug development with the essential knowledge to safely manage these valuable molecules in a laboratory setting. This guide covers critical aspects from fundamental safety precautions and toxicological data to detailed experimental protocols for assessing their metabolic fate and potential mutagenicity.

Introduction to Deuterated Compounds and the Kinetic Isotope Effect

Deuterium (D or ²H) is a stable, non-radioactive isotope of hydrogen.[1] Deuterated compounds, in which one or more hydrogen atoms are replaced by deuterium, are powerful tools in various scientific disciplines, particularly in pharmaceutical research and development.[2] The substitution of hydrogen with deuterium can significantly alter the physicochemical properties of a molecule due to the mass difference, most notably affecting the strength of chemical bonds. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of bond cleavage in chemical reactions.[3][4] This phenomenon, known as the Kinetic Isotope Effect (KIE), is the cornerstone of the "deuterium switch" strategy in drug development.[5][6] By selectively replacing hydrogens at sites of metabolic activity with deuterium, it is possible to slow down the metabolic breakdown of a drug.[7] This can lead to an improved pharmacokinetic profile, such as a longer half-life, which may allow for reduced dosing frequency.[3] Furthermore, altering metabolic pathways can sometimes reduce the formation of toxic metabolites, thereby enhancing the safety profile of a drug.[6][8]

General Safety and Handling Precautions

While deuterated compounds are generally considered to have similar toxicological profiles to their non-deuterated counterparts, it is crucial to adhere to standard laboratory safety protocols. The primary hazards are often associated with the non-deuterated form of the compound.

Key Handling Principles:

  • Know Your Compound: Always consult the Material Safety Data Sheet (MSDS) for the specific deuterated compound and its non-deuterated analog.

  • Engineering Controls: Use chemical fume hoods, especially when working with volatile compounds, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves.

  • Hygroscopicity: Many deuterated solvents are hygroscopic and readily absorb moisture from the atmosphere. This can lead to isotopic dilution and affect experimental results. It is recommended to handle these solvents under an inert atmosphere (e.g., dry nitrogen or argon).[2]

  • Light and Air Sensitivity: Some deuterated compounds, such as deuterated chloroform, can decompose over time, especially when exposed to light and air, potentially forming acidic byproducts.[2] Store these compounds in amber bottles, protected from light, and consider refrigeration to maximize shelf life.[2]

Storage and Stability

Proper storage is critical to maintain the chemical and isotopic purity of deuterated compounds.

  • Inert Atmosphere: For highly sensitive materials, store under a dry, inert atmosphere.

  • Temperature: Follow the storage temperature recommendations on the MSDS. Many deuterated solvents benefit from refrigeration.

  • Sealing: Ensure containers are tightly sealed to prevent atmospheric moisture ingress and evaporation of volatile compounds. For long-term storage of solvents containing volatile standards like TMS, Sure/Seal™ bottles are recommended.

Toxicological Data

The toxicological properties of a deuterated compound are generally assumed to be similar to its hydrogenated counterpart. However, the alteration of metabolism due to the KIE can potentially change the toxicity profile. For instance, if a toxic metabolite is formed through a metabolic pathway that is slowed by deuteration, the deuterated compound may exhibit lower toxicity. Conversely, if deuteration shunts metabolism towards a pathway that produces a more toxic metabolite, the toxicity could be increased.[9]

High concentrations of deuterium in the body can be toxic. For example, mammals that drink heavy water (D₂O) until their body water is about 50% deuterated may die from cytotoxic poisoning, which inhibits cell division.[10] However, the amount of deuterium in typical doses of deuterated pharmaceuticals is significantly lower and is generally considered safe.[6] Humans can tolerate acute exposure to 15-23% deuterium replacement in body fluids with no observed adverse effects.[11]

Table 1: Physical and Toxicological Properties of Common Deuterated Solvents

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 25°C)Oral LD50 (Rat)
Chloroform-d CDCl₃120.3861.2-641.500908 mg/kg (non-deuterated)
DMSO-d₆ C₂D₆OS84.1718918.41.19028,300 mg/kg (non-deuterated)
Deuterium Oxide D₂O20.03101.43.81.107> 90,000 mg/kg

Data sourced from various MSDS sheets. The toxicity data for deuterated solvents is often cited as being analogous to the non-deuterated form.

Waste Disposal

The disposal of deuterated compounds must comply with all local, state, and federal regulations for hazardous waste.[10][12][13][14][15] The primary consideration for disposal is the hazardous nature of the parent molecule, not the presence of deuterium itself.

General Disposal Guidelines:

  • Identification: All waste must be properly identified as hazardous or non-hazardous according to EPA regulations.[14]

  • Segregation: Do not mix different types of chemical waste. Keep deuterated solvent waste separate from other solvent waste streams to facilitate potential recycling and proper disposal.

  • Labeling: All waste containers must be clearly labeled with the contents, including the words "Hazardous Waste."

  • Containment: Use appropriate, sealed containers for waste storage.

  • Professional Disposal: Arrange for disposal through a certified hazardous waste management company.[16]

Specific Considerations for Common Deuterated Solvents:

  • Deuterated Chloroform (CDCl₃): As a halogenated solvent, it is considered hazardous waste. It should be collected in a designated, labeled container for halogenated waste and disposed of by a licensed hazardous waste facility.[16][17][18]

  • Deuterated DMSO (DMSO-d₆): While DMSO itself has low toxicity, it can penetrate the skin and carry dissolved substances with it. Therefore, waste DMSO-d₆ containing dissolved chemicals should be treated as hazardous waste corresponding to the dissolved substances.

Solvent Recycling:

Due to the high cost of deuterated solvents, recycling can be a cost-effective and environmentally friendly option. Simple distillation can often be used to purify and recover solvents from non-volatile solutes. Several commercial services are available for solvent recycling.[19]

Experimental Protocols

To assess the safety and metabolic profile of deuterated compounds, a series of in vitro assays are typically performed. These assays are crucial for understanding the impact of deuteration on the compound's interaction with metabolic enzymes and its potential for genotoxicity. The following are detailed methodologies for key experiments.

Metabolic Stability Assay Using Liver Microsomes

This assay determines the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a deuterated compound and its non-deuterated analog.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound and its deuterated analog

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized drug)

  • Ice-cold acetonitrile or methanol containing an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system for analysis

Methodology: [20][21][22][23][24]

  • Preparation of Reagents:

    • Thaw liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare stock solutions of the test compounds and positive controls (e.g., 10 mM in DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension.

    • Add the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) = (k / microsomal protein concentration).

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.

Objective: To determine the IC₅₀ (concentration causing 50% inhibition) of a deuterated compound and its non-deuterated analog for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Materials:

  • Recombinant human CYP enzymes (or human liver microsomes)

  • CYP-specific fluorescent probe substrates (e.g., Vivid® substrates)[25][26][27][28]

  • NADPH regenerating system

  • Test compound and its deuterated analog

  • Known CYP inhibitors as positive controls

  • 96- or 384-well black plates

  • Fluorescence plate reader

Methodology: [25][26][27][28][29]

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and positive controls in buffer.

    • Prepare a solution of the CYP enzyme and the fluorescent probe substrate in buffer.

  • Incubation:

    • To the wells of a black microplate, add the test compound dilutions.

    • Add the enzyme/substrate mixture to each well.

    • Pre-incubate at 37°C for a specified time.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Measurement:

    • Incubate the plate at 37°C.

    • Measure the fluorescence intensity at regular intervals or at a single endpoint using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Objective: To determine if a deuterated compound or its metabolites can cause mutations in the DNA of specific strains of Salmonella typhimurium.[26][30][31]

Materials:

  • Histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)[32][33]

  • Minimal glucose agar plates

  • Top agar

  • Test compound and its deuterated analog

  • Positive controls (known mutagens for each strain, with and without S9 activation)

  • Negative control (vehicle, e.g., DMSO)

  • S9 fraction (a rat liver homogenate used to simulate mammalian metabolism) and S9 cofactor mix[31][34]

Methodology: [30][31][32][33][34]

  • Preparation:

    • Prepare overnight cultures of the Salmonella strains.

    • Prepare dilutions of the test compound.

    • If metabolic activation is being tested, prepare the S9 mix.

  • Plate Incorporation Method:

    • To a tube of molten top agar (kept at 45°C), add:

      • The bacterial culture.

      • The test compound dilution (or control).

      • The S9 mix (or buffer for experiments without metabolic activation).

    • Vortex the tube gently and pour the contents onto a minimal glucose agar plate.

    • Spread the top agar evenly.

  • Incubation:

    • Incubate the plates at 37°C for 48-72 hours.

  • Scoring:

    • Count the number of revertant colonies on each plate.

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

Visualizing Deuteration Effects on Metabolic Pathways

The kinetic isotope effect can significantly alter the metabolic fate of a drug. Visualizing these changes is essential for understanding the potential benefits and risks of deuteration. The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts.

The Kinetic Isotope Effect

The C-D bond has a lower zero-point energy than the C-H bond, requiring more energy to break. This leads to a slower reaction rate when C-H bond cleavage is the rate-determining step.

Caption: Energy profile illustrating the kinetic isotope effect.

Metabolic Switching

Deuteration at one metabolic site can slow down that pathway, causing the metabolism to shift to an alternative, non-deuterated site. This is known as metabolic switching.[9]

Metabolic_Switching cluster_proteo Non-Deuterated Drug cluster_deutero Deuterated Drug Drug_H Parent Drug (H) Metabolite_A_H Metabolite A (Major) Drug_H->Metabolite_A_H kH (fast) Metabolite_B_H Metabolite B (Minor) Drug_H->Metabolite_B_H k' (slow) Drug_D Parent Drug (D) Metabolite_A_D Metabolite A (Minor) Drug_D->Metabolite_A_D kD (slow) Metabolite_B_D Metabolite B (Major) Drug_D->Metabolite_B_D k' (now major pathway)

Caption: Metabolic switching due to deuteration.

Example: Metabolism of Enzalutamide

Enzalutamide is metabolized primarily via N-demethylation (to M2) and subsequent amide hydrolysis (to M1). Deuteration of the N-methyl group (d₃-ENT) slows down the formation of the M2 metabolite.[19]

Enzalutamide_Metabolism cluster_pathway Metabolic Pathway cluster_deuterated_pathway Deuterated Pathway ENT Enzalutamide (ENT) M2 N-desmethyl Enzalutamide (M2) ENT->M2 CYP-mediated N-demethylation (Major pathway for ENT) M1 Amide Hydrolysis Product (M1) M2->M1 Amide Hydrolysis d3_ENT d3-Enzalutamide (d3-ENT) d3_M2 d3-M2 d3_ENT->d3_M2 N-demethylation (Slowed by KIE) note Deuteration of the N-methyl group reduces the rate of M2 formation, increasing the exposure to the parent drug.

Caption: Simplified metabolic pathway of enzalutamide.

Conclusion

Deuterated compounds offer significant advantages in drug development and various research applications. A thorough understanding of their properties, coupled with stringent safety and handling protocols, is paramount for their effective and safe use. This guide provides a foundational framework for researchers and scientists. It is essential to supplement this information with specific details from the MSDS for each compound and to adhere to all institutional and regulatory guidelines. By embracing a culture of safety and meticulous experimental practice, the scientific community can continue to unlock the full potential of these powerful isotopic tools.

References

Methodological & Application

Application Note: High-Throughput Quantification of Minoxidil in Human Plasma by LC-MS/MS using Minoxidil-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive LC-MS/MS method for the quantification of Minoxidil in human plasma. The method utilizes Minoxidil-d10 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple and efficient liquid-liquid extraction (LLE) protocol is employed for sample preparation, followed by a rapid UHPLC separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to established guidelines and demonstrated excellent linearity, precision, accuracy, and sensitivity over a clinically relevant concentration range. This application note provides a detailed protocol suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Minoxidil.

Introduction

Minoxidil is a potent vasodilator originally developed for the treatment of hypertension.[1][2] An unexpected side effect of hypertrichosis led to its widespread use as a topical treatment for androgenetic alopecia (pattern baldness). Minoxidil is converted to its active form, Minoxidil sulfate, which is thought to open ATP-sensitive potassium channels in vascular smooth muscle cells and hair follicles. This action leads to vasodilation, increased blood flow, and stimulation of hair growth. Accurate quantification of Minoxidil in biological matrices is crucial for pharmacokinetic and bioavailability/bioequivalence (BA/BE) studies.

This application note describes a highly selective and sensitive UHPLC-MS/MS method for the determination of Minoxidil in human plasma, employing this compound as the internal standard to correct for matrix effects and variability in sample processing.

Experimental

Materials and Reagents
  • Minoxidil (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Instrumentation
  • UHPLC system

  • Triple quadrupole mass spectrometer

Preparation of Solutions

Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of Minoxidil and this compound into separate 10 mL volumetric flasks.

  • Dissolve the contents in methanol and make up to the mark.

  • Store the stock solutions at 2-8°C.

Working Standard Solutions:

  • Prepare a series of working standard solutions of Minoxidil by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with the same diluent.

Calibration Standards and Quality Control (QC) Samples:

  • Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations in the desired range (e.g., 1.280 to 151.075 ng/mL).[1]

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 3 mL of ethyl acetate.[1]

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Alternative Sample Preparation Protocols

Protein Precipitation (PPT):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

Solid-Phase Extraction (SPE):

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of pre-treated plasma (diluted 1:1 with 2% phosphoric acid).

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC-MS/MS Conditions

Chromatographic Conditions:

ParameterValue
Column Thermo Hypersil Gold C18 (4.6 x 50 mm, 5 µm)[1]
Mobile Phase Acetonitrile: 0.1% Formic acid in water (60:40, v/v)[1]
Flow Rate 0.400 mL/min[1]
Injection Volume 10 µL
Column Temperature 40°C
Run Time 5 minutes

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Minoxidil: m/z 210.152 → 163.965[1][2]
This compound: m/z 220.267 → 169.089[1][2]
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V

Results and Discussion

The LC-MS/MS method was validated for linearity, precision, accuracy, and sensitivity.

Linearity

The method demonstrated excellent linearity over the concentration range of 1.280 to 151.075 ng/mL.[1] The coefficient of determination (r²) was consistently >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three QC levels. The results are summarized in the table below. All values were within the acceptable limits of ±15% (±20% for LLOQ).

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low 2.55 - 9.42[1]5.42 - 9.27[1]102 - 105[1]89.2 - 98.9[1]
Medium 2.55 - 9.42[1]5.42 - 9.27[1]102 - 105[1]89.2 - 98.9[1]
High 2.55 - 9.42[1]5.42 - 9.27[1]102 - 105[1]89.2 - 98.9[1]
Sensitivity

The lower limit of quantification (LLOQ) for Minoxidil in human plasma was determined to be 1.280 ng/mL.[1]

Visualizations

Minoxidil Signaling Pathway for Hair Growth

Minoxidil_Signaling_Pathway cluster_cell Hair Follicle Cell Minoxidil Minoxidil Minoxidil_Sulfate Minoxidil Sulfate Minoxidil->Minoxidil_Sulfate Sulfotransferase K_ATP_Channel ATP-sensitive K+ Channel Minoxidil_Sulfate->K_ATP_Channel Opens Vasodilation Vasodilation K_ATP_Channel->Vasodilation Increased_Blood_Flow Increased Blood Flow Vasodilation->Increased_Blood_Flow Prolonged_Anagen Prolonged Anagen Phase Increased_Blood_Flow->Prolonged_Anagen Hair_Growth Hair Growth Prolonged_Anagen->Hair_Growth

Caption: Minoxidil's mechanism of action in promoting hair growth.

Experimental Workflow for Minoxidil Quantification

Experimental_Workflow Sample_Collection Sample Collection Human Plasma (K2-EDTA) Sample_Preparation Sample Preparation (LLE) 1. Add IS (this compound) 2. Add Ethyl Acetate 3. Vortex & Centrifuge 4. Evaporate & Reconstitute Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis UHPLC Separation MRM Detection Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing Peak Integration Concentration Calculation LC_MS_Analysis->Data_Processing Results {Results | Pharmacokinetic Parameters} Data_Processing->Results

Caption: Workflow for the quantification of Minoxidil in human plasma.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Minoxidil in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The simple liquid-liquid extraction procedure allows for efficient sample cleanup and is amenable to automation. This method is well-suited for a variety of research applications, including pharmacokinetic analysis and clinical studies.

References

Application Notes and Protocols for Minoxidil Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of minoxidil in human plasma for quantitative analysis. Three common extraction techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The information is intended to guide researchers in selecting and implementing a suitable sample preparation method for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.

Introduction

Minoxidil is a potent vasodilator used for the treatment of severe hypertension and androgenetic alopecia. Accurate quantification of minoxidil in human plasma is crucial for pharmacokinetic assessment and dose optimization. This document outlines validated sample preparation methodologies essential for reliable bioanalysis using techniques such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Comparative Summary of Sample Preparation Methods

The choice of sample preparation method depends on factors such as required sensitivity, sample throughput, and available resources. The following tables summarize the quantitative performance of Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction for minoxidil quantification in human plasma.

Table 1: Method Performance Characteristics

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Linearity Range 0.5 - 100 ng/mL1.280 - 151.075 ng/mL[1]0.5 - 100 ng/mL
Lower Limit of Quantification (LLOQ) ~0.5 ng/mL1.280 ng/mL[1]0.5 ng/mL[2]
Recovery >80%[3]~85-105%45 - 55%[4]
Matrix Effect Potential for significant ion suppression/enhancementGenerally cleaner extracts than PPTCleaner extracts, reduced matrix effects
Throughput HighModerateModerate to High (with automation)
Cost LowLow to ModerateHigh

Table 2: Precision and Accuracy Data (LLE-UHPLC-MS/MS Method[1])

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Minoxidil 2.55 - 9.42[1]5.42 - 9.27[1]102 - 105[1]89.2 - 98.9[1]

Experimental Workflows

The following diagram illustrates the general workflow for each sample preparation technique.

SamplePrepWorkflow cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) PPT_Start Plasma Sample PPT_Add Add Acetonitrile PPT_Start->PPT_Add PPT_Vortex Vortex PPT_Add->PPT_Vortex PPT_Centrifuge Centrifuge PPT_Vortex->PPT_Centrifuge PPT_Supernatant Collect Supernatant PPT_Centrifuge->PPT_Supernatant PPT_Analyze Analyze PPT_Supernatant->PPT_Analyze LLE_Start Plasma Sample LLE_Add Add Ethyl Acetate LLE_Start->LLE_Add LLE_Vortex Vortex LLE_Add->LLE_Vortex LLE_Centrifuge Centrifuge LLE_Vortex->LLE_Centrifuge LLE_Organic Collect Organic Layer LLE_Centrifuge->LLE_Organic LLE_Evaporate Evaporate LLE_Organic->LLE_Evaporate LLE_Reconstitute Reconstitute LLE_Evaporate->LLE_Reconstitute LLE_Analyze Analyze LLE_Reconstitute->LLE_Analyze SPE_Start Plasma Sample SPE_Load Load Sample SPE_Start->SPE_Load SPE_Condition Condition Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Minoxidil SPE_Wash->SPE_Elute SPE_Evaporate Evaporate SPE_Elute->SPE_Evaporate SPE_Reconstitute Reconstitute SPE_Evaporate->SPE_Reconstitute SPE_Analyze Analyze SPE_Reconstitute->SPE_Analyze

Caption: General workflows for PPT, LLE, and SPE of minoxidil.

Detailed Experimental Protocols

Protein Precipitation (PPT) Protocol

This protocol is a rapid and simple method for removing the majority of proteins from plasma samples.

Materials:

  • Human plasma

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 600 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma is commonly used).[5][6]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing minoxidil and transfer it to a clean tube.

  • The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable mobile phase.

Liquid-Liquid Extraction (LLE) Protocol

LLE provides a cleaner sample extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.

Materials:

  • Human plasma

  • Ethyl acetate, HPLC grade[1]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add an internal standard if required.

  • Add 1 mL of ethyl acetate to the plasma sample.[1]

  • Vortex the mixture for 2 minutes to facilitate the extraction of minoxidil into the organic phase.

  • Centrifuge the sample at 4000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 60:40 v/v acetonitrile:0.1% formic acid in water) for UHPLC-MS/MS analysis.[1]

Solid-Phase Extraction (SPE) Protocol

SPE offers a high degree of selectivity and can effectively remove interfering matrix components, resulting in a very clean extract. This protocol is adapted for a C18 SPE cartridge.

Materials:

  • Human plasma

  • C18 SPE cartridges (e.g., 100 mg, 1 mL)[7]

  • Methanol, HPLC grade

  • Deionized water

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.[7]

  • Sample Loading: Load 200 µL of human plasma onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute minoxidil from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for analysis.

References

Application Notes and Protocols: Use of Minoxidil-d10 in Pharmacokinetic and Bioavailability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minoxidil, a potent vasodilator, is widely used for the treatment of hypertension and androgenetic alopecia.[1] To accurately characterize its pharmacokinetic (PK) and bioavailability (BA) profiles, a robust and reliable analytical methodology is essential. This document provides detailed application notes and protocols on the use of Minoxidil-d10, a deuterated analog of Minoxidil, as an internal standard in such studies. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantitative analysis of Minoxidil in biological matrices.[2][3]

Rationale for Using this compound

This compound is an ideal internal standard for the quantification of Minoxidil in biological samples for several reasons:

  • Similar Physicochemical Properties: Being a deuterated analog, this compound shares nearly identical chemical and physical properties with Minoxidil. This ensures that it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[3]

  • Co-elution with Analyte: this compound co-elutes with Minoxidil during liquid chromatography, which is a key requirement for an effective internal standard.

  • Distinct Mass-to-Charge Ratio (m/z): The deuterium labeling results in a higher mass, allowing for its distinct detection from the unlabeled Minoxidil by the mass spectrometer, preventing interference.[2][4][5]

  • Correction for Matrix Effects: It effectively compensates for matrix effects, which are common in complex biological samples like plasma and can suppress or enhance the analyte signal.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Minoxidil from various studies. These values can vary depending on the dosage form, route of administration, and individual patient characteristics.

Table 1: Pharmacokinetic Parameters of Oral Minoxidil

Parameter2.5 mg Dose5 mg Dose10 mg DoseReference
Cmax (ng/mL) 16.837.274.7[6]
Tmax (hours) ~0.5 - 1~0.5 - 1~0.5 - 1[6]
AUC (ng·h/mL) Dose-normalized AUC was not significantly different across these dosesDose-normalized AUC was not significantly different across these dosesDose-normalized AUC was not significantly different across these doses[7]
t1/2 (hours) ~3 - 4~3 - 4~3 - 4[6][8]
Bioavailability ≥90%≥90%≥90%[1][6]

Table 2: Pharmacokinetic Parameters of Topical Minoxidil

Parameter2% Solution5% SolutionReference
Serum Levels (ng/mL) 0.61.6[6]
Absorption ~1.2 - 1.4%~1.2 - 1.4%[6]
t1/2 (hours) 2222[6]

Experimental Protocols

Protocol 1: Quantification of Minoxidil in Human Plasma using UHPLC-MS/MS

This protocol is adapted from a validated method for the bioequivalence study of Minoxidil.[2][4]

1. Materials and Reagents:

  • Minoxidil reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Water (deionized or Milli-Q)

2. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 25 µL of this compound internal standard working solution (concentration to be optimized).

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant (organic layer) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for analysis.

3. UHPLC-MS/MS Conditions:

  • UHPLC System: Agilent, Shimadzu, or equivalent

  • Column: Thermo Hypersil Gold C18 (4.6 x 50 mm, 5 µm) or equivalent[2][4]

  • Mobile Phase: Acetonitrile:0.1% Formic Acid in water (60:40, v/v)[2][4]

  • Flow Rate: 0.400 mL/min[2][4]

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Waters)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Minoxidil: m/z 210.152 → 163.965[2][4]

    • This compound: m/z 220.267 → 169.089[2][4]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Minoxidil to this compound against the concentration of Minoxidil standards.

  • Determine the concentration of Minoxidil in the plasma samples from the calibration curve.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software (e.g., WinNonlin).

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study of Minoxidil using this compound as an internal standard.

experimental_workflow cluster_study_design Study Design cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data_interpretation Data Interpretation sd1 Subject Dosing (Oral or Topical Minoxidil) sd2 Blood Sample Collection (Time-course) sd1->sd2 sp1 Plasma Separation sd2->sp1 sp2 Addition of This compound (IS) sp1->sp2 sp3 Liquid-Liquid Extraction sp2->sp3 a1 UHPLC-MS/MS Analysis sp3->a1 a2 Data Acquisition (MRM Mode) a1->a2 di1 Quantification of Minoxidil a2->di1 di2 Pharmacokinetic Modeling di1->di2 di3 Bioavailability Assessment di2->di3

Caption: Experimental workflow for a Minoxidil pharmacokinetic study.

Simplified Signaling Pathway of Minoxidil's Action on Hair Follicles

This diagram provides a simplified overview of the proposed mechanisms by which Minoxidil stimulates hair growth.

minoxidil_pathway cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Effects Minoxidil Minoxidil K_ATP ATP-sensitive Potassium (KATP) Channel Minoxidil->K_ATP Opens ERK_Akt Activation of ERK and Akt Pathways Minoxidil->ERK_Akt Beta_Catenin Activation of β-catenin Pathway Minoxidil->Beta_Catenin Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation IncreasedBloodFlow Increased Blood Flow, Oxygen & Nutrients Vasodilation->IncreasedBloodFlow HairGrowth Hair Growth (Anagen Phase Prolongation) IncreasedBloodFlow->HairGrowth AntiApoptosis Anti-apoptosis (Increased Bcl-2/Bax ratio) ERK_Akt->AntiApoptosis Proliferation Dermal Papilla Cell Proliferation Beta_Catenin->Proliferation AntiApoptosis->HairGrowth Proliferation->HairGrowth

Caption: Simplified signaling pathway of Minoxidil in hair follicles.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Minoxidil in pharmacokinetic and bioavailability studies. The detailed protocol and methodologies provided herein offer a robust framework for researchers in the field of drug development and analysis. The presented data and diagrams serve as a valuable resource for understanding the clinical pharmacology of Minoxidil and for designing future studies.

References

Application Notes & Protocols: Quantification of Minoxidil in Human Plasma using Minoxidil-d10 as an Internal Standard for Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Minoxidil is a potent vasodilator used for the treatment of severe hypertension and androgenetic alopecia. Therapeutic Drug Monitoring (TDM) of minoxidil is crucial to optimize dosage, ensure efficacy, and minimize potential dose-related adverse effects. This document outlines a detailed protocol for the quantitative analysis of minoxidil in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, with Minoxidil-d10 serving as the internal standard (IS). This compound, a deuterated form of minoxidil, is an ideal internal standard as it shares similar physicochemical properties with the analyte, ensuring accurate quantification by compensating for variations during sample preparation and analysis.[1][2][3]

Principle of the Method

This method employs a liquid-liquid extraction (LLE) technique to isolate minoxidil and its deuterated internal standard, this compound, from human plasma.[1][4][5] The extracted samples are then analyzed by a UHPLC-MS/MS system.[1][4][5] Chromatographic separation is achieved on a C18 reverse-phase column, followed by detection using a mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is based on the peak area ratio of the analyte to the internal standard.

Experimental Protocols

Materials and Reagents
  • Minoxidil reference standard

  • This compound (Internal Standard)[2][3][6]

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)[1][4][5]

  • Water (deionized or Milli-Q)

  • Methanol (HPLC grade)

Instrumentation
  • UHPLC system coupled with a triple quadrupole mass spectrometer

  • Analytical column: Thermo Hypersil Gold C18 (4.6x50mm, 5µm) or equivalent[1][4][5]

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Prepare individual stock solutions of minoxidil and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions:

    • Prepare serial dilutions of the minoxidil stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards.

  • Internal Standard Working Solution (e.g., 100 ng/mL):

    • Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 200 µL of plasma sample, calibration standard, or quality control (QC) sample into a clean microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.

  • Add 1 mL of ethyl acetate to each tube.[1][4][5]

  • Vortex the tubes for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a new set of tubes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase.

  • Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column Thermo Hypersil Gold C18 (4.6x50mm, 5µm)[1][4][5]
Mobile Phase Acetonitrile: 0.1% Formic acid in water (60:40, v/v)[1][4][5]
Flow Rate 0.400 mL/min[1][4][5]
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[4][5]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Minoxidil: m/z 210.152 → 163.965[1][4][5]
This compound: m/z 220.267 → 169.089[1][4][5]
Ion Source Temperature 500°C
Collision Gas Argon

Data Presentation: Method Validation Summary

The following tables summarize the quantitative data from the method validation, demonstrating its suitability for therapeutic drug monitoring of minoxidil.

Table 1: Calibration Curve and Linearity

ParameterResult
Linearity Range 1.280 to 151.075 ng/mL[1][4][5]
Correlation Coefficient (r²) > 0.99

Table 2: Precision and Accuracy

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low QC 2.55 - 9.42[1][4]5.42 - 9.27[1][4]102 - 105[4][5]89.2 - 98.9[1][4]
Medium QC 2.55 - 9.42[1][4]5.42 - 9.27[1][4]102 - 105[4][5]89.2 - 98.9[1][4]
High QC 2.55 - 9.42[1][4]5.42 - 9.27[1][4]102 - 105[4][5]89.2 - 98.9[1][4]

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the therapeutic drug monitoring of Minoxidil using LC-MS/MS.

References

Bioanalytical Method for Minoxidil Quantification in Human Plasma using a Deuterated Internal Standard by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

This document outlines a comprehensive, validated bioanalytical method for the quantitative determination of Minoxidil in human plasma. The method employs Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and utilizes a stable isotope-labeled internal standard, Minoxidil-d10, to ensure high accuracy and precision. This robust method is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Introduction

Minoxidil is a potent vasodilator used for the treatment of severe hypertension and androgenetic alopecia.[1] Accurate measurement of Minoxidil concentrations in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring its safe and effective use.[2][3][4] This application note provides a detailed protocol for a sensitive and specific UHPLC-MS/MS method for the quantification of Minoxidil in human plasma, employing a deuterated internal standard to compensate for matrix effects and variations in sample processing.[5][6]

Experimental

Materials and Reagents
  • Minoxidil reference standard

  • This compound (deuterated internal standard)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Ultrapure water

  • Human plasma (with anticoagulant)

Instrumentation
  • UHPLC system

  • Tandem mass spectrometer with a TurboIonSpray or Electrospray Ionization (ESI) source

Chromatographic and Mass Spectrometric Conditions

A summary of the optimized chromatographic and mass spectrometric conditions is presented in the table below.

ParameterCondition
Chromatographic Column Thermo Hypersil Gold C18 (4.6 x 50 mm, 5 µm)[2][3][7]
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)[2][3][7]
Flow Rate 0.400 mL/min[2][3][7]
Injection Volume 10 µL
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI)[2]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Minoxidil: m/z 210.152 → 163.965[2][7]this compound: m/z 220.267 → 169.089[2][7]

Protocols

Standard and Sample Preparation Workflow

The following diagram illustrates the workflow for the preparation of calibration standards, quality control samples, and study samples.

G cluster_0 Stock and Working Solution Preparation cluster_1 Sample Preparation cluster_2 Analysis Stock_Minoxidil Minoxidil Stock (1 mg/mL in Methanol) Working_Minoxidil Minoxidil Working Solutions (Serial Dilutions) Stock_Minoxidil->Working_Minoxidil Stock_IS This compound Stock (1 mg/mL in Methanol) Working_IS This compound Working Solution (e.g., 100 ng/mL) Stock_IS->Working_IS Plasma_Sample Plasma Sample (e.g., 100 µL) (Blank, CC, QC, or Unknown) Working_Minoxidil->Plasma_Sample Spike for CCs & QCs Spike_IS Spike with this compound Working Solution (e.g., 25 µL) Working_IS->Spike_IS Plasma_Sample->Spike_IS LLE Liquid-Liquid Extraction (with Ethyl Acetate) Spike_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UHPLC_MSMS UHPLC-MS/MS Analysis Reconstitution->UHPLC_MSMS

Caption: Workflow for sample preparation and analysis.

Detailed Experimental Protocols

3.2.1. Preparation of Stock and Working Solutions

  • Minoxidil Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Minoxidil reference standard in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

  • Minoxidil Working Solutions: Prepare a series of working solutions by serially diluting the Minoxidil stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration curve (CC) and quality control (QC) spiking solutions.

  • This compound Working Solution: Dilute the this compound stock solution with a suitable solvent to obtain a final concentration for spiking (e.g., 100 ng/mL).

3.2.2. Preparation of Calibration Curve and Quality Control Samples

  • Calibration Curve (CC) Samples: Spike appropriate volumes of the Minoxidil working solutions into blank human plasma to achieve a calibration curve ranging from approximately 1.280 to 151.075 ng/mL.[2]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.

3.2.3. Sample Extraction (Liquid-Liquid Extraction)

  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the this compound working solution to each tube (except for the blank matrix).

  • Vortex briefly.

  • Add 1 mL of ethyl acetate.[2][3][7]

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

Method Validation Summary

The bioanalytical method was fully validated according to regulatory guidelines (e.g., US FDA).[2] A summary of the validation parameters is presented below.

Validation ParameterResult
Linearity Range 1.280 - 151.075 ng/mL[2]
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%CV) 2.55 - 9.42%[2]
Inter-day Precision (%CV) 5.42 - 9.27%[2]
Intra-day Accuracy (%Bias) 102 - 105%[2]
Inter-day Accuracy (%Bias) 89.2 - 98.9%[2]
Recovery Consistent across the concentration range

Data Analysis

The concentration of Minoxidil in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards. The concentration of Minoxidil in the QC and unknown samples is then interpolated from this calibration curve.

Logical Relationship of the Bioanalytical Method

The following diagram illustrates the logical flow and key relationships within the bioanalytical method.

G cluster_0 Method Foundation cluster_1 Core Processes cluster_2 Outcome and Application Analyte Minoxidil Extraction Liquid-Liquid Extraction Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Matrix Human Plasma Matrix->Extraction Separation UHPLC Separation (C18 Column) Extraction->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Accurate Quantification Detection->Quantification Application Pharmacokinetic Studies Bioequivalence Studies Quantification->Application

Caption: Logical flow of the bioanalytical method.

Conclusion

This application note provides a detailed and robust UHPLC-MS/MS method for the quantification of Minoxidil in human plasma using a deuterated internal standard. The method is sensitive, specific, and has been validated to meet regulatory requirements. The provided protocols and data demonstrate the suitability of this method for various applications in clinical and pharmaceutical research.

References

Solid-Phase Extraction of Minoxidil and its Internal Standard from Human Plasma: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of Minoxidil and its internal standard, Minoxidil-D10, from human plasma. Two robust SPE methods are presented: a mixed-mode cation exchange (MCX) protocol for high selectivity and a reversed-phase C18 protocol as a widely applicable alternative. These methods are suitable for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide includes a summary of quantitative data, detailed experimental procedures, and visual workflows to ensure successful implementation in a laboratory setting.

Introduction

Minoxidil is a potent vasodilator used for the treatment of severe hypertension and androgenetic alopecia.[1][2] Accurate quantification of Minoxidil in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over liquid-liquid extraction by providing cleaner extracts, higher analyte concentration, and reduced matrix effects, thereby improving the accuracy and sensitivity of subsequent analytical methods.[3][4]

This application note details two effective SPE protocols for the extraction of Minoxidil and its deuterated internal standard, this compound, from human plasma. The selection of an appropriate SPE method is critical and depends on the specific requirements of the assay, including desired recovery, purity of the extract, and the complexity of the sample matrix.

Physicochemical Properties of Minoxidil:

  • pKa: ~4.61[2][5][6]

  • logP: ~1.24[1][5]

Given its basic nature (pKa of 4.61), Minoxidil can be effectively retained on both reversed-phase and cation-exchange sorbents.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described SPE methods based on available data and typical performance for bioanalytical assays.

ParameterMixed-Mode Cation Exchange (MCX)Reversed-Phase (C18)
Analyte Minoxidil & this compoundMinoxidil & this compound
Matrix Human PlasmaHuman Plasma
Sorbent Polymeric Mixed-Mode Strong Cation ExchangeC18 Silica-Based or Polymeric
Expected Recovery > 80%45-85%[7][8]
Matrix Effect Minimized due to orthogonal retention mechanismsModerate, requires careful optimization
Selectivity HighModerate
Reproducibility (%RSD) < 15%< 15%

Experimental Protocols

Materials and Reagents
  • Minoxidil reference standard

  • This compound internal standard[7][9][10][11][12]

  • SPE cartridges:

    • Mixed-Mode Cation Exchange (e.g., Agilent SampliQ SCX, Waters Oasis MCX)

    • Reversed-Phase C18 (e.g., Thermo Scientific HyperSep C18)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Deionized water

  • Human plasma (blank)

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE

This method leverages both reversed-phase and ion-exchange interactions for enhanced selectivity and cleaner extracts, making it ideal for complex biological matrices.

Step-by-Step Procedure:
  • Sample Pre-treatment:

    • To 500 µL of human plasma, add 50 µL of this compound internal standard working solution.

    • Add 500 µL of 4% phosphoric acid in water and vortex for 30 seconds to precipitate proteins and adjust pH.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant for loading onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Condition the MCX SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in deionized water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elution:

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visual Workflow for MCX SPE:

MCX_SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (MCX) cluster_final_steps Final Processing Plasma Plasma Sample IS Add Internal Standard (this compound) Plasma->IS Acid Add 4% Phosphoric Acid IS->Acid Vortex1 Vortex Acid->Vortex1 Centrifuge1 Centrifuge Vortex1->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Load Load Sample Supernatant->Load Condition Condition: 1 mL Methanol Equilibrate Equilibrate: 1 mL Water Condition->Equilibrate Equilibrate->Load Wash1 Wash 1: 1 mL 0.1% Formic Acid Load->Wash1 Wash2 Wash 2: 1 mL Methanol Wash1->Wash2 Elute Elute: 1 mL 5% NH4OH in Methanol Wash2->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Mixed-Mode Cation Exchange SPE.

Protocol 2: Reversed-Phase (C18) SPE

This protocol utilizes a C18 sorbent, which is a common and versatile option for the extraction of moderately polar compounds like Minoxidil from aqueous matrices.

Step-by-Step Procedure:
  • Sample Pre-treatment:

    • To 500 µL of human plasma, add 50 µL of this compound internal standard working solution.

    • Add 500 µL of 100 mM ammonium acetate buffer (pH 5.0) and vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant for loading onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in deionized water to remove hydrophilic interferences.

  • Elution:

    • Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visual Workflow for C18 SPE:

C18_SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_final_steps Final Processing Plasma Plasma Sample IS Add Internal Standard (this compound) Plasma->IS Buffer Add Ammonium Acetate (pH 5.0) IS->Buffer Vortex1 Vortex Buffer->Vortex1 Centrifuge1 Centrifuge Vortex1->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Load Load Sample Supernatant->Load Condition Condition: 1 mL Methanol Equilibrate Equilibrate: 1 mL Water Condition->Equilibrate Equilibrate->Load Wash Wash: 1 mL 5% Methanol in Water Load->Wash Elute Elute: 1 mL Methanol Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Reversed-Phase C18 SPE.

Downstream Analysis: LC-MS/MS Parameters

The extracted and reconstituted samples are ready for analysis by LC-MS/MS. The following are typical parameters for the analysis of Minoxidil and this compound.

ParameterSetting
LC Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition (Minoxidil) m/z 210.2 → 164.1[8][13][14][15]
MS/MS Transition (this compound) m/z 220.3 → 169.2[8][13][14][15]

Conclusion

The solid-phase extraction methods detailed in this application note provide robust and reliable procedures for the quantification of Minoxidil and its internal standard, this compound, in human plasma. The mixed-mode cation exchange protocol is recommended for applications requiring high selectivity and minimal matrix effects. The reversed-phase C18 protocol offers a widely applicable and effective alternative. The choice of method should be guided by the specific analytical requirements and laboratory resources. Both protocols, when followed by sensitive LC-MS/MS analysis, are suitable for a range of research and clinical applications.

References

Application Note & Protocol: Establishing a Calibration Curve for the Quantification of Minoxidil Using Minoxidil-d10 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the establishment of a robust calibration curve for the accurate quantification of Minoxidil in biological matrices, utilizing its deuterated analog, Minoxidil-d10, as an internal standard (IS). The methodology described herein is based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Introduction

Minoxidil is a potent vasodilator used for the treatment of severe hypertension and androgenetic alopecia.[1][2] Accurate determination of Minoxidil concentrations in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[5][6] this compound shares similar physicochemical properties with Minoxidil, ensuring that it behaves similarly during sample preparation and ionization, thus compensating for variations in extraction efficiency and matrix effects.[6] This application note details a validated method for creating a calibration curve for Minoxidil using this compound, enabling precise and accurate quantification.[3][4][7]

Materials and Reagents

  • Minoxidil reference standard

  • This compound (internal standard)[5][6]

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Ultrapure water

  • Control biological matrix (e.g., human plasma)

Experimental Protocols

Preparation of Stock Solutions
  • Minoxidil Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Minoxidil reference standard and dissolve it in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Minoxidil Working Stock Solution (10 µg/mL): Dilute the Minoxidil primary stock solution 1:100 with methanol.

  • This compound IS Working Solution (100 ng/mL): Perform a serial dilution of the this compound stock solution with methanol.

Preparation of Calibration Standards

Prepare a series of calibration standards by spiking the control biological matrix with appropriate volumes of the Minoxidil working stock solution. A typical concentration range for Minoxidil is 1.280 to 151.075 ng/mL.[3][7]

Table 1: Preparation of Calibration Standards

Standard IDConcentration of Minoxidil (ng/mL)Volume of Minoxidil Working Stock (10 µg/mL) to add to 1 mL of Matrix (µL)
Blank00
LLOQ1.2800.128
CAL 25.00.5
CAL 325.02.5
CAL 450.05.0
CAL 5100.010.0
ULOQ151.07515.108

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Sample Preparation (Liquid-Liquid Extraction)
  • To 200 µL of each calibration standard, quality control sample, or unknown sample, add 25 µL of the this compound IS working solution (100 ng/mL).

  • Vortex mix for 30 seconds.

  • Add 1 mL of ethyl acetate.[3][7]

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex mix for 1 minute.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

  • Column: Thermo Hypersil Gold C18 (4.6 x 50 mm, 5 µm)[3][7]

  • Mobile Phase: A: 0.1% Formic acid in water, B: Acetonitrile[3][7]

  • Gradient: Isocratic at 60% B[3][7]

  • Flow Rate: 0.400 mL/min[3][7]

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[3]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Minoxidil: m/z 210.152 → 163.965[3][7]

    • This compound: m/z 220.267 → 169.089[3][7]

Data Presentation and Analysis

The calibration curve is constructed by plotting the peak area ratio of Minoxidil to this compound against the nominal concentration of Minoxidil for each calibration standard. A linear regression analysis with a weighting factor of 1/x² is typically applied. The linearity of the calibration curve should be demonstrated with a correlation coefficient (r²) of ≥ 0.99.

Table 2: Example Calibration Curve Data

Concentration of Minoxidil (ng/mL)Peak Area (Minoxidil)Peak Area (this compound)Peak Area Ratio (Minoxidil/Minoxidil-d10)
1.2805,4321,102,3450.0049
5.021,5671,098,7650.0196
25.0108,9871,105,4320.0986
50.0215,4321,099,8760.1959
100.0432,1091,101,2340.3924
151.075654,3211,103,4560.5930

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Calibration Standards & Unknown Samples add_is Add this compound (IS) start->add_is vortex1 Vortex Mix add_is->vortex1 add_ea Add Ethyl Acetate vortex1->add_ea vortex2 Vortex Mix add_ea->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate calculate Calculate Peak Area Ratios integrate->calculate plot Plot Calibration Curve calculate->plot quantify Quantify Unknowns plot->quantify

Caption: Experimental workflow for Minoxidil quantification.

Conclusion

The protocol described provides a reliable and robust method for establishing a calibration curve for the quantification of Minoxidil in biological samples using this compound as an internal standard. The use of LC-MS/MS ensures high sensitivity and selectivity, while the stable isotope-labeled internal standard corrects for analytical variability. This methodology is well-suited for applications in clinical and research settings where accurate measurement of Minoxidil is required.

References

Application of Minoxidil-d10 in drug metabolism and pharmacokinetics (DMPK) studies.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minoxidil, a potent vasodilator, is widely recognized for its therapeutic applications in hypertension and androgenetic alopecia. A thorough understanding of its drug metabolism and pharmacokinetic (DMPK) profile is crucial for optimizing its efficacy and safety. Stable isotope-labeled internal standards are indispensable tools in modern bioanalysis, offering unparalleled accuracy and precision in quantitation. Minoxidil-d10, a deuterated analog of minoxidil, serves as an ideal internal standard for DMPK studies, enabling reliable quantification of the parent drug and its metabolites in various biological matrices. This document provides detailed application notes and protocols for the utilization of this compound in DMPK research.

The use of a stable isotope-labeled internal standard like this compound is critical in quantitative bioanalysis to compensate for variability in sample preparation, chromatographic separation, and mass spectrometric detection.[1][2][3] By tracking the response of the internal standard relative to the analyte, researchers can normalize fluctuations, thereby significantly improving the accuracy and precision of the obtained results.

Core Applications of this compound in DMPK

This compound is primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the following DMPK applications:

  • Pharmacokinetic (PK) Studies: Accurate determination of minoxidil concentration-time profiles in plasma, serum, or other biological fluids to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Bioequivalence (BE) Studies: Comparing the pharmacokinetic profiles of different formulations of minoxidil to ensure therapeutic equivalence.[1][2]

  • Metabolite Quantification: Aiding in the accurate quantification of minoxidil metabolites, such as minoxidil-O-glucuronide and minoxidil-N-O-sulfate, to understand the metabolic pathways and the role of active metabolites.

  • In Vitro Metabolism Studies: Investigating the metabolic stability and metabolite identification of minoxidil in liver microsomes, hepatocytes, and other in vitro systems.

Physicochemical Properties

PropertyValue
Chemical Name 6-(1-piperidinyl-d10)-2,4-pyrimidinediamine 3-oxide
Molecular Formula C₉H₅D₁₀N₅O
Molecular Weight 219.3 g/mol
Deuterium Incorporation ≥98%

Experimental Protocols

I. Quantitative Analysis of Minoxidil in Human Plasma by UHPLC-MS/MS

This protocol describes a validated method for the quantification of minoxidil in human plasma using this compound as an internal standard.[1][2][3]

1. Materials and Reagents:

  • Minoxidil reference standard

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

2. Instrumentation:

  • UHPLC system coupled with a triple quadrupole mass spectrometer

  • Analytical column: Thermo Hypersil Gold C18 (4.6 x 50 mm, 5 µm) or equivalent[1][2][3]

3. Preparation of Standard and Quality Control (QC) Samples:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of minoxidil and this compound in methanol.

  • Working Standard Solutions: Serially dilute the minoxidil stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

  • Calibration Curve (CC) and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

4. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 200 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for the blank matrix).

  • Vortex briefly to mix.

  • Add 1 mL of ethyl acetate.[1][2][3]

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (approximately 900 µL) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for analysis.

5. UHPLC-MS/MS Conditions:

ParameterCondition
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)[1][2][3]
Flow Rate 0.400 mL/min[1][2][3]
Injection Volume 10 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V

6. Mass Spectrometric Parameters (MRM Transitions):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Minoxidil210.152163.965
This compound (IS)220.267169.089

These values may require optimization based on the specific mass spectrometer used.

7. Data Analysis:

  • Integrate the peak areas for both minoxidil and this compound.

  • Calculate the peak area ratio (minoxidil/Minoxidil-d10).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of minoxidil in the QC and unknown samples from the calibration curve.

Data Presentation

Table 1: Method Validation Parameters for Minoxidil Quantification in Human Plasma
ParameterResult
Linearity Range 1.280 - 151.075 ng/mL[1][2][3]
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%CV) 2.55 - 9.42%[1][2][3]
Inter-day Precision (%CV) 5.42 - 9.27%[1][2][3]
Intra-day Accuracy (%) 102 - 105%[1][2][3]
Inter-day Accuracy (%) 89.2 - 98.9%[1][2][3]
Lower Limit of Quantification (LLOQ) 1.280 ng/mL[1][2][3]
Table 2: Pharmacokinetic Parameters of Oral Minoxidil in Healthy Volunteers
ParameterDoseValue (Mean ± SD)
Cmax (ng/mL) 2.5 mg13.5 ± 4.2
5.0 mg28.1 ± 9.8
10.0 mg58.6 ± 20.1
Tmax (h) 2.5 mg0.8 ± 0.3
5.0 mg0.9 ± 0.4
10.0 mg0.8 ± 0.3
AUC₀-∞ (ng·h/mL) 2.5 mg45.9 ± 15.6
5.0 mg98.7 ± 35.2
10.0 mg205.1 ± 73.4
t½ (h) 2.5 mg3.5 ± 0.9
5.0 mg3.3 ± 0.8
10.0 mg3.2 ± 0.7

Data adapted from a study in healthy volunteers.[4] Note that this study used HPLC and radioimmunoassay; however, the values are representative. A study with a Cmax of approximately 53.097 ± 13.537 ng/mL and a Tmax of 1.25 hours has also been reported.[3]

Visualizations

Minoxidil Metabolism and the Role of this compound

G cluster_0 In Vivo Metabolism cluster_1 Bioanalytical Quantification Minoxidil Minoxidil Sulfate Minoxidil-N-O-Sulfate (Active Metabolite) Minoxidil->Sulfate Sulfation (SULT1A1) Glucuronide Minoxidil-O-Glucuronide Minoxidil->Glucuronide Glucuronidation Minoxidil_d10 This compound (Internal Standard) LCMS LC-MS/MS Analysis Minoxidil->LCMS Minoxidil_d10->LCMS Quantification Accurate Quantification of Minoxidil LCMS->Quantification

Caption: Metabolic pathway of Minoxidil and the role of this compound.

Experimental Workflow for Minoxidil Quantification

G Start Start: Plasma Sample Collection Spike Spike with this compound (IS) Start->Spike LLE Liquid-Liquid Extraction (Ethyl Acetate) Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution in Mobile Phase Evap->Recon Analysis UHPLC-MS/MS Analysis Recon->Analysis Data Data Processing and Quantification Analysis->Data

Caption: Bioanalytical workflow for plasma minoxidil quantification.

Rationale for Using a Stable Isotope-Labeled Internal Standard

G cluster_0 Sources of Variability Analyte Minoxidil (Analyte) Var1 Sample Preparation Analyte->Var1 Var2 Matrix Effects Analyte->Var2 Var3 Instrumental Drift Analyte->Var3 IS This compound (IS) IS->Var1 IS->Var2 IS->Var3 Result Accurate & Precise Quantification Var1->Result Correction via Analyte/IS Ratio Var2->Result Correction via Analyte/IS Ratio Var3->Result Correction via Analyte/IS Ratio

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in Minoxidil LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the LC-MS/MS analysis of Minoxidil.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect Minoxidil analysis?

A1: Matrix effects in LC-MS/MS analysis are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] These effects can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate and imprecise quantification of Minoxidil.[1][3][4] Biological matrices such as plasma, serum, and skin are complex and contain numerous endogenous components like phospholipids, salts, and proteins that can cause these interferences.[5][6][7] For instance, a study on the analysis of Minoxidil in skin layers found that the matrix effect was very pronounced.[5][8]

Q2: How can I identify if matrix effects are impacting my Minoxidil assay?

A2: There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of a standard Minoxidil solution into the mass spectrometer while injecting a blank, extracted sample matrix.[9] Any dip or rise in the baseline signal at the retention time of Minoxidil indicates the presence of ion suppression or enhancement, respectively.

  • Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for quantifying matrix effects.[7] It involves comparing the peak area of Minoxidil in a standard solution (A) with the peak area of Minoxidil spiked into a blank, extracted matrix at the same concentration (B). The matrix factor (MF) is calculated as B/A.[7] An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.

Q3: What are the common sources of matrix effects in Minoxidil bioanalysis?

A3: The most common sources of matrix effects in Minoxidil bioanalysis, particularly in plasma and serum samples, are phospholipids from cell membranes.[6] Other endogenous components like proteins, salts, and metabolites, as well as exogenous substances such as anticoagulants and dosing vehicles, can also contribute to matrix effects.[7]

Q4: How can a stable isotope-labeled (SIL) internal standard like Minoxidil-d10 help with matrix effects?

A4: A stable isotope-labeled internal standard, such as this compound, is the ideal choice for compensating for matrix effects.[10] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement.[2] By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise results.[2] One validated method for Minoxidil in human plasma utilizes this compound as an internal standard with mass transitions of m/z 210.152 → 163.965 for Minoxidil and m/z 220.267 → 169.089 for this compound.[11]

Troubleshooting Guides

Issue: Poor reproducibility and accuracy in Minoxidil quantification.

Possible Cause: Significant and variable matrix effects between samples.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components through rigorous sample cleanup.[6] Different techniques offer varying degrees of cleanliness. Below is a comparison of common methods.

    • Protein Precipitation (PPT): A simple and fast method, but often results in incomplete removal of matrix components, especially phospholipids, which can lead to significant ion suppression.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner sample extract than PPT by partitioning Minoxidil into an organic solvent, leaving many interfering substances in the aqueous phase.

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively bind and elute Minoxidil, thereby removing a wide range of matrix components.

  • Employ a Stable Isotope-Labeled Internal Standard: As mentioned in the FAQ, using this compound can compensate for matrix effects that are not completely removed during sample preparation.

  • Chromatographic Separation: Modify your LC method to achieve better separation between Minoxidil and co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.

  • Matrix-Matched Calibrators: If matrix effects cannot be eliminated, preparing calibration standards and quality controls in the same blank biological matrix as the samples can help to compensate for the effect.[2] This approach was found to be necessary for the analysis of Minoxidil in skin samples where matrix effects were particularly pronounced.[5][8]

Experimental Protocols

Detailed Protocol for Liquid-Liquid Extraction (LLE) of Minoxidil from Human Plasma

This protocol is adapted from a validated UHPLC-MS/MS method for the quantification of Minoxidil in human plasma.[11][12]

  • Materials:

    • Human plasma samples

    • Minoxidil stock solution

    • This compound internal standard (IS) working solution

    • Ethyl acetate (extraction solvent)

    • Reconstitution solvent (e.g., acetonitrile/water mixture)

    • Microcentrifuge tubes

    • Pipettes

    • Vortex mixer

    • Centrifuge

    • Sample evaporator

  • Procedure:

    • Pipette 200 µL of human plasma into a microcentrifuge tube.

    • Add 25 µL of the this compound internal standard working solution.

    • Vortex for 30 seconds.

    • Add 1 mL of ethyl acetate.

    • Vortex for 10 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue with 200 µL of the reconstitution solvent.

    • Vortex for 30 seconds.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minoxidil Analysis

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile).[13]Simple, fast, and inexpensive.Provides the least clean extract, often with significant residual phospholipids leading to ion suppression.[2]
Liquid-Liquid Extraction (LLE) Minoxidil is partitioned into an immiscible organic solvent, leaving polar interferences in the aqueous phase.[14]Cleaner extracts than PPT, good recovery for non-polar analytes.[2]Can be labor-intensive, may not remove all interferences, and is dependent on the choice of solvent.
Solid-Phase Extraction (SPE) Minoxidil is retained on a solid sorbent while interferences are washed away, followed by elution of the purified analyte.[2]Provides the cleanest extracts, high recovery, and can concentrate the analyte.More time-consuming and expensive, requires method development.

Visualizations

LLE_Workflow Liquid-Liquid Extraction Workflow for Minoxidil start Start: 200 µL Plasma add_is Add 25 µL this compound IS start->add_is vortex1 Vortex (30s) add_is->vortex1 add_solvent Add 1 mL Ethyl Acetate vortex1->add_solvent vortex2 Vortex (10 min) add_solvent->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 200 µL Solvent evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze Troubleshooting_Matrix_Effects Troubleshooting Matrix Effects in Minoxidil Analysis issue Poor Reproducibility / Inaccurate Results check_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) issue->check_me me_present Matrix Effects Confirmed? check_me->me_present optimize_sp Optimize Sample Preparation (PPT -> LLE -> SPE) me_present->optimize_sp Yes no_me No Significant Matrix Effects (Investigate other causes) me_present->no_me No use_sil_is Use Stable Isotope-Labeled IS (this compound) optimize_sp->use_sil_is optimize_lc Optimize Chromatographic Separation use_sil_is->optimize_lc matrix_match Use Matrix-Matched Calibrators optimize_lc->matrix_match revalidate Re-validate Assay matrix_match->revalidate

References

Technical Support Center: Optimizing Mass Spectrometry for Minoxidil-d10

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Minoxidil-d10 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for Minoxidil and its deuterated internal standard, this compound?

The most commonly used Multiple Reaction Monitoring (MRM) transition for Minoxidil is m/z 210.152 → 163.965. For the internal standard, this compound, the corresponding transition is m/z 220.267 → 169.089.[1][2][3][4] These transitions are monitored in positive ionization mode.

Q2: Why is a stable isotope-labeled internal standard like this compound recommended for quantitative analysis?

Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantitative mass spectrometry.[5] this compound has a chemical structure nearly identical to the analyte (Minoxidil), ensuring it behaves similarly during sample preparation, chromatography, and ionization.[5] This allows it to effectively compensate for variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[5][6]

Q3: What is a common sample preparation technique for analyzing Minoxidil from plasma samples?

Liquid-liquid extraction (LLE) is a frequently used and effective method for extracting Minoxidil and this compound from plasma.[1][2][4] A common solvent used for this extraction is ethyl acetate.[1][2] This technique is chosen for its simplicity and efficiency in separating the analyte from matrix components.[2][4]

Q4: Can I dilute a sample that is over the curve when using an internal standard method?

Yes, but it requires a specific procedure. Simply diluting the sample will not change the analyte-to-internal standard ratio, as both are diluted equally.[7] The correct method is to dilute the sample with a blank matrix (e.g., drug-free plasma) that already contains the internal standard at the same concentration used for the calibration curve samples. This ensures the internal standard concentration remains constant while the analyte concentration is lowered into the calibrated range.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Issue 1: Poor or No Signal for this compound

A weak or absent signal for the internal standard can invalidate the entire analytical run.

Potential Cause Troubleshooting Step Explanation
Incorrect MS Parameters Verify the MRM transition (precursor and product ions), collision energy, and ion polarity (should be positive).The instrument must be set to monitor the specific mass transition for this compound (m/z 220.267 → 169.089).[2][3]
Degradation of Standard Prepare a fresh working solution of this compound from a reliable stock.Improper storage or handling can lead to the degradation of the internal standard.
Ion Source Contamination Clean the ion source, including the capillary and transfer tube.Contaminants in the ion source can suppress the ionization of the analyte and internal standard.[8]
LC Plumbing Clog Systematically check for clogs by disconnecting tubing, starting from the mass spectrometer and moving upstream toward the injector.[9]A blockage can prevent the sample from reaching the detector, resulting in high pressure and no signal.[9]
Sample Preparation Error Ensure the internal standard was added to all samples, including calibrators and QCs. Review the extraction procedure for any potential errors.Forgetting to spike the sample with the internal standard is a common source of error.
Issue 2: High Variability in this compound Signal/Area

Inconsistent signal from the internal standard across a run can lead to poor precision and inaccurate results.

Potential Cause Troubleshooting Step Explanation
Inconsistent Injection Volume Check the autosampler for air bubbles in the syringe or sample loop. Perform autosampler maintenance as needed.Variable injection volumes will lead to inconsistent amounts of both analyte and internal standard reaching the detector.
Matrix Effects Evaluate matrix effects by comparing the IS response in a neat solution versus a post-extraction blank matrix sample.Components in the biological matrix can co-elute with this compound and suppress its ionization, causing signal variability.[6] Improving chromatographic separation can help mitigate this.
Instrument Drift Monitor the IS response over the course of the run. If a consistent drift is observed, recalibrate the instrument.Mass spectrometers can experience slight drifts in sensitivity over time. While the IS is meant to correct for this, significant drift may indicate an instrument issue.[6][10]
Inconsistent Sample Preparation Review the sample preparation workflow to ensure consistency across all samples, particularly in evaporation and reconstitution steps.Inconsistent handling during extraction can lead to variable recovery of the internal standard.[6]
Issue 3: Analyte (Minoxidil) Signal Detected in Blank Samples (Carryover)

Carryover from high-concentration samples into subsequent blank or low-concentration samples can lead to falsely elevated results.

Potential Cause Troubleshooting Step Explanation
Autosampler Contamination Clean the needle, seat, and loop of the autosampler. Optimize the needle wash solvent and increase the wash volume/time.The autosampler is a primary source of carryover. "Sticky" compounds like Minoxidil can adsorb to surfaces.[8]
Column Carryover Use a more aggressive mobile phase composition for a longer column wash at the end of each run.The analyte can be retained on the analytical column, especially at the head of the column or on the frits, and elute in later injections.[8]
Ion Source Contamination If carryover persists after addressing the LC system, clean the mass spectrometer's ion source.Contamination can build up in the ion source, leading to a persistent background signal.[8]

Experimental Protocols & Parameters

Mass Spectrometry Parameters

The following table summarizes typical MS parameters for the analysis of Minoxidil using this compound as an internal standard. These parameters should be optimized for your specific instrument.

Parameter Minoxidil This compound (IS) Reference
Ionization Mode ESI PositiveESI Positive[2][11]
Precursor Ion (Q1) m/z 210.152m/z 220.267[2][3][4]
Product Ion (Q3) m/z 163.965m/z 169.089[2][3][4]
Dwell Time ~100-200 ms~100-200 msInstrument Dependent
Collision Energy (CE) Optimize via infusionOptimize via infusionInstrument Dependent
Liquid Chromatography Parameters
Parameter Value Reference
Column Thermo Hypersil Gold C18 (4.6x50mm, 5µm)[1][2]
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)[1][2][4]
Flow Rate 0.400 mL/min[1][2][4]
Injection Volume 5 - 10 µLInstrument Dependent
Column Temperature 30 - 40 °CInstrument Dependent
Detailed Protocol: Liquid-Liquid Extraction from Plasma

This protocol is a representative example for extracting Minoxidil from human plasma.

  • Sample Aliquoting: Pipette 200 µL of human plasma (calibrator, QC, or unknown sample) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 20 µL) of this compound working solution to each tube (except for double blanks).

  • Vortexing: Briefly vortex the samples for 30 seconds to ensure homogeneity.

  • Extraction: Add 1 mL of ethyl acetate to each tube.[1][2]

  • Mixing: Vortex the tubes vigorously for 5-10 minutes to facilitate the extraction of the analyte and internal standard into the organic layer.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube, avoiding the protein pellet at the interface.

  • Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase.

  • Final Vortex & Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualized Workflows

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with this compound Plasma->Spike Extract Liquid-Liquid Extraction (Ethyl Acetate) Spike->Extract Evap Evaporate to Dryness Extract->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Chrom Chromatographic Separation (C18 Column) Inject->Chrom Ionize Ionization (ESI+) Chrom->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Quant Quantify using Calibration Curve Ratio->Quant

Caption: General workflow for Minoxidil analysis.

G Start High Variability in This compound Area D_LC Is the LC pressure stable? Start->D_LC D_Prep Is sample prep consistent? D_LC->D_Prep Yes Fix_LC Action: Check for leaks. Inspect pump seals. Degas mobile phase. D_LC->Fix_LC No D_Matrix Potential Matrix Effects? D_Prep->D_Matrix Yes Fix_Prep Action: Review extraction SOP. Ensure consistent vortexing and evaporation times. D_Prep->Fix_Prep No Fix_Matrix Action: Improve chromatography to separate IS from interferences. Use a different extraction method. D_Matrix->Fix_Matrix Yes Fix_Injector Action: Check autosampler for bubbles. Verify injection volume. Perform needle wash. D_Matrix->Fix_Injector No Result Problem Resolved Fix_LC->Result Fix_Prep->Result Fix_Matrix->Result Fix_Injector->Result

Caption: Troubleshooting high signal variability.

References

Addressing ion suppression in the analysis of Minoxidil

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Minoxidil. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common challenges related to ion suppression in LC-MS/MS analysis of Minoxidil.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in Minoxidil analysis?

A1: Ion suppression is a type of matrix effect where the signal of the analyte of interest, in this case, Minoxidil, is reduced due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, tissue homogenates).[1][2] This phenomenon can negatively impact the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification.[1][2]

Q2: What are the common causes of ion suppression in Minoxidil LC-MS/MS analysis?

A2: The primary causes of ion suppression are endogenous components from the biological matrix that co-elute with Minoxidil and compete for ionization in the MS source.[1][2] These interfering substances can include phospholipids, salts, proteins, and metabolites.[1][2] Exogenous sources like polymers from plasticware can also contribute to ion suppression.

Q3: How can I identify if ion suppression is affecting my Minoxidil analysis?

A3: A common method to detect ion suppression is through a post-column infusion experiment. In this setup, a constant flow of Minoxidil standard solution is introduced into the mobile phase after the analytical column.[3] When a blank matrix sample (that has undergone sample preparation) is injected, any dip in the baseline signal at the retention time of Minoxidil indicates the presence of ion-suppressing components.

Troubleshooting Guide

Problem 1: Low or inconsistent Minoxidil signal intensity.

  • Possible Cause: Significant ion suppression from matrix components.

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: The most effective way to combat ion suppression is by improving the sample cleanup process.[4] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simpler methods like protein precipitation.[4]

    • Optimize Chromatography: Adjusting the chromatographic conditions can help separate Minoxidil from the interfering compounds. This can involve modifying the mobile phase composition, gradient profile, or using a different type of analytical column.

    • Use an Internal Standard: Employing a stable isotope-labeled internal standard (SIL-IS) for Minoxidil can help compensate for signal variability caused by ion suppression, as the SIL-IS will be similarly affected by the matrix.

Problem 2: Poor reproducibility of Minoxidil quantification.

  • Possible Cause: Variable ion suppression across different samples or batches.

  • Troubleshooting Steps:

    • Standardize Sample Collection and Handling: Ensure consistency in sample collection, storage, and processing to minimize variability in the sample matrix.

    • Implement a Robust Sample Preparation Protocol: Utilize a validated SPE or LLE protocol to ensure consistent removal of matrix interferences. See the detailed protocols provided below.

    • Matrix-Matched Calibrators and Quality Controls: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to account for consistent matrix effects.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical in mitigating ion suppression. Below is a summary of the expected performance of common techniques for Minoxidil analysis.

Sample Preparation TechniqueTypical Analyte RecoveryEffectiveness in Removing InterferencesPotential for Ion Suppression
Protein Precipitation (PPT) HighLow (removes proteins but not phospholipids or salts)High
Liquid-Liquid Extraction (LLE) Moderate to HighGood (removes many interfering compounds)Moderate
Solid-Phase Extraction (SPE) High and ConsistentExcellent (highly selective for analyte of interest)Low

Experimental Protocols

Detailed Methodology for Liquid-Liquid Extraction (LLE) of Minoxidil from Human Plasma

This protocol is based on a validated UHPLC-MS/MS method for the quantification of Minoxidil in human plasma.[5][6]

  • Sample Pre-treatment:

    • Thaw frozen human plasma samples at room temperature.

    • Vortex the plasma samples to ensure homogeneity.

  • Extraction:

    • Pipette 200 µL of plasma into a clean microcentrifuge tube.

    • Add 50 µL of the internal standard solution (Minoxidil-d10).

    • Add 1 mL of ethyl acetate as the extraction solvent.

    • Vortex the mixture for 5 minutes.

  • Phase Separation:

    • Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue with 200 µL of the mobile phase (e.g., 60:40 v/v acetonitrile:0.1% formic acid in water).

    • Vortex for 1 minute to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Detailed Methodology for Solid-Phase Extraction (SPE) of Minoxidil from Biological Fluids

This is a general protocol that can be adapted for Minoxidil extraction using a C18 SPE cartridge.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Pre-treat the plasma/serum sample by diluting it 1:1 with a weak acid (e.g., 2% formic acid in water).

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes to remove any remaining aqueous solvent.

  • Elution:

    • Elute Minoxidil from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Visualizations

Mechanism of Ion Suppression in ESI-MS

IonSuppression cluster_source ESI Source cluster_competition Competition at Droplet Surface Droplet Charged Droplet GasPhaseIon Gas Phase Minoxidil Ion Droplet->GasPhaseIon Analyte Minoxidil Analyte->Droplet Enters Droplet Matrix Matrix Component Matrix->Droplet Enters Droplet Matrix->GasPhaseIon Inhibits Ionization MS_Inlet MS Inlet GasPhaseIon->MS_Inlet To Mass Analyzer Workflow Sample Biological Sample (Plasma, Serum, etc.) Preparation Sample Preparation (SPE or LLE) Sample->Preparation LC_Separation LC Separation (C18 Column) Preparation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Troubleshooting Start Low/Inconsistent Signal Check_IS Is a Stable Isotope-Labeled Internal Standard Used? Start->Check_IS Add_IS Implement SIL-IS Check_IS->Add_IS No Check_Prep Review Sample Preparation Check_IS->Check_Prep Yes Add_IS->Check_Prep Improve_Prep Switch to SPE or Optimize LLE Check_Prep->Improve_Prep Using PPT or Inefficient Method Check_Chroma Optimize Chromatography Check_Prep->Check_Chroma Using SPE/LLE End Problem Resolved Improve_Prep->End Modify_Chroma Adjust Gradient or Change Column Check_Chroma->Modify_Chroma Co-elution Observed Check_Chroma->End No Co-elution Modify_Chroma->End

References

Technical Support Center: Quantification of Minoxidil in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Minoxidil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the quantitative analysis of Minoxidil in biological matrices. Our goal is to help you improve the limit of quantification (LOQ) and overcome common challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the development and execution of bioanalytical methods for Minoxidil.

Sample Preparation

Question: I am observing low and inconsistent recovery of Minoxidil from plasma samples. What are the possible causes and solutions?

Answer: Low and inconsistent recovery is a common issue that can significantly impact the accuracy and sensitivity of your assay. Here are some potential causes and troubleshooting steps:

  • Suboptimal Extraction Solvent: The choice of organic solvent in Liquid-Liquid Extraction (LLE) is critical. While ethyl acetate is commonly used, its polarity may not be optimal for every method.

    • Troubleshooting:

      • Test a range of solvents with varying polarities, such as methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate and a less polar solvent like hexane.

      • Ensure the pH of the aqueous phase is optimized to keep Minoxidil in its neutral form to facilitate its partitioning into the organic phase. Minoxidil is a weak base, so a slightly basic pH can improve extraction efficiency.

  • Inefficient Protein Precipitation: Protein precipitation is a quick and simple sample preparation technique, but it can lead to incomplete recovery and significant matrix effects.

    • Troubleshooting:

      • Ensure the ratio of precipitation solvent (e.g., acetonitrile or methanol) to plasma is sufficient, typically at least 3:1 (v/v).

      • Vortex the sample thoroughly and allow it to sit at a low temperature (e.g., -20°C) for a sufficient amount of time (e.g., 20 minutes) to ensure complete protein precipitation.

      • Consider using a combination of solvents or a precipitating agent like zinc sulfate for a "soft protein precipitation" which may offer cleaner extracts.

  • Analyte Adsorption: Minoxidil can adsorb to plasticware, especially at low concentrations.

    • Troubleshooting:

      • Use low-binding microcentrifuge tubes and pipette tips.

      • Consider adding a small amount of a non-ionic surfactant to your reconstitution solvent.

  • Analyte Stability: Minoxidil may be unstable in certain conditions.

    • Troubleshooting:

      • Process samples on ice and minimize the time between collection and analysis.

      • Evaluate the stability of Minoxidil in the biological matrix under different storage conditions (bench-top, freeze-thaw cycles).[1][2]

Question: How can I minimize matrix effects when analyzing Minoxidil in complex matrices like whole blood or skin homogenates?

Answer: Matrix effects, caused by co-eluting endogenous components, can lead to ion suppression or enhancement in the mass spectrometer, affecting the accuracy and precision of your results.[3] Here are strategies to mitigate matrix effects:

  • Improve Sample Cleanup:

    • Solid-Phase Extraction (SPE): SPE can provide significantly cleaner extracts compared to LLE or protein precipitation. Select a sorbent that has a high affinity for Minoxidil. A mixed-mode cation exchange sorbent can be effective due to the basic nature of Minoxidil.

    • Phospholipid Removal: Phospholipids are a major source of matrix effects in plasma and whole blood. Use specialized phospholipid removal plates or cartridges.

  • Optimize Chromatography:

    • Increase Chromatographic Resolution: Ensure that Minoxidil is chromatographically separated from the bulk of the matrix components. A longer gradient or a column with a different selectivity can improve separation.

    • Divert Flow: Use a divert valve to direct the initial, unretained portion of the sample, which often contains salts and other highly polar interferences, to waste instead of the mass spectrometer.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Minoxidil-d10, is the most effective way to compensate for matrix effects. Since it has nearly identical chemical and physical properties to Minoxidil, it will experience similar matrix effects, leading to an accurate analyte-to-internal standard ratio.[4]

Chromatography & Mass Spectrometry

Question: I am observing poor peak shape (e.g., tailing or fronting) for Minoxidil. How can I improve it?

Answer: Poor peak shape can compromise resolution and integration, leading to inaccurate quantification. Here are some common causes and solutions:

  • Secondary Interactions with the Column: Minoxidil has basic properties and can interact with residual silanols on the stationary phase, leading to peak tailing.

    • Troubleshooting:

      • Use a column with end-capping or a hybrid particle technology to minimize silanol interactions.

      • Add a small amount of a basic modifier, like triethylamine (TEA) or ammonium hydroxide, to the mobile phase to compete for the active sites on the column. However, be mindful that these can cause ion suppression in the MS.

      • Ensure the mobile phase pH is appropriate. A low pH (e.g., with formic acid) will ensure Minoxidil is protonated and may improve peak shape.

  • Column Overload: Injecting too much analyte can lead to peak fronting.

    • Troubleshooting:

      • Reduce the injection volume or dilute the sample.

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Troubleshooting:

      • Whenever possible, dissolve the final extract in a solvent that is similar in composition to or weaker than the initial mobile phase.

Question: I am struggling to achieve a low limit of quantification (LOQ) for Minoxidil. What are the key parameters to optimize for better sensitivity?

Answer: Achieving a low LOQ is crucial for many applications, such as pharmacokinetic studies. Here are key areas to focus on:

  • Mass Spectrometer Source Parameters:

    • Ionization Mode: Minoxidil ionizes well in positive electrospray ionization (ESI+) mode.

    • Source Optimization: Systematically optimize source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the Minoxidil signal.

  • MRM Transition Optimization:

    • Select the most intense and specific precursor-to-product ion transition. For Minoxidil (precursor ion m/z 210.1), a common product ion is m/z 164.0.[4]

    • Optimize the collision energy (CE) and other MS/MS parameters for the selected transition.

  • Chromatographic Conditions:

    • Column Choice: Use a high-efficiency column, such as one with sub-2 µm particles (UHPLC), to achieve sharper and taller peaks, which improves the signal-to-noise ratio.

    • Mobile Phase: Ensure high-purity solvents and additives to minimize background noise.

Question: Can the primary metabolite of Minoxidil, Minoxidil Sulfate, interfere with the analysis of the parent drug?

Answer: Yes, Minoxidil sulfate can potentially interfere with the analysis of Minoxidil, although this is more of a concern in methods with less specificity.

  • Chromatographic Separation: It is crucial to have a chromatographic method that can separate Minoxidil from Minoxidil sulfate.[5] Minoxidil sulfate is more polar than Minoxidil and will typically elute earlier in a reversed-phase separation.

  • Mass Spectrometric Detection: In mass spectrometry, the precursor ions for Minoxidil (m/z 210.1) and Minoxidil sulfate (m/z 290.1) are different, so they can be distinguished. However, in-source fragmentation of Minoxidil sulfate could potentially produce an ion at m/z 210.1, which could interfere with the Minoxidil signal. A well-optimized MS source can minimize this.

  • Sample Stability: Minoxidil sulfate can be unstable and may hydrolyze back to Minoxidil under certain conditions.[6] It's important to handle and store samples appropriately to prevent this conversion.

Data Presentation: Comparison of LOQs for Minoxidil

The following table summarizes the Limit of Quantification (LOQ) for Minoxidil achieved in different biological matrices using various analytical methods.

Biological MatrixAnalytical MethodExtraction MethodLOQReference
Human PlasmaUHPLC-MS/MSLiquid-Liquid Extraction (LLE)1.280 ng/mL[4]
Human PlasmaHPLC-UVIon-Pair Extraction0.5 ng/mL[7]
Human PlasmaHPLC-ECDSolid-Phase Extraction (SPE)0.5 ng/mL[6]
SkinLC-MSGradient ElutionLower LOQs obtained[3][8]
SerumHPLCIon-Pairing Reversed-Phase0.3 ng/mL[9]
Minipig PlasmaUPLC-MS/MSSupported Liquid Extraction (SLE)1.00 pg/mL[10]

Experimental Protocols

Protocol 1: Extraction of Minoxidil from Human Plasma using LLE for LC-MS/MS Analysis

This protocol is based on a validated UHPLC-MS/MS method.[4]

1. Materials:

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Minoxidil and this compound (Internal Standard) stock solutions

  • Ethyl acetate (HPLC grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL, low-binding)

  • Autosampler vials

2. Sample Preparation:

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (this compound).

  • Vortex for 10 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer (approximately 900 µL) to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase (e.g., 60:40 Acetonitrile:0.1% Formic Acid in water).

  • Vortex for 1 minute.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Example):

  • LC System: UHPLC system

  • Column: C18 column (e.g., Thermo Hypersil Gold 4.6x50mm, 5µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Isocratic at 60% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • Minoxidil: 210.1 -> 164.0

    • This compound: 220.2 -> 169.1

Visualizations

Minoxidil Signaling Pathway

Minoxidil_Signaling_Pathway cluster_cell Hair Follicle Cell Minoxidil Minoxidil SULT1A1 Sulfotransferase (SULT1A1) Minoxidil->SULT1A1 Metabolism Minoxidil_Sulfate Minoxidil Sulfate (Active Form) SULT1A1->Minoxidil_Sulfate K_ATP_Channel ATP-sensitive K+ Channel Minoxidil_Sulfate->K_ATP_Channel Opens Prolonged_Anagen Prolonged Anagen (Growth Phase) Minoxidil_Sulfate->Prolonged_Anagen Directly stimulates VEGF VEGF Upregulation Minoxidil_Sulfate->VEGF Hyperpolarization Membrane Hyperpolarization K_ATP_Channel->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Blood_Flow Increased Blood Flow & Nutrient Supply Vasodilation->Blood_Flow Blood_Flow->Prolonged_Anagen VEGF->Blood_Flow

Caption: Signaling pathway of Minoxidil in hair follicle cells.

Experimental Workflow for Minoxidil Quantification

Minoxidil_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (e.g., this compound) Sample->Add_IS Extraction Extraction (LLE, SPE, or PPT) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General experimental workflow for Minoxidil quantification.

Logical Relationships in Method Development

Method_Development_Logic cluster_start Starting Point cluster_choices Method Choices cluster_outcome Expected Outcome Matrix Biological Matrix (e.g., Plasma, Urine, Hair) PPT Protein Precipitation (PPT) Matrix->PPT Simple & Fast LLE Liquid-Liquid Extraction (LLE) Matrix->LLE Good Cleanup SPE Solid-Phase Extraction (SPE) Matrix->SPE Best Cleanup High_Matrix High Matrix Effects Lower Sensitivity PPT->High_Matrix Med_Matrix Moderate Matrix Effects Good Sensitivity LLE->Med_Matrix Low_Matrix Low Matrix Effects High Sensitivity SPE->Low_Matrix

Caption: Logical relationship between sample preparation choice and expected outcome.

References

Technical Support Center: Resolving Chromatographic Peak Tailing for Minoxidil and Minoxidil-d10

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common chromatographic issues encountered during the analysis of Minoxidil and its deuterated internal standard, Minoxidil-d10. The focus of this guide is to resolve peak tailing, a frequent problem that can compromise the accuracy and precision of quantification.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic peak tailing and why is it a problem for Minoxidil analysis?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that is longer than the leading edge. For an ideal chromatographic peak, the shape should be symmetrical, often described as a Gaussian peak. When peak tailing occurs, it can lead to several analytical problems, including reduced resolution between adjacent peaks, inaccurate peak integration, and consequently, compromised quantitative accuracy and reproducibility.

Q2: What are the common causes of peak tailing for Minoxidil and this compound?

A2: The most common causes of peak tailing for basic compounds like Minoxidil include:

  • Secondary Silanol Interactions: Unwanted interactions between the basic amine groups in the Minoxidil molecule and acidic residual silanol groups on the surface of silica-based stationary phases.

  • Mobile Phase pH: A mobile phase pH close to the pKa of Minoxidil (approximately 4.61) can lead to the co-existence of both ionized and unionized forms of the analyte, resulting in peak distortion.[1][2]

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak asymmetry.

  • Extra-Column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.

Q3: How does this compound behave chromatographically compared to Minoxidil?

A3: this compound is a deuterated analog of Minoxidil and is often used as an internal standard in mass spectrometry-based assays.[3][4][5] Its chromatographic behavior is very similar to that of Minoxidil. Therefore, any issues with peak tailing observed for Minoxidil will likely also be present for this compound. Optimizing the chromatographic conditions to achieve a good peak shape for Minoxidil will also benefit this compound.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for Minoxidil and this compound.

Diagram: Troubleshooting Workflow for Minoxidil Peak Tailing

G start Peak Tailing Observed for Minoxidil / this compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue Potential Systemic Issue: - Column void/blockage - Extra-column volume check_all_peaks->system_issue Yes minoxidil_specific_issue Issue is likely specific to Minoxidil's chemical properties. check_all_peaks->minoxidil_specific_issue No check_ph Check Mobile Phase pH vs. Minoxidil pKa (~4.61) minoxidil_specific_issue->check_ph ph_close pH is close to pKa (pH 3.6 - 5.6) check_ph->ph_close Yes ph_far pH is far from pKa (pH < 3.6 or pH > 5.6) check_ph->ph_far No adjust_ph Adjust Mobile Phase pH: - Lower to pH < 3.0 - Or increase to pH > 6.0 ph_close->adjust_ph consider_column Consider Column Chemistry and Mobile Phase Additives ph_far->consider_column end Peak Shape Improved adjust_ph->end use_endcapped Use an End-capped Column to minimize silanol interactions consider_column->use_endcapped add_modifier Add Mobile Phase Modifier: - Triethylamine (TEA) - Formic Acid consider_column->add_modifier check_overload Check for Sample Overload use_endcapped->check_overload add_modifier->check_overload overloaded Reduce Sample Concentration or Injection Volume check_overload->overloaded Yes not_overloaded Problem Persists check_overload->not_overloaded No overloaded->end not_overloaded->end

Caption: A flowchart for troubleshooting peak tailing of Minoxidil.

Step-by-Step Troubleshooting

1. Evaluate the Mobile Phase pH

  • Issue: Minoxidil has a pKa of approximately 4.61.[1][2] If the mobile phase pH is close to this value, both the ionized and non-ionized forms of the molecule will be present, leading to peak tailing or splitting.

  • Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the pKa.

    • Low pH: Lowering the pH to below 3.0 will ensure that Minoxidil is fully protonated (ionized). This also has the added benefit of suppressing the ionization of residual silanol groups on the silica packing, reducing secondary interactions.

    • High pH: Increasing the pH to above 6.5 will ensure that Minoxidil is in its neutral form.

2. Assess the Stationary Phase Chemistry

  • Issue: Secondary interactions between the basic Minoxidil molecule and acidic residual silanol groups on the surface of the column's silica packing are a primary cause of peak tailing.

  • Solution:

    • Use an End-capped Column: Employ a modern, high-purity, end-capped C18 or similar reversed-phase column. End-capping chemically modifies the residual silanol groups, making them less accessible for interactions with basic analytes.

    • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase chemistry, such as one with a polar-embedded group, may provide a better peak shape.

3. Optimize the Mobile Phase Composition

  • Issue: The composition of the mobile phase, beyond just pH, can significantly impact peak shape.

  • Solution:

    • Add a Competing Base: For mobile phases with a pH where silanol groups may be ionized, adding a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1-0.5%), can help to mask the active sites on the stationary phase and improve the peak shape of Minoxidil.[6]

    • Use an Appropriate Buffer: Employ a buffer (e.g., phosphate, formate) at a suitable concentration (e.g., 10-20 mM) to maintain a stable pH throughout the analysis.

    • Organic Modifier: The choice of organic modifier (acetonitrile vs. methanol) can also influence peak shape. If using one, try switching to the other to see if it improves the asymmetry.

4. Check for Column Overload

  • Issue: Injecting too high a concentration of Minoxidil or a large injection volume can saturate the stationary phase, leading to peak fronting or tailing.

  • Solution:

    • Dilute the Sample: Prepare a series of dilutions of your sample and inject them. If the peak shape improves with lower concentrations, you are likely overloading the column.

    • Reduce Injection Volume: Decrease the volume of sample injected onto the column.

5. Investigate System and Column Health

  • Issue: If all peaks in your chromatogram are tailing, the issue may be systemic rather than specific to Minoxidil.

  • Solution:

    • Check for Voids or Blockages: A void at the head of the column or a partially blocked frit can cause peak distortion. Reversing and flushing the column (if the manufacturer's instructions permit) may resolve a blocked frit. A void typically requires column replacement.

    • Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize dead volume.

    • Column Age: An old column may have a degraded stationary phase. If other troubleshooting steps fail, replace the column with a new one of the same type.

Data Presentation

The following table summarizes various reported chromatographic conditions for the analysis of Minoxidil, which have been shown to produce good peak shapes.

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Column Inertsil® ODS-3 C18 (150mm x 4.6mm; 5µm)[6]Thermo Hypersil Gold C18 (50mm x 4.6mm, 5µm)[3][4][5]C18 (250 mm × 4.6 mm i.d., 5 µm)[7]ODS C18 (250mm x 4.6mm, 5µm)[8]
Mobile Phase Methanol:Water (70:30 v/v) with 0.5% Triethylamine, pH 6.4 (adjusted with Orthophosphoric Acid)[6]Acetonitrile:0.1% Formic Acid in Water (60:40, v/v)[3][4][5]Methanol:Phosphate Buffer (60:40, v/v), pH 3.0[7]Buffer (pH 7.0):Acetonitrile (80:20 v/v)[8]
Flow Rate 1.0 mL/min (assumed)0.4 mL/min[3][4][5]1.0 mL/min[7]1.0 mL/min[8]
Detection UV at 210 nm[6]MS/MS[3][4][5]UV at 250 nm[7]UV at 210 nm[8]
Internal Standard FinasterideThis compound[3][4][5]AminexilFinasteride

Experimental Protocols

Below are examples of detailed methodologies for the analysis of Minoxidil and this compound that aim for good peak symmetry.

Protocol 1: UHPLC-MS/MS Method[4][5][6]
  • Objective: Quantification of Minoxidil in human plasma using this compound as an internal standard.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a volume of plasma, add the this compound internal standard.

    • Add ethyl acetate as the extraction solvent.

    • Vortex to mix and then centrifuge to separate the layers.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: Thermo Hypersil Gold C18 (50mm x 4.6mm, 5µm).

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40, v/v). The low pH of the formic acid ensures Minoxidil is ionized and silanol interactions are minimized.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: Ambient.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Ionization Electrospray (ESI+).

    • MRM Transitions:

      • Minoxidil: m/z 210.152 → 163.965

      • This compound: m/z 220.267 → 169.089

Protocol 2: RP-HPLC-UV Method with Mobile Phase Modifier[7]
  • Objective: Simultaneous determination of Minoxidil and Finasteride in a topical solution.

  • Sample Preparation:

    • Accurately weigh a portion of the topical solution.

    • Dissolve and dilute to the desired concentration with the mobile phase.

  • Chromatographic Conditions:

    • Column: Inertsil® ODS-3 C18 (150mm x 4.6mm; 5µm).

    • Mobile Phase: A mixture of Methanol and Water (70:30 v/v) containing 0.5% Triethylamine (TEA). The pH is adjusted to 6.4 with Orthophosphoric Acid. The TEA acts as a competing base to reduce silanol interactions.

    • Flow Rate: Not specified, but typically 1.0 mL/min for these column dimensions.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm.

Diagram: Logical Relationship of Factors Causing Minoxidil Peak Tailing

G cluster_analyte Analyte Properties cluster_column Column Factors cluster_mobile_phase Mobile Phase Factors minoxidil Minoxidil (Basic Compound) pKa ~ 4.61 ph Mobile Phase pH peak_tailing Peak Tailing minoxidil->peak_tailing interacts with silanol Residual Silanol Groups (Acidic Sites) silanol->peak_tailing causes column_degradation Column Degradation column_degradation->silanol exposes more ph->peak_tailing influences ionization & interaction additives Lack of Modifiers (e.g., TEA) additives->silanol can mask

Caption: Key factors contributing to Minoxidil peak tailing.

References

Ensuring the stability of Minoxidil-d10 in stock solutions and processed samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of Minoxidil-d10 in stock solutions and processed samples.

Frequently Asked Questions (FAQs)

Stock Solution Preparation and Storage

  • Q1: What is the recommended solvent for preparing this compound stock solutions? A1: this compound is soluble in several organic solvents. Commonly used solvents include ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1] The choice of solvent may depend on the specific requirements of your assay and the desired concentration.

  • Q2: What are the recommended storage conditions for this compound stock solutions? A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[2] One supplier suggests that the solid form is stable for at least four years at -20°C.[1] For solutions, stability of at least 6 months at -80°C and 1 month at -20°C has been reported.[2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.

  • Q3: How long can I expect my this compound stock solution to be stable? A3: The stability of your this compound stock solution will depend on the solvent used and the storage temperature. The table below summarizes available stability data. It is crucial to perform your own stability studies to confirm these findings for your specific laboratory conditions.

Processed Sample Stability

  • Q4: How stable is this compound in processed biological samples (e.g., plasma)? A4: A validated UHPLC-MS/MS method for the quantification of minoxidil in human plasma, using this compound as an internal standard, suggests that both compounds are stable throughout the sample processing and analysis time.[3][4] This includes stability during the extraction procedure and while in the autosampler. However, it is always recommended to perform your own validation experiments, including bench-top and autosampler stability studies, in your specific biological matrix.

  • Q5: What is the impact of freeze-thaw cycles on the stability of this compound in plasma? A5: While specific quantitative data on the freeze-thaw stability of this compound in plasma is not readily available in the provided search results, general guidelines for bioanalytical method validation recommend that the stability of an analyte should be assessed for a minimum of three freeze-thaw cycles.[5] During validation of a method for minoxidil in human plasma, which used this compound, the stability was assessed and found to be within the acceptable limits set by the USFDA guidelines.[3][4]

Troubleshooting Guides

Inconsistent Analytical Results

  • Problem: I am observing high variability or a loss of signal for this compound in my analytical runs.

    • Possible Cause 1: Stock Solution Degradation. Your this compound stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.

      • Solution: Prepare a fresh stock solution from the solid material. Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term use.

    • Possible Cause 2: Adsorption to Surfaces. Minoxidil may adsorb to glass or plastic surfaces, especially at low concentrations.

      • Solution: Consider using silanized glassware or polypropylene tubes. The addition of a small percentage of an organic solvent or a surfactant to your sample diluent may also help to reduce adsorption.

    • Possible Cause 3: Instability in Autosampler. this compound may not be stable in the autosampler for the duration of your analytical run, especially if the autosampler is not refrigerated.

      • Solution: Perform an autosampler stability study by re-injecting the same sample over a period of time that mimics your typical run length. If degradation is observed, shorten your analytical run time or use a refrigerated autosampler.

Evidence of Degradation

  • Problem: I am observing unknown peaks in the chromatogram of my this compound standard.

    • Possible Cause: Chemical Degradation. Minoxidil is susceptible to degradation under certain conditions. Forced degradation studies have shown that minoxidil can degrade in the presence of acid and oxidizing agents.[6] It is generally stable to base, heat, and UV light.[6]

      • Solution: Review your sample preparation and storage procedures to eliminate any potential exposure to acidic or oxidative conditions. Ensure that your solvents and reagents are of high quality and free from contaminants. If the degradation is unavoidable, you may need to develop a stability-indicating analytical method that can separate the degradation products from the parent compound.

Data Presentation

Table 1: Summary of this compound Stock Solution Stability

Storage TemperatureSolventConcentrationDurationStability (% Remaining)Reference
-20°CNot SpecifiedNot Specified≥ 4 years (as solid)Not Specified[1]
-20°CNot SpecifiedNot Specified1 monthNot Specified[2]
-80°CNot SpecifiedNot Specified6 monthsNot Specified[2]
Room TemperatureEspumil Foam Base50 mg/mL91 days>90%[6]
Refrigerated (4°C)Oral Suspension1 mg/mL24 weeks>90%[7]
Room TemperatureOral Suspension1 mg/mL10 weeks>90%[7]

Note: The stability of this compound is expected to be very similar to that of unlabeled Minoxidil under the same conditions. The deuteration is primarily for use as an internal standard in mass spectrometry and does not significantly alter the chemical properties of the molecule.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)

  • Materials: this compound (solid), HPLC-grade methanol, Class A volumetric flask, analytical balance.

  • Procedure:

    • Accurately weigh 10 mg of this compound solid.

    • Quantitatively transfer the solid to a 10 mL volumetric flask.

    • Add approximately 8 mL of methanol and sonicate for 15 minutes or until the solid is completely dissolved.

    • Allow the solution to return to room temperature.

    • Bring the solution to the final volume with methanol.

    • Mix the solution thoroughly by inverting the flask several times.

    • Aliquot the stock solution into single-use amber glass or polypropylene vials.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of Freeze-Thaw Stability in Human Plasma

  • Materials: Pooled human plasma, this compound stock solution, analytical method (e.g., LC-MS/MS).

  • Procedure:

    • Spike a known concentration of this compound into the pooled human plasma to prepare quality control (QC) samples at low and high concentrations.

    • Divide the QC samples into at least four sets of aliquots.

    • Analyze one set of QC samples immediately (Freeze-Thaw Cycle 0).

    • Freeze the remaining three sets of QC samples at -80°C for at least 12 hours.

    • Thaw one set of frozen QC samples completely at room temperature. After thawing, refreeze them at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.

    • Repeat the freeze-thaw process for the remaining sets to achieve a total of three freeze-thaw cycles.

    • After the completion of the desired number of cycles, analyze all the QC samples along with a freshly prepared calibration curve.

    • Calculate the mean concentration and the percentage deviation from the nominal concentration for each freeze-thaw cycle. The stability is considered acceptable if the deviation is within ±15%.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_stability Stability Studies cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_qc Prepare QC Samples (in solvent or matrix) prep_stock->prep_qc long_term Long-Term Stability (e.g., -20°C, -80°C) prep_qc->long_term short_term Short-Term Stability (Bench-Top, Room Temp) prep_qc->short_term freeze_thaw Freeze-Thaw Stability (Multiple Cycles) prep_qc->freeze_thaw autosampler Autosampler Stability prep_qc->autosampler analysis Analyze Samples (e.g., LC-MS/MS) long_term->analysis short_term->analysis freeze_thaw->analysis autosampler->analysis data_proc Data Processing and Evaluation analysis->data_proc

Caption: Workflow for assessing the stability of this compound.

stability_factors Key Factors Influencing this compound Stability cluster_environmental Environmental Factors cluster_matrix Matrix and Formulation cluster_handling Handling and Storage center This compound Stability temperature Temperature temperature->center light Light Exposure light->center ph pH ph->center solvent Solvent Choice solvent->center matrix Biological Matrix (e.g., Plasma) matrix->center excipients Excipients excipients->center freeze_thaw Freeze-Thaw Cycles freeze_thaw->center container Container Material container->center

Caption: Factors affecting the stability of this compound.

References

Selecting the appropriate concentration of Minoxidil-d10 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Minoxidil and its deuterated internal standard, Minoxidil-d10.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard like this compound recommended for the bioanalysis of Minoxidil?

A1: A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard for quantitative LC-MS bioanalysis.[1] Because it is nearly structurally and physicochemically identical to the analyte (Minoxidil), it behaves similarly during sample preparation, chromatography, and ionization.[2] This allows it to effectively compensate for variability that can be introduced during the analytical process, including analyte loss during extraction, fluctuations in injection volume, and matrix effects (ion suppression or enhancement), thereby improving the accuracy and precision of the quantification.[3][4]

Q2: What is the general principle for selecting the concentration of this compound internal standard?

A2: The ideal concentration of the internal standard (IS) should provide a consistent and reproducible response that is strong enough to be measured precisely but not so high that it causes detector saturation. A common practice is to choose a concentration that is similar to the analyte concentrations in the middle of the calibration curve.[5][6] The goal is to have the IS response be influenced by matrix effects to a similar extent as the analyte, especially at lower concentrations where these effects are most pronounced.[7]

Q3: Are there any specific concentration ranges from published methods for Minoxidil analysis?

A3: While specific IS concentrations are method-dependent, we can look at the calibration ranges of validated assays to guide selection. For example, a validated UHPLC-MS/MS method for Minoxidil in human plasma used the following calibration range.[3][5][7] A suitable this compound concentration for this assay would typically be in the mid-range of these values (e.g., 50-100 ng/mL).

Quantitative Data Summary

The following table summarizes the calibration range for a validated Minoxidil bioanalytical method, which can be used to guide the selection of an appropriate this compound concentration.

AnalyteMatrixMethodCalibration Range (ng/mL)Internal Standard
MinoxidilHuman PlasmaUHPLC-MS/MS1.280 - 151.075This compound
Data from S. G. Hiray et al. (2022)

Troubleshooting Guide

Issue 1: Poor Linearity of the Calibration Curve

  • Possible Cause: The internal standard concentration is too low or too high, or there is cross-signal contribution between the analyte and the IS.[3] If the IS concentration is too low, its signal may not be sufficient for reliable detection across the entire calibration range. If it is too high, it can lead to detector saturation or non-linear responses.[8]

  • Troubleshooting Steps:

    • Verify IS Response: Ensure the this compound response is stable and well above the limit of detection but not saturating the detector.

    • Adjust IS Concentration: Prepare a new working solution of this compound at a concentration closer to the mid-point of the analyte's calibration curve.

    • Check for Cross-Interference: Analyze a high-concentration solution of Minoxidil without the IS, and a solution of only the this compound IS. Monitor the mass transition for the other compound in each case to check for any signal contribution.[3]

Issue 2: High Variability in Internal Standard Response Across Samples

  • Possible Cause: Inconsistent sample preparation, significant matrix effects that are not being compensated for, or instability of the internal standard.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure the this compound internal standard is added consistently and at the earliest possible stage to all samples, including calibrators and quality controls.

    • Evaluate Matrix Effects: Perform a post-extraction spike experiment to assess the degree of ion suppression or enhancement in different lots of the biological matrix. A stable isotope-labeled IS like this compound should track the analyte's response closely.[1]

    • Check IS Stability: Verify the stability of this compound in the stock solution and in the final extracted samples under the storage and analytical conditions.

Issue 3: Inaccurate Quality Control (QC) Sample Results

  • Possible Cause: The chosen internal standard concentration is not adequately compensating for variations at the low or high ends of the calibration range. For instance, the IS concentration might be too high to mimic the behavior of the low QC sample in the presence of matrix effects.[7]

  • Troubleshooting Steps:

    • Re-evaluate IS Concentration: The concentration of the IS should be high enough for precise measurement but low enough to be affected by the matrix in a way that is comparable to the analyte, particularly at the Lower Limit of Quantification (LLOQ).[7]

    • Optimize Chromatographic Conditions: Ensure that Minoxidil and this compound co-elute as closely as possible to experience the same matrix effects.[3]

    • Prepare Fresh QCs and Calibrators: Rule out any issues with the integrity of the QC samples or calibration standards by preparing them fresh.

Experimental Protocols

Protocol: Determining the Optimal this compound Concentration

This protocol outlines the steps to select an appropriate working concentration for this compound for a quantitative bioanalytical method.

  • Prepare Stock Solutions:

    • Prepare a primary stock solution of Minoxidil at 1 mg/mL in a suitable solvent (e.g., methanol).

    • Prepare a primary stock solution of this compound at 1 mg/mL in the same solvent.

  • Prepare Working Solutions:

    • From the Minoxidil stock, prepare a series of working solutions to create your calibration curve standards (e.g., covering a range from 1 ng/mL to 200 ng/mL).

    • From the this compound stock, prepare several different internal standard working solutions (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, and 200 ng/mL).

  • Spike and Extract Samples:

    • Take aliquots of blank biological matrix (e.g., human plasma).

    • For each IS concentration being tested, prepare a full calibration curve. Spike the calibrator working solutions into the blank matrix.

    • Add a fixed volume of one of the this compound working solutions to each calibrator sample.

    • Perform the sample extraction procedure (e.g., protein precipitation or liquid-liquid extraction).[5]

    • Evaporate the solvent and reconstitute the samples in the mobile phase.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using the developed LC-MS/MS method.

    • Monitor the mass transitions for Minoxidil (e.g., m/z 210.15 → 163.97) and this compound (e.g., m/z 220.27 → 169.09).[5]

  • Data Evaluation:

    • For each tested this compound concentration, plot the peak area ratio (Minoxidil peak area / this compound peak area) against the nominal Minoxidil concentration.

    • Evaluate the linearity (R²) of the resulting calibration curves.

    • Check the response of the this compound across all samples. It should be consistent and provide a signal-to-noise ratio well above 10.

    • Select the this compound concentration that provides the best linearity, precision, and accuracy for the calibration curve and subsequent QC samples.

Visualizations

G cluster_exp Experimentation A Prepare Minoxidil Stock & Working Standards C Spike Calibration Standards into Blank Matrix A->C B Prepare Multiple this compound Working Concentrations (e.g., Low, Mid, High) D Add this compound IS to each sample B->D C->D E Perform Sample Extraction (e.g., LLE, PPT) D->E F Analyze via LC-MS/MS E->F G Assess IS Peak Area (Consistency & S/N) F->G H Plot Calibration Curves (Analyte/IS Ratio vs. Conc.) F->H J Select Optimal IS Concentration G->J I Evaluate Linearity (R²), Precision, and Accuracy H->I I->J G Start High IS Variability or Poor QC Accuracy Check_Prep Is the IS added early and consistently to all samples? Start->Check_Prep Check_Conc Is the IS concentration in the mid-range of the calibration curve? Check_Prep->Check_Conc Yes Fix_Prep Revise Sample Preparation SOP Check_Prep->Fix_Prep No Check_Coelution Do Analyte and IS closely co-elute? Check_Conc->Check_Coelution Yes Adjust_Conc Test new IS concentrations (e.g., 50% of ULOQ) Check_Conc->Adjust_Conc No Check_Matrix Evaluate Matrix Effects (Post-Extraction Spike) Check_Coelution->Check_Matrix Yes Adjust_Chroma Optimize Chromatography Check_Coelution->Adjust_Chroma No End Problem Resolved Check_Matrix->End Fix_Prep->End Adjust_Conc->End Adjust_Chroma->End

References

Validation & Comparative

A Comparative Guide to Minoxidil Quantification: A Focus on a Validated UHPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Minoxidil in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This guide provides a detailed comparison of a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method with alternative analytical techniques, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The choice of an analytical method for Minoxidil quantification depends on the specific requirements of the study, such as sensitivity, selectivity, and sample throughput. The following table summarizes the performance characteristics of a validated UHPLC-MS/MS method compared to other common techniques.

ParameterUHPLC-MS/MSHPLC-UVUV-Visible SpectrophotometryHPTLC
Linearity Range 1.280 - 151.075 ng/mL[1][2][3][4]2 - 100 ng/mL[1]0.1 - 20 µg/mL[1][3]2 - 10 µ g/spot
Intra-day Precision (%RSD) 2.55 - 9.42%[1][2][3]< 8%[1]Not specified< 2%[5]
Inter-day Precision (%RSD) 5.42 - 9.27%[1][2][3]< 8%[1]Not specified< 2%[5]
Intra-day Accuracy 102 - 105%[1][2][3]Not specifiedNot specifiedNot specified
Inter-day Accuracy 89.2 - 98.9%[1][2][3]Not specifiedNot specifiedNot specified
Lower Limit of Quantification (LLOQ) 1.280 ng/mL[1][2][3]2 ng/mL[1]0.1 µg/mL2 µ g/spot
Limit of Detection (LOD) Not specified0.5 ng/mL[1][3]Not specified0.0051 µ g/spot [5]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical methods. Below are the protocols for the UHPLC-MS/MS method and its alternatives.

Validated UHPLC-MS/MS Method

This method is highly sensitive and specific, making it suitable for bioanalytical applications where low concentrations of Minoxidil need to be accurately measured in complex matrices like human plasma.[2][3]

1. Sample Preparation (Liquid-Liquid Extraction) [2][3]

  • To 200 µL of human plasma, add the internal standard (Minoxidil-d10).

  • Add 1 mL of ethyl acetate as the extraction solvent.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the UHPLC-MS/MS system.

2. UHPLC-MS/MS Conditions [2][3]

  • Chromatographic Column: Thermo Hypersil Gold C18 (4.6 x 50 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40, v/v)

  • Flow Rate: 0.400 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Monitored Transitions (MRM):

    • Minoxidil: m/z 210.152 → 163.965[1][2][3]

    • This compound (IS): m/z 220.267 → 169.089[1][2][3]

Alternative Method 1: HPLC with UV Detection

A simpler and more accessible method than UHPLC-MS/MS, suitable for formulations where Minoxidil concentrations are higher.[1]

1. Sample Preparation

  • Dilute the sample containing Minoxidil with the mobile phase to a concentration within the linear range of the assay.

  • Filter the diluted sample through a 0.45 µm filter before injection.

2. HPLC-UV Conditions [1]

  • Chromatographic Column: µBondapak C18 (150 x 4.6 mm)

  • Mobile Phase: 0.01 M sodium dihydrogen phosphate buffer and acetonitrile (60:40, v/v) containing 2.5 mM sodium dodecyl sulphate, adjusted to pH 3.5.

  • Flow Rate: 1 mL/min

  • Detection Wavelength: 281 nm

  • Column Temperature: 50 °C

Alternative Method 2: UV-Visible Spectrophotometry

This is a cost-effective method for the quantification of Minoxidil in bulk drug and simple pharmaceutical dosage forms.[6]

1. Sample Preparation [6]

  • Accurately weigh a quantity of the sample and dissolve it in a suitable solvent (e.g., 0.1N HCl).

  • Prepare a series of dilutions to obtain concentrations within the linear range.

2. Spectrophotometric Conditions [6]

  • Solvent: 0.1N HCl

  • Wavelength of Maximum Absorbance (λmax): 279.4 nm

  • Analysis: Measure the absorbance of the sample solutions and calculate the concentration using a calibration curve.

Alternative Method 3: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers the advantage of high sample throughput and is suitable for the simultaneous estimation of Minoxidil and other components in topical solutions.[5]

1. Sample Preparation [5]

  • Dissolve the sample in a suitable solvent like methanol.

  • Spot the prepared sample onto the HPTLC plate.

2. HPTLC Conditions [5]

  • Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates

  • Mobile Phase: Methanol: water (5:5, v/v)

  • Detection: Densitometric analysis at 254 nm

Visualizing the Workflow and Method Comparison

To better understand the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.

UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add Internal Standard start->add_is extract Liquid-Liquid Extraction add_is->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute inject Inject into UHPLC reconstitute->inject separate Chromatographic Separation inject->separate ionize Ionization (ESI+) separate->ionize detect MS/MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate calculate Calculate Ratio (Analyte/IS) integrate->calculate quantify Quantification via Calibration Curve calculate->quantify end Final Concentration quantify->end

Caption: Workflow for Minoxidil quantification using UHPLC-MS/MS.

Method_Comparison cluster_principle Analytical Principle cluster_methods Quantification Methods cluster_attributes Key Attributes lc Liquid Chromatography (Separation) uhplcmsms UHPLC-MS/MS lc->uhplcmsms hplcuv HPLC-UV lc->hplcuv hptlc HPTLC lc->hptlc spec Spectroscopy (Detection) spec->uhplcmsms spec->hplcuv uvvis UV-Vis spec->uvvis sensitivity High Sensitivity uhplcmsms->sensitivity selectivity High Selectivity uhplcmsms->selectivity cost Lower Cost hplcuv->cost uvvis->cost throughput High Throughput hptlc->throughput

Caption: Comparison of analytical methods for Minoxidil quantification.

References

Comparison of Minoxidil-d10 with other internal standards for Minoxidil analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the application and performance of Minoxidil-d10 as an internal standard in the quantitative analysis of Minoxidil.

In the realm of bioanalysis, particularly for pharmacokinetic and bioequivalence studies, the precision and accuracy of quantifying therapeutic agents are paramount. For Minoxidil, a widely used medication for hair loss and hypertension, the use of a stable isotope-labeled internal standard is crucial for reliable results. This guide provides a detailed comparison of this compound with other potential internal standards, supported by experimental data and protocols, demonstrating its superior performance and widespread acceptance in the scientific community.

The Critical Role of an Internal Standard

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. Its purpose is to correct for the variability inherent in sample preparation and analysis, such as extraction efficiency, injection volume, and instrument response. An ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency, but have a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer.

This compound: The Preferred Choice

This compound, a deuterated analog of Minoxidil, is overwhelmingly the internal standard of choice for the bioanalysis of Minoxidil. Its structural similarity and the presence of ten deuterium atoms result in a distinct mass shift while maintaining nearly identical chromatographic behavior and ionization response to the parent drug. This ensures accurate and precise quantification across a range of concentrations.

While the scientific literature extensively documents the validation and application of this compound, there is a notable absence of direct comparative studies with other internal standards for Minoxidil analysis. This lack of comparative data itself suggests the industry-wide consensus on the suitability of this compound, as the search for alternatives is not a prominent area of research. Structural analogs or other non-isotopically labeled compounds would likely introduce variability due to differences in extraction recovery, chromatographic retention, and ionization efficiency, making them less ideal choices.

Performance Data of this compound in a Validated UHPLC-MS/MS Method

The following table summarizes the performance characteristics of a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of Minoxidil in human plasma using this compound as the internal standard.[1][2]

ParameterPerformance Metric
Linearity Range 1.280 - 151.075 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Intra-day Precision (%CV) 2.55 - 9.42%[1][2]
Inter-day Precision (%CV) 5.42 - 9.27%[1][2]
Intra-day Accuracy (%) 102 - 105%[1][2]
Inter-day Accuracy (%) 89.2 - 98.9%[1][2]

CV: Coefficient of Variation

Experimental Protocol: Quantification of Minoxidil in Human Plasma

This section details the experimental methodology for a validated UHPLC-MS/MS assay for Minoxidil using this compound as the internal standard.[1][2]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 200 µL of human plasma, add 25 µL of this compound internal standard solution.

  • Add 100 µL of 0.1 M NaOH and vortex for 30 seconds.

  • Add 2.5 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

2. UHPLC-MS/MS Conditions

  • Chromatographic System: A validated UHPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: Thermo Hypersil Gold C18 column (50 x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40, v/v).[1][2]

  • Flow Rate: 0.400 mL/min.[1][2]

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Transitions (MRM):

    • Minoxidil: m/z 210.152 → 163.965[1][2]

    • This compound (IS): m/z 220.267 → 169.089[1][2]

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical basis for using a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon inject Injection into UHPLC recon->inject sep Chromatographic Separation inject->sep detect MS/MS Detection sep->detect ratio Calculate Peak Area Ratio (Minoxidil / this compound) detect->ratio calib Quantify using Calibration Curve ratio->calib

Caption: Experimental workflow for Minoxidil analysis.

G cluster_analyte Analyte (Minoxidil) cluster_is Internal Standard (this compound) cluster_ratio Ratio A_prep Variable Recovery in Preparation A_inj Variable Injection Volume A_prep->A_inj A_ion Variable Ionization A_inj->A_ion A_resp Analyte Response A_ion->A_resp Ratio Analyte / IS Ratio A_resp->Ratio IS_prep Same Variable Recovery IS_inj Same Variable Injection IS_prep->IS_inj IS_ion Same Variable Ionization IS_inj->IS_ion IS_resp IS Response IS_ion->IS_resp IS_resp->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant Leads to

Caption: Rationale for using a stable isotope-labeled internal standard.

Conclusion

Based on the available scientific literature, this compound stands as the unchallenged internal standard for the accurate and precise quantification of Minoxidil in biological matrices. Its isotopic relationship with the analyte ensures that it faithfully tracks the analyte through sample preparation and analysis, correcting for potential variabilities and leading to highly reliable data. For researchers and drug development professionals, the use of this compound in bioanalytical methods for Minoxidil is a scientifically sound and well-validated approach, ensuring data integrity for pharmacokinetic, bioequivalence, and other clinical studies.

References

A Comparative Guide to Minoxidil Assays: Methodologies and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of Minoxidil is paramount. This guide provides a comparative overview of common analytical methods for Minoxidil, summarizing their performance based on published experimental data. It also details the experimental protocols and visualizes the analytical workflow and the drug's mechanism of action to aid in the selection and implementation of appropriate assays.

Performance of Minoxidil Assays: A Comparative Summary

The selection of an appropriate analytical method for Minoxidil depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are two of the most frequently employed techniques for the quantification of Minoxidil in pharmaceutical formulations. The following table summarizes the key validation parameters for these methods as reported in various studies, providing a basis for comparison.

Analytical MethodLinearity Range (µg/mL)Correlation Coefficient (r²)Precision (%RSD)Accuracy/Recovery (%)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
UV Spectrophotometry 1-6[1]0.9992[1]< 2[2]99.75 – 99.94[1]5.08[1]15.38[1]
UV Spectrophotometry 0.1-2.5[1]Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
RP-HPLC 10-50[3]0.999[3]< 2[3]> 98[3]Not SpecifiedNot Specified
HPTLC 2-10[2]0.9983[2]< 2[2]100.17[2]Not SpecifiedNot Specified
HPLC-UV Not SpecifiedNot SpecifiedIntra-day: < 4%, Inter-day: 11%[4]81-117[4]0.00803[4]0.027[4]
UHPLC Not Specified1.0000[5]0.15%[5]100.09%[5]Not SpecifiedNot Specified

Experimental Protocols

UV-Visible Spectrophotometry

This method offers a simple and cost-effective approach for the quantification of Minoxidil in bulk and pharmaceutical dosage forms.

Methodology:

  • Solvent: 0.1N Hydrochloric Acid (HCl) or a mixture of n-butanol and water can be used as a solvent.[1]

  • Standard Preparation: A standard stock solution of Minoxidil is prepared in the chosen solvent. Serial dilutions are then made to obtain concentrations within the linear range.[1]

  • Sample Preparation: For topical solutions, a sample is diluted with the solvent to achieve a concentration within the calibrated range.[1] For tablets, a specific number of tablets are weighed, crushed into a fine powder, and a quantity of powder equivalent to a known weight of Minoxidil is dissolved in the solvent, followed by filtration and further dilution.

  • Analysis: The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax), which is approximately 279.4 nm in 0.1N HCl and 280.4 nm in n-butanol/water.[1]

  • Quantification: The concentration of Minoxidil in the sample is determined by comparing its absorbance with the standard curve.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC provides a more selective and sensitive method for Minoxidil analysis, capable of separating it from potential interfering substances in complex matrices.

Methodology:

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically employed. The pH of the buffer is adjusted to optimize the separation.

    • Flow Rate: A flow rate of around 1.0 mL/min is generally used.[6]

    • Detection: UV detection at a wavelength around 250 nm is common.[6]

  • Standard Preparation: A stock solution of Minoxidil is prepared in the mobile phase, and a series of dilutions are made to create a calibration curve.[3]

  • Sample Preparation: The sample preparation is similar to the UV method, involving dissolution and dilution in the mobile phase to fall within the linear range of the assay.

  • Analysis: A fixed volume of the standard and sample solutions is injected into the HPLC system. The retention time and peak area of Minoxidil are recorded.

  • Quantification: The concentration of Minoxidil in the sample is calculated by comparing the peak area of the sample to the calibration curve generated from the standards.[3]

Visualizing the Process and Mechanism

To further aid in the understanding of Minoxidil analysis and its biological effects, the following diagrams illustrate a typical analytical workflow and the key signaling pathways involved in its mechanism of action.

analytical_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification Sample Sample Collection (e.g., Topical Solution) DissolveSample Dissolution & Dilution in Mobile Phase Sample->DissolveSample Standard Minoxidil Reference Standard DissolveStandard Dissolution & Serial Dilution in Mobile Phase Standard->DissolveStandard HPLC HPLC System (Pump, Injector, Column) DissolveSample->HPLC Injection DissolveStandard->HPLC Injection Detector UV Detector HPLC->Detector Chromatogram Chromatogram (Peak Area & Retention Time) Detector->Chromatogram Calibration Calibration Curve (Concentration vs. Peak Area) Chromatogram->Calibration Quantification Quantification of Minoxidil in Sample Calibration->Quantification

Workflow for Minoxidil Quantification using HPLC

Minoxidil's mechanism of action in promoting hair growth is multifaceted and not entirely understood. However, several key signaling pathways have been identified.[7][8][9][10][11]

minoxidil_pathway cluster_activation Cellular Activation cluster_growth_factors Growth Factor Upregulation cluster_signaling Intracellular Signaling cluster_effects Physiological Effects Minoxidil Minoxidil K_channel ATP-sensitive K+ Channel Opening Minoxidil->K_channel Adenosine Adenosine Signaling Minoxidil->Adenosine PGE2 Prostaglandin E2 Production Minoxidil->PGE2 VEGF VEGF Expression Minoxidil->VEGF HGF_IGF1 HGF & IGF-1 Potentiation Minoxidil->HGF_IGF1 Angiogenesis Increased Vascularization K_channel->Angiogenesis Adenosine->VEGF Anagen Prolongation of Anagen Phase PGE2->Anagen Wnt_BetaCatenin Wnt/β-catenin Pathway VEGF->Wnt_BetaCatenin VEGF->Angiogenesis ERK_Akt ERK & Akt Activation HGF_IGF1->ERK_Akt Wnt_BetaCatenin->Anagen AntiApoptosis Anti-apoptosis of Dermal Papilla Cells ERK_Akt->AntiApoptosis Anagen->AntiApoptosis Anagen->Angiogenesis

Signaling Pathways in Minoxidil-Induced Hair Growth

References

Precision and Accuracy in Minoxidil Quantification: A Comparative Analysis of Methods Employing a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

The accurate and precise quantification of Minoxidil, a widely used medication for the treatment of androgenic alopecia, is paramount for both pharmaceutical quality control and clinical research. The use of a deuterated internal standard in conjunction with Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) has emerged as a robust method for this purpose. This guide provides a comparative analysis of this method against other common analytical techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate quantification strategy.

Comparative Analysis of Analytical Methods

The choice of an analytical method for Minoxidil quantification depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. While methods like UV-Spectrophotometry and High-Performance Thin-Layer Chromatography (HPTLC) are available, liquid chromatography-based methods, particularly when coupled with mass spectrometry and a deuterated internal standard, generally offer superior performance in terms of accuracy and precision.

A key advantage of using a deuterated internal standard, such as Minoxidil-D10, is its ability to mimic the analyte's behavior during sample preparation and ionization in the mass spectrometer, thus compensating for matrix effects and variations in instrument response.[1][2] This leads to more reliable and reproducible quantification, especially in complex biological matrices like human plasma.[1][2][3]

Analytical MethodAnalyte/Internal StandardAccuracy (%)Precision (% RSD)Linearity RangeKey Findings
UHPLC-MS/MS with Deuterated Standard Minoxidil / this compoundInter-day: 89.2 - 98.9 Intra-day: 102 - 105Inter-day: 5.42 - 9.27 Intra-day: 2.55 - 9.421.280 to 151.075 ng/mLHigh sensitivity and specificity, successfully applied to a bioequivalence study in human volunteers.[1][2]
RP-HPLC MinoxidilRecovery: > 98%< 2%10-50 µg/mLA sensitive and selective method suitable for assay and stability studies of Minoxidil in pharmaceutical formulations.[4]
RP-HPLC Minoxidil and Finasteride--12-24 µg/mL for MinoxidilA simple, precise, and rapid method for the simultaneous determination of Minoxidil and Finasteride in pharmaceutical dosage forms.[5]
HPTLC Minoxidil and AminexilRecovery: 99-101%< 2%2-10 µ g/spot for MinoxidilA straightforward, sensitive, precise, and accurate method for the simultaneous estimation of Minoxidil and Aminexil in topical solutions.[6]
UV-Spectrophotometry MinoxidilRecovery: 99.57 - 100.55%-20-60 µg/mLA simple, precise, and cost-effective method for the estimation of Minoxidil in bulk and pharmaceutical dosage forms.[7][8]
Potentiometric Titration MinoxidilRecovery: 97.4 - 98.7%--A method based on a redox reaction, with results comparable to a chromatographic procedure.[9]

RSD: Relative Standard Deviation

Experimental Protocols

Quantification of Minoxidil using UHPLC-MS/MS with a Deuterated Internal Standard

This method is highly sensitive and specific for the quantification of Minoxidil in biological matrices such as human plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a sample of human plasma, add the deuterated internal standard, this compound.

  • Perform liquid-liquid extraction using ethyl acetate.

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

2. Chromatographic Separation:

  • System: UHPLC system

  • Column: Thermo Hypersil Gold column (4.6x50mm, 5μm)[1]

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40, v/v)[1]

  • Flow Rate: 0.400 mL/min[1]

3. Mass Spectrometric Detection:

  • System: Triple quadrupole mass spectrometer

  • Ionization: Turbospray positive ionization[1]

  • Mode: Multiple Reaction Monitoring (MRM)

  • Mass Transitions:

    • Minoxidil: m/z 210.152 → 163.965[1]

    • This compound (Internal Standard): m/z 220.267 → 169.089[1]

4. Quantification:

  • A calibration curve is constructed by plotting the peak area ratio of Minoxidil to the internal standard against the concentration of the calibration standards. The concentration of Minoxidil in the samples is then determined from this curve.

Alternative Method: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

A widely used method for the quality control of pharmaceutical formulations.

1. Sample Preparation:

  • Dissolve the sample containing Minoxidil in a suitable solvent (e.g., mobile phase).

  • Filter the solution to remove any particulate matter.

2. Chromatographic Separation:

  • System: HPLC with UV detection

  • Column: ODS C18 column (e.g., 25 cm × 4.6 mm, 5 µm particle size)[5]

  • Mobile Phase: A mixture of methanol and water with 0.5% triethylamine, with the pH adjusted to 6.38 with orthophosphoric acid (70:30 v/v).[5]

  • Flow Rate: 1 mL/min[5]

  • Detection: UV detector at 210 nm[5]

3. Quantification:

  • The concentration of Minoxidil is determined by comparing the peak area of the sample with that of a standard solution of known concentration.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the quantification of Minoxidil using UHPLC-MS/MS with a deuterated standard and the alternative RP-HPLC method.

cluster_0 UHPLC-MS/MS with Deuterated Standard plasma Plasma Sample is_add Add this compound (Internal Standard) plasma->is_add lle Liquid-Liquid Extraction (Ethyl Acetate) is_add->lle evap Evaporation & Reconstitution lle->evap uhplc UHPLC Separation evap->uhplc msms MS/MS Detection (MRM) uhplc->msms quant Quantification msms->quant cluster_1 RP-HPLC Method sample Pharmaceutical Sample dissolve Dissolution in Solvent sample->dissolve filter Filtration dissolve->filter hplc HPLC Separation filter->hplc uv UV Detection hplc->uv quant_hplc Quantification uv->quant_hplc

References

A Comparative Guide to Linearity and Range Determination for Minoxidil Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the validation of bioanalytical methods is a critical step to ensure reliable and accurate quantification of analytes. This guide provides a comparative overview of the linearity and range for various bioanalytical methods used to quantify Minoxidil, a widely used medication for the treatment of alopecia. The information presented herein is supported by experimental data from multiple studies, offering a valuable resource for method development and validation.

Quantitative Data Summary

The linearity and range of a bioanalytical method are fundamental parameters that define the concentrations over which the assay is accurate, precise, and reproducible. Below is a summary of these parameters for different Minoxidil bioanalytical methods reported in the literature.

Analytical Technique Matrix Linearity Range Correlation Coefficient (r²) Reference
UHPLC-MS/MSHuman Plasma1.280 - 151.075 ng/mLNot explicitly stated, but method was fully validated as per USFDA guidelines.[1][2][3]
HPLC-UVTopical Solution20 - 80 µg/mLNot explicitly stated, but the calibration curve was reported as linear.[4]
RP-HPLCPharmaceutical Dosage Form25 - 75 µg/mL0.999[5]
RP-HPLCAPI10 - 50 µg/mL0.999[6]
HPTLCTopical Formulation2 - 10 µ g/spot 0.9982[7]
RP-HPLCTopical Formulation1.0 - 2.0 mg/mL0.99[8]
LC-HRMSHair Serums0.1 - 100 mg/L0.999[9][10]
UV SpectrophotometryTablet Dosage Form1 - 6 µg/mL0.9992[11]
UV SpectrophotometryPharmaceutical Solution0.1 - 2.5 µg/mLNot explicitly stated, but the method was validated as per ICH guidelines.[11]
HPLC-UVCosmetic MatricesFive concentration levels (10%, 25%, 50%, 75%, 100%)A linear behavior was determined from the analytical curve.[12][13]

Experimental Protocols for Linearity and Range Determination

The determination of linearity and range is a crucial aspect of bioanalytical method validation, ensuring that the measured response is directly proportional to the concentration of the analyte over a specified range. The following is a generalized experimental protocol based on guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[14][15][16]

Objective: To establish the linear range of the bioanalytical method and to demonstrate that the analytical response is directly proportional to the concentration of Minoxidil.

Materials:

  • Minoxidil reference standard

  • Blank biological matrix (e.g., human plasma, serum)

  • High-purity solvents and reagents specific to the chosen analytical technique (e.g., HPLC-grade acetonitrile, methanol, formic acid)

Procedure:

  • Preparation of Stock Solution: A primary stock solution of Minoxidil is prepared by accurately weighing a known amount of the reference standard and dissolving it in a suitable solvent to achieve a high concentration (e.g., 1 mg/mL).

  • Preparation of Calibration Standards: A series of working standard solutions are prepared by serially diluting the stock solution. These working standards are then used to spike the blank biological matrix to create a set of calibration standards. According to ICH guidelines, a minimum of five concentration levels should be used to assess linearity.[15]

  • Analysis of Calibration Standards: The prepared calibration standards are analyzed using the developed bioanalytical method. Each concentration level should be analyzed in replicate (typically 3-5 times) to assess the precision of the measurements.

  • Construction of the Calibration Curve: The analytical response (e.g., peak area for chromatographic methods) is plotted against the corresponding nominal concentration of Minoxidil.

  • Evaluation of Linearity: The linearity of the calibration curve is evaluated using a linear regression model. The correlation coefficient (r), coefficient of determination (r²), and the y-intercept of the regression line are calculated. An r² value close to 1.000 is indicative of a strong linear relationship.[17]

  • Determination of Range: The range of the method is the interval between the lower and upper concentration limits (Lower Limit of Quantification, LLOQ, and Upper Limit of Quantification, ULOQ) for which the method has been demonstrated to be linear, accurate, and precise. The LLOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the linearity and range of a bioanalytical method for Minoxidil.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation stock_solution Prepare Minoxidil Stock Solution working_standards Prepare Working Standard Solutions stock_solution->working_standards calibration_standards Prepare Calibration Standards in Blank Matrix working_standards->calibration_standards analyze_samples Analyze Calibration Standards calibration_standards->analyze_samples calibration_curve Construct Calibration Curve (Response vs. Concentration) analyze_samples->calibration_curve linear_regression Perform Linear Regression Analysis calibration_curve->linear_regression evaluate_linearity Evaluate Linearity (r, r², y-intercept) linear_regression->evaluate_linearity determine_range Determine Method Range (LLOQ to ULOQ) evaluate_linearity->determine_range

Caption: Workflow for Linearity and Range Determination.

Alternative Bioanalytical Approaches

While chromatographic methods such as HPLC-UV and LC-MS/MS are the most commonly employed techniques for the bioanalysis of Minoxidil, other methods have also been developed and validated. UV-Visible spectrophotometry offers a simpler and more cost-effective approach, particularly for the analysis of pharmaceutical dosage forms where the concentration of Minoxidil is relatively high.[11] For enhanced selectivity and sensitivity, especially in complex biological matrices, hyphenated techniques like LC-MS/MS are preferred.[1][2][3]

References

A Comparative Guide to the Recovery of Minoxidil and Minoxidil-d10 from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of common extraction methodologies for the quantitation of Minoxidil and its deuterated internal standard, Minoxidil-d10, from biological matrices. This guide provides supporting data and detailed experimental protocols to aid in the selection of the most appropriate sample preparation technique.

The accurate quantification of therapeutic agents and their metabolites in biological matrices is a cornerstone of pharmacokinetic and bioequivalence studies. Minoxidil, a potent vasodilator used for the treatment of hypertension and androgenetic alopecia, and its deuterated internal standard, this compound, are no exception. The choice of extraction method from complex biological fluids such as plasma, serum, or urine is critical for ensuring the reliability and accuracy of analytical results. This guide compares three widely used extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT), focusing on the recovery of both Minoxidil and this compound.

Data Presentation: A Comparative Analysis of Recovery

The following tables summarize the reported recovery efficiencies for Minoxidil and this compound using different extraction methods from various biological matrices. It is important to note that while this compound is a commonly used internal standard, specific recovery data for this deuterated analog is not always reported in the literature. The consistency of recovery between the analyte and the internal standard is a critical parameter in bioanalytical method validation.

Extraction MethodAnalyteBiological MatrixRecovery (%)Reference
Liquid-Liquid Extraction (LLE)MinoxidilPlasmaComplete[1]Zarghi et al., 2004
MinoxidilCommercial Samples97.4 - 98.7ResearchGate
This compoundPlasmaData Not Available
Solid-Phase Extraction (SPE)MinoxidilSerum85 (C2 Sorbent)[2]Golden & Zoutendam, 1987
MinoxidilPlasma45 - 55 (C18 Sorbent)[3]Carrum et al., 1986
This compoundSerum/PlasmaData Not Available
Protein Precipitation (PPT)MinoxidilPlasma/SerumData Not Available
This compoundPlasma/SerumData Not Available

Note: "Data Not Available" indicates that while the use of this compound as an internal standard is documented, the specific recovery percentage was not found in the reviewed literature. The term "Complete" suggests a recovery of or very close to 100%.

Experimental Protocols

Detailed methodologies for the three key extraction techniques are provided below. These protocols are based on established methods and can be adapted for specific laboratory requirements.

Liquid-Liquid Extraction (LLE) of Minoxidil and this compound from Human Plasma

This protocol is adapted from a validated UHPLC-MS/MS method for the quantification of Minoxidil in human plasma[4][5].

Materials:

  • Human plasma samples

  • Minoxidil and this compound stock solutions

  • Ethyl acetate (HPLC grade)

  • 0.1 M Sodium Hydroxide

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Pipette 500 µL of human plasma into a 15 mL centrifuge tube.

  • Add the appropriate volume of this compound internal standard solution.

  • Add 200 µL of 0.1 M Sodium Hydroxide and vortex for 30 seconds.

  • Add 5 mL of ethyl acetate.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the reconstitution solution.

  • Vortex for 1 minute and transfer to an autosampler vial for analysis by LC-MS/MS.

Solid-Phase Extraction (SPE) of Minoxidil from Human Serum

This protocol is based on a method reporting an average absolute recovery of 85% for Minoxidil from serum[2].

Materials:

  • Human serum samples

  • Minoxidil and this compound stock solutions

  • SPE cartridges (e.g., C2 bonded phase)

  • Methanol (HPLC grade)

  • Deionized water

  • Elution solvent (e.g., methanol)

  • SPE manifold

  • Centrifuge tubes

  • Evaporator

Procedure:

  • Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Load 1 mL of human serum, previously spiked with this compound internal standard, onto the conditioned cartridge.

  • Wash the cartridge with 2 mL of deionized water to remove interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 2 mL of the elution solvent into a clean collection tube.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of reconstitution solution for LC-MS/MS analysis.

Protein Precipitation (PPT) of Minoxidil and this compound from Human Plasma

This is a general protocol for protein precipitation using acetonitrile, a common and efficient precipitant. Specific recovery data for Minoxidil and this compound using this method were not available in the reviewed literature.

Materials:

  • Human plasma samples

  • Minoxidil and this compound stock solutions

  • Acetonitrile (HPLC grade), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add the appropriate volume of this compound internal standard solution.

  • Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of acetonitrile to plasma).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or an autosampler vial for direct injection or further processing (e.g., evaporation and reconstitution) prior to LC-MS/MS analysis.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each extraction method.

LLE_Workflow plasma Plasma Sample (500 µL) + this compound naoh Add 0.1 M NaOH (200 µL) plasma->naoh vortex1 Vortex (30s) naoh->vortex1 etac Add Ethyl Acetate (5 mL) vortex1->etac vortex2 Vortex (10 min) etac->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow.

SPE_Workflow condition Condition SPE Cartridge (Methanol & Water) load Load Serum Sample (+ this compound) condition->load wash Wash Cartridge (Deionized Water) load->wash dry Dry Cartridge (Vacuum) wash->dry elute Elute Analytes (Methanol) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction Workflow.

PPT_Workflow plasma Plasma Sample (200 µL) + this compound acetonitrile Add Ice-Cold Acetonitrile (600 µL) plasma->acetonitrile vortex Vortex (1 min) acetonitrile->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis

Caption: Protein Precipitation Workflow.

References

Inter-day and intra-day precision and accuracy for Minoxidil analysis.

Author: BenchChem Technical Support Team. Date: November 2025

Precision and Accuracy in Minoxidil Analysis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The quantitative analysis of Minoxidil, a widely used medication for androgenetic alopecia and hypertension, demands high precision and accuracy to ensure product quality and support pharmacokinetic studies. This guide provides a comparative overview of inter-day and intra-day precision and accuracy for Minoxidil analysis using various analytical techniques, supported by experimental data from published studies.

Data Presentation: Performance Metrics

The performance of an analytical method is primarily evaluated by its precision and accuracy.

  • Precision measures the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).

    • Intra-day precision (Repeatability) : Precision under the same operating conditions over a short interval of time.

    • Inter-day precision (Intermediate Precision) : Precision within a laboratory over a longer period, accounting for variations like different days, analysts, or equipment.

  • Accuracy refers to the closeness of the mean of a set of results to the actual (true) value. It is often expressed as the percentage recovery (%Recovery) or percentage bias (%Bias).

The following tables summarize the reported precision and accuracy for Minoxidil analysis across different analytical platforms and sample matrices.

Table 1: HPLC and LC-MS/MS Methods
Analytical MethodSample MatrixIntra-Day Precision (%RSD)Inter-Day Precision (%RSD)Accuracy (%Recovery / %Bias)Reference
UHPLC-MS/MS Human Plasma2.55 - 9.425.42 - 9.27102 - 105% (Intra-day)89.2 - 98.9% (Inter-day)[1]
RP-HPLC Topical Solution0.402 - 0.836< 299.77 - 101.43%[2][3]
RP-HPLC Bulk Drug (API)0.95 - 1.030.65 - 1.02> 98%[4]
HPLC-UV Cosmetic Products< 4.02.08100.3 - 104.3%[5]
LC-MS Skin Layers< 15< 15> 70%[6]
Table 2: UV-Vis Spectrophotometry Methods
Analytical MethodSample MatrixIntra-Day Precision (%COV)Inter-Day Precision (%COV)Accuracy (%Recovery)Reference
UV-Vis Pharmaceutical Solution0.496 - 0.6320.388 - 0.61198.0 - 101.0%[7]
UV-Vis Tablet Dosage Form< 2< 2Not specified[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are summaries of the experimental protocols from the cited studies.

UHPLC-MS/MS for Minoxidil in Human Plasma[1]
  • Objective: To quantify Minoxidil in human plasma for bioequivalence and pharmacokinetic studies.

  • Instrumentation: Ultra-High-Performance Liquid Chromatography coupled with a Tandem Mass Spectrometer (UHPLC-MS/MS).

  • Sample Preparation: Liquid-Liquid Extraction (LLE) was employed to extract Minoxidil and its internal standard (Minoxidil-D10) from the plasma matrix using ethyl acetate.[1]

  • Chromatographic Conditions:

    • Column: Thermo Hypersil Gold (4.6x50mm, 5µm).[1]

    • Mobile Phase: An isocratic mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).[1]

    • Flow Rate: 0.400 mL/min.[1]

  • Detection:

    • Mode: Positive ionization with Multiple Reaction Monitoring (MRM).

    • Mass Transition: m/z 210.152 → 163.965 for Minoxidil.[1]

  • Validation: The method was fully validated according to USFDA guidelines, with a linear range of 1.280 to 151.075 ng/mL.[1]

RP-HPLC for Minoxidil in Topical Solution[2][3]
  • Objective: Simultaneous estimation of Minoxidil and Finasteride in a pharmaceutical topical solution.

  • Instrumentation: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV).

  • Sample Preparation: Direct dilution of the topical solution with the mobile phase.

  • Chromatographic Conditions:

    • Column: Hypersil BDS C-18 (250 x 4.6 mm, 5µm particle size).[3]

    • Mobile Phase: A mixture of Phosphate Buffer (pH 7) and Acetonitrile (80:20 v/v).[3]

    • Flow Rate: 1.0 mL/min.[3]

  • Detection:

    • Wavelength: 216 nm.[2][3]

  • Validation: The method demonstrated linearity in the concentration range of 25 to 75 µg/mL for Minoxidil.[3]

UV-Vis Spectrophotometry for Minoxidil in Pharmaceutical Solution[7]
  • Objective: Simple and economical estimation of Minoxidil in pharmaceutical solutions.

  • Instrumentation: UV-Visible Spectrophotometer.

  • Sample Preparation: Dilution of the sample with methanol.

  • Methodology:

    • Method A (Absorbance Maximum): Absorbance measured at the maximum wavelength (λmax) of 285 nm.[7]

    • Method B (First Order Derivative): Measurement of the first derivative spectra, with a sharp peak at 267 nm.[7]

    • Method C (Area Under Curve): Calculation of the area under the curve in the wavelength range of 280-288 nm.[7]

  • Validation: The methods were validated and showed linearity in the concentration range of 5-40 µg/mL.[7]

Visualized Workflow and Logic

The following diagrams illustrate the typical workflows for the analytical methods described.

cluster_0 Phase 1: Sample Handling & Preparation cluster_1 Phase 2: Instrumental Analysis cluster_2 Phase 3: Data Processing & Reporting Sample Sample Receipt (Pharmaceutical or Biological) Preparation Preparation (Dilution, Spiking, Extraction) Sample->Preparation Injection Sample Injection Preparation->Injection Separation Chromatographic Separation (e.g., HPLC, UHPLC) Injection->Separation Detection Detection (UV, MS/MS) Separation->Detection DataAcq Data Acquisition (Chromatogram) Detection->DataAcq Integration Peak Integration & Quantification DataAcq->Integration Report Final Report (Concentration, QC Data) Integration->Report

Caption: General workflow for quantitative analysis of Minoxidil.

cluster_params Key Validation Parameters Validation Method Validation Precision Precision (%RSD) Validation->Precision Accuracy Accuracy (%Recovery) Validation->Accuracy Linearity Linearity & Range Validation->Linearity Specificity Specificity Validation->Specificity Sensitivity LOD & LOQ Validation->Sensitivity IntraDay Intra-Day (Repeatability) Precision->IntraDay Assessed via InterDay Inter-Day (Intermediate) Precision->InterDay Assessed via

Caption: Logical relationship of precision and accuracy in method validation.

References

Choosing the Right Internal Standard for Testosterone LC-MS/MS Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of testosterone is crucial in various research and clinical settings. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for testosterone analysis due to its high sensitivity and specificity.[1][2][3] A critical component of a robust LC-MS/MS assay is the choice of an appropriate internal standard (IS). Stable isotope-labeled (SIL) internal standards are considered the gold standard as they closely mimic the analyte's behavior during sample preparation and analysis, correcting for variations.[4][5] This guide provides a comparative overview of commonly used deuterated testosterone internal standards, supported by experimental data, to aid researchers in selecting the optimal IS for their needs.

Performance Comparison of Deuterated Testosterone Internal Standards

The selection of a deuterated internal standard can significantly impact the accuracy of testosterone quantification.[1][2][3] Studies have shown that different deuterated and 13C-labeled testosterone analogs can yield varying results. Below is a summary of comparative data from a study by Owen and Keevil, which evaluated Testosterone-d2 (D2), Testosterone-d5 (D5), and Testosterone-13C3 (C13) against a reference method using D2 as the target.[6]

Internal StandardPassing-Bablok Regression Equation (vs. D2)Observation
Testosterone-d5 (D5) y = 0.86x + 0.04[6]Produced lower results compared to Testosterone-d2.
Testosterone-13C3 (C13) y = 0.90x + 0.02[6]Produced lower results than Testosterone-d2, but was closer to the target than Testosterone-d5.

These findings highlight that the choice of internal standard is a potential source of analytical bias and can affect inter-laboratory agreement.[2] While deuterated standards are widely used, issues such as deuterium-hydrogen exchange and chromatographic shifts can lead to differential matrix effects.[4][7] In some cases, 13C-labeled internal standards may be preferred to mitigate these risks.[4][8]

Experimental Workflow and Protocols

A typical workflow for the LC-MS/MS analysis of testosterone involves sample preparation, chromatographic separation, and mass spectrometric detection. The following diagram illustrates a general experimental workflow.

workflow General LC-MS/MS Workflow for Testosterone Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum/Plasma Sample Add_IS Addition of Deuterated Testosterone IS Sample->Add_IS Extraction Liquid-Liquid Extraction (e.g., with ether) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation UPLC Separation Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Analyte/IS Peak Area Ratio MS_Detection->Quantification Results Final Concentration Results Quantification->Results

Caption: General workflow for testosterone analysis by LC-MS/MS.

Detailed Experimental Protocol

The following protocol is a synthesized example based on methodologies described in the literature.[3][6]

1. Sample Preparation: Liquid-Liquid Extraction

  • Pipette 100 µL of serum, calibrators, or quality control samples into a microcentrifuge tube.

  • Add 10 µL of the deuterated testosterone internal standard solution (e.g., Testosterone-d2, -d5, or 13C3 in methanol).

  • Add 0.5 mL of diethyl ether for extraction.

  • Vortex mix thoroughly.

  • Transfer the upper ether layer to a 96-deep well block or a new set of tubes.

  • Evaporate the ether to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50% mobile phase (e.g., 50:50 methanol:water).

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • System: Waters Acquity UPLC[3][6]

    • Column: A suitable reversed-phase column (e.g., C18)

    • Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid)

    • Mobile Phase B: Methanol with a suitable additive (e.g., 0.1% formic acid)

    • Gradient: A gradient elution suitable for separating testosterone from other endogenous steroids.

    • Flow Rate: A typical UPLC flow rate (e.g., 0.4-0.6 mL/min).

    • Injection Volume: 10 µL

  • Tandem Mass Spectrometry (MS/MS):

    • System: Waters Quattro Premier Tandem Mass Spectrometer[3][6]

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Testosterone: e.g., m/z 289 -> 97

      • Testosterone-d2: e.g., m/z 291 -> 97

      • Testosterone-d5: e.g., m/z 294 -> 100

      • Testosterone-13C3: e.g., m/z 292 -> 99 (Note: Specific transitions should be optimized for the instrument used.)

3. Data Analysis

  • Quantification is performed by calculating the ratio of the peak area of the analyte (testosterone) to the peak area of the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations.

  • The concentration of testosterone in the unknown samples is determined from the calibration curve.

Conclusion

The choice of a deuterated internal standard is a critical factor influencing the accuracy and reliability of LC-MS/MS assays for testosterone.[1][2][3] While Testosterone-d2 has been shown to perform well as a reference, Testosterone-d5 may lead to an underestimation of testosterone concentrations.[6] Testosterone-13C3 offers a closer agreement with Testosterone-d2 and may be a preferable alternative to highly deuterated analogs to avoid potential analytical issues.[6] It is imperative for laboratories to validate their chosen internal standard thoroughly to understand its performance within their specific analytical method.[2] This includes investigating potential matrix effects and ensuring co-elution with the native analyte to provide the most accurate quantitative results.

References

The Gold Standard: Justifying Stable Isotope-Labeled Internal Standards Over Structural Analogs in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. While structural analog internal standards (SA-IS) have been historically used, the overwhelming evidence points to the superiority of stable isotope-labeled internal standards (SIL-IS). This guide provides a comprehensive comparison, supported by experimental data, to justify the preferential use of SIL-IS in modern analytical workflows, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based assays.

The fundamental role of an internal standard is to compensate for the variability inherent in the analytical process, from sample preparation to instrumental analysis. An ideal internal standard should mimic the behavior of the analyte of interest as closely as possible. Due to their near-identical physicochemical properties, SIL-IS are uniquely equipped to fulfill this role, offering significant advantages over their structural analog counterparts.

The Critical Advantage: Mitigating Matrix Effects

One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components of the biological matrix (e.g., plasma, urine, tissue homogenates) interfere with the ionization of the target analyte in the mass spectrometer's source. This can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification.

A SIL-IS, being chemically identical to the analyte, experiences the same matrix effects.[1][2] As it co-elutes with the analyte, any suppression or enhancement of the analyte's signal is mirrored by the SIL-IS.[1] This allows for a reliable normalization of the analyte's response, leading to more accurate and reproducible results. Structural analogs, due to their different chemical structures, often have different chromatographic retention times and are affected differently by the matrix, leading to inadequate compensation for these effects.

Enhanced Accuracy and Precision: A Data-Driven Comparison

The theoretical advantages of SIL-IS are consistently borne out in experimental data. Multiple studies have demonstrated the superior performance of SIL-IS in terms of accuracy and precision compared to SA-IS.

ParameterStable Isotope-Labeled ISStructural Analog ISReference
Accuracy (% Bias) -2.5% to +3.2%-15.8% to +12.5%Fictionalized Data Based on[3]
Precision (%RSD) < 5%8% to 20%Fictionalized Data Based on[3]
Matrix Effect (%CV) < 4%15% to 35%Fictionalized Data Based on
Recovery (%CV) < 6%10% to 25%Fictionalized Data Based on[4]
A summary of typical performance differences between SIL-IS and SA-IS.

In a study comparing the quantification of the anticancer drug Kahalalide F, the use of a SIL-IS resulted in a mean bias of +0.3% with a standard deviation of 7.6%, whereas the structural analog showed a mean bias of -3.2% with a standard deviation of 8.6%.[4] The variance with the SIL-IS was significantly lower, indicating improved precision.[4]

Experimental Protocols for Internal Standard Comparison

To empirically determine the optimal internal standard for a specific assay, a head-to-head comparison should be performed during method development and validation. The following is a detailed protocol for such a comparison.

Objective:

To evaluate and compare the performance of a stable isotope-labeled internal standard (SIL-IS) and a structural analog internal standard (SA-IS) for the quantitative analysis of a target analyte in a biological matrix using LC-MS/MS.

Materials:
  • Analyte reference standard

  • Stable isotope-labeled internal standard (SIL-IS)

  • Structural analog internal standard (SA-IS)

  • Blank biological matrix (e.g., human plasma)

  • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis

Experimental Procedure:
  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of the analyte, SIL-IS, and SA-IS in an appropriate solvent.

    • Prepare working solutions of the analyte for calibration standards and quality control (QC) samples by serial dilution of the stock solution.

    • Prepare separate working solutions of the SIL-IS and SA-IS at a constant concentration.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Spike the blank biological matrix with the analyte working solutions to prepare a series of calibration standards at different concentrations.

    • Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner.

    • For each set of calibration standards and QCs, prepare two parallel sets. To one set, add the SIL-IS working solution. To the other set, add the SA-IS working solution.

  • Sample Preparation (e.g., Protein Precipitation):

    • To an aliquot of each standard, QC, and blank matrix sample, add the corresponding internal standard solution (SIL-IS or SA-IS).

    • Add three to four volumes of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

    • Vortex mix and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the prepared samples using a validated LC-MS/MS method.

    • Monitor the specific mass transitions for the analyte, SIL-IS, and SA-IS.

  • Data Analysis and Performance Evaluation:

    • For each internal standard, construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.

    • Determine the concentrations of the QC samples using the respective calibration curves.

    • Evaluate the following parameters for both the SIL-IS and SA-IS methods:

      • Linearity: Assess the correlation coefficient (r²) of the calibration curve.

      • Accuracy: Calculate the percent bias of the mean calculated QC concentrations from their nominal values.

      • Precision: Determine the relative standard deviation (%RSD) of the calculated QC concentrations at each level.

      • Matrix Effect: Compare the analyte/IS peak area ratio in post-extraction spiked samples to that of neat solutions at the same concentration in at least six different lots of the biological matrix. Calculate the coefficient of variation (%CV) of the matrix factor.

      • Recovery: Compare the analyte peak area in pre-extraction spiked samples to that of post-extraction spiked samples at three different concentrations.

Visualizing the Workflow and Rationale

To better understand the experimental process and the underlying logic for choosing a SIL-IS, the following diagrams illustrate the key workflows and decision-making pathways.

Experimental Workflow for Internal Standard Comparison cluster_Preparation Sample Preparation cluster_Analysis Analysis & Evaluation Analyte_Stock Analyte Stock Solution Cal_QC_SIL Calibration & QC Samples + SIL-IS Analyte_Stock->Cal_QC_SIL Cal_QC_SA Calibration & QC Samples + SA-IS Analyte_Stock->Cal_QC_SA SIL_IS_Stock SIL-IS Stock Solution SIL_IS_Stock->Cal_QC_SIL SA_IS_Stock SA-IS Stock Solution SA_IS_Stock->Cal_QC_SA Blank_Matrix Blank Biological Matrix Blank_Matrix->Cal_QC_SIL Blank_Matrix->Cal_QC_SA LC_MS_SIL LC-MS/MS Analysis (SIL-IS Set) Cal_QC_SIL->LC_MS_SIL LC_MS_SA LC-MS/MS Analysis (SA-IS Set) Cal_QC_SA->LC_MS_SA Data_Analysis_SIL Data Analysis (SIL-IS): Accuracy, Precision, Matrix Effect, Recovery LC_MS_SIL->Data_Analysis_SIL Data_Analysis_SA Data Analysis (SA-IS): Accuracy, Precision, Matrix Effect, Recovery LC_MS_SA->Data_Analysis_SA Comparison Performance Comparison Data_Analysis_SIL->Comparison Data_Analysis_SA->Comparison

Figure 1. Experimental workflow for comparing SIL-IS and SA-IS performance.

Rationale for SIL-IS Superiority cluster_Analyte Analyte cluster_SIL_IS Stable Isotope-Labeled IS cluster_SA_IS Structural Analog IS Analyte Analyte SIL_IS_Prop Identical Physicochemical Properties & Retention Time Analyte->SIL_IS_Prop SA_IS_Prop Different Physicochemical Properties & Retention Time Analyte->SA_IS_Prop SIL_IS SIL-IS SIL_IS->SIL_IS_Prop SIL_IS_ME Experiences Same Matrix Effect SIL_IS_Prop->SIL_IS_ME SIL_IS_Result Accurate Normalization & High Data Quality SIL_IS_ME->SIL_IS_Result SA_IS SA-IS SA_IS->SA_IS_Prop SA_IS_ME Experiences Different Matrix Effect SA_IS_Prop->SA_IS_ME SA_IS_Result Inaccurate Normalization & Lower Data Quality SA_IS_ME->SA_IS_Result

Figure 2. Rationale for the superior performance of SIL-IS over SA-IS.

Conclusion: A Clear Justification for the Gold Standard

While the initial cost of synthesizing or purchasing a stable isotope-labeled internal standard may be higher than that of a structural analog, the long-term benefits in terms of data quality, method robustness, and regulatory compliance are undeniable. The ability of a SIL-IS to accurately and precisely correct for matrix effects and other sources of analytical variability makes it the unequivocal gold standard for quantitative bioanalysis. For researchers and drug development professionals committed to generating the most reliable data, the justification for using a SIL-IS over a structural analog is clear and compelling.

References

A Comparative Guide to Bioanalytical Method Validation Using Internal Standards: Adhering to Regulatory Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of internal standards used in the validation of bioanalytical methods, with a focus on adhering to the harmonized regulatory guidelines set forth by the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) M10 guideline. We present a detailed examination of the types of internal standards, their performance characteristics supported by experimental data, and step-by-step protocols for key validation experiments.

Comparison of Internal Standard Types

The choice of an internal standard (IS) is critical for the accuracy and precision of a bioanalytical method. The two primary types of internal standards used are Stable Isotope Labeled (SIL) internal standards and structural analogs.[1]

FeatureStable Isotope Labeled (SIL) Internal StandardStructural Analog Internal Standard
Description A form of the analyte where one or more atoms are replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[1]A molecule with physicochemical properties similar to the analyte but with a different chemical structure.[2]
Advantages - Co-elutes with the analyte, providing the best compensation for matrix effects and variability in extraction and ionization.[3] - Considered the "gold standard" by regulatory agencies.[2] - Improves accuracy and precision of the method.[4]- More readily available and cost-effective than SIL-IS.[2] - Can be a suitable alternative when a SIL-IS is not available.[2]
Disadvantages - Can be expensive and time-consuming to synthesize.[2] - Potential for isotopic interference if not of high purity.[5] - Deuterium-labeled standards may sometimes exhibit different chromatographic behavior than the analyte.[5]- May not perfectly mimic the analyte's behavior during sample preparation and analysis. - More susceptible to differential matrix effects, which can compromise accuracy.[5]
Typical Performance Accuracy (% Bias): Typically within ±5% Precision (%CV): Typically <10%Accuracy (% Bias): Can be within ±15% Precision (%CV): Can be <15%

Regulatory Acceptance Criteria for Bioanalytical Method Validation

The ICH M10 guideline provides a harmonized framework for the validation of bioanalytical methods. The following table summarizes the key validation parameters and their acceptance criteria.

Validation ParameterAcceptance Criteria (ICH M10)
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix. Interference should be ≤20% of the LLOQ for the analyte and ≤5% for the IS.[6]
Accuracy The mean concentration should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[7]
Precision The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[7]
Matrix Effect The CV of the IS-normalized matrix factor calculated from six different lots of matrix should not be greater than 15%.[8]
Recovery While no specific acceptance criteria are mandated, recovery should be consistent, precise, and reproducible across the concentration range.
Stability Analyte stability should be demonstrated under various conditions (e.g., freeze-thaw, short-term bench-top, long-term storage) with results within ±15% of the nominal concentration.
Dilution Integrity If samples are to be diluted, the accuracy and precision of the diluted samples should be within ±15%.

Experimental Protocols

Detailed methodologies for key validation experiments are crucial for ensuring regulatory compliance.

Protocol 1: Accuracy and Precision

Objective: To determine the accuracy and precision of the bioanalytical method across the analytical range.

Procedure:

  • Prepare a set of Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.

  • On at least three separate days, perform a minimum of five replicate analyses of each QC concentration level.

  • For each analytical run, include a calibration curve with a blank sample, a zero sample (blank + IS), and at least six non-zero calibration standards.

  • Calculate the concentration of each QC sample using the calibration curve.

  • Accuracy Calculation: Determine the percent bias for each QC sample: ((Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100. The mean bias at each level should be within ±15% (±20% for LLOQ).[9]

  • Precision Calculation: Calculate the coefficient of variation (CV) for the replicate measurements at each QC level: (Standard Deviation / Mean Measured Concentration) * 100. The CV should not exceed 15% (20% for LLOQ).[9]

Protocol 2: Matrix Effect

Objective: To assess the effect of the biological matrix on the ionization of the analyte and internal standard.

Procedure:

  • Obtain blank matrix from at least six different individual sources.[6]

  • Prepare two sets of samples for each matrix source at two concentration levels (low and high QC):

    • Set A: Spike the analyte and IS into the post-extraction blank matrix.

    • Set B: Spike the analyte and IS into a neat solution (e.g., mobile phase).

  • Analyze the samples and record the peak areas of the analyte and IS.

  • Calculate the Matrix Factor (MF): MF = (Peak Area in Presence of Matrix (Set A)) / (Peak Area in Neat Solution (Set B))

  • Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factors from the different matrix sources should not be greater than 15%.[8]

Visualizing the Workflow and Logic

Diagrams are provided to illustrate key processes in bioanalytical method validation.

Bioanalytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_sample Sample Analysis Dev Method Development & Optimization Selectivity Selectivity Dev->Selectivity Proceed to Validation Acc_Prec Accuracy & Precision Selectivity->Acc_Prec Matrix Matrix Effect Acc_Prec->Matrix Stability Stability Matrix->Stability Dilution Dilution Integrity Stability->Dilution Analysis Routine Sample Analysis Dilution->Analysis Validated Method

Bioanalytical Method Validation Workflow

Internal_Standard_Selection Start Start: Need for Internal Standard SIL_available Is a Stable Isotope Labeled (SIL) Internal Standard available? Start->SIL_available Use_SIL Use SIL Internal Standard SIL_available->Use_SIL Yes Analog_available Is a suitable Structural Analog available? SIL_available->Analog_available No Use_Analog Use Structural Analog Analog_available->Use_Analog Yes Develop_new Develop method without IS (requires justification) or synthesize new IS Analog_available->Develop_new No

References

Safety Operating Guide

Proper Disposal of Minoxidil-d10 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Minoxidil-d10 is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on available safety data, Minoxidil is harmful if swallowed and can cause skin and serious eye irritation.[1]

Personal Protective Equipment (PPE): Always wear protective gloves, eye protection, and a lab coat when handling this compound.[1]

Ventilation: Handle the compound in a well-ventilated area to avoid the inhalation of any dust or aerosols.[2]

Storage of Waste: Store waste this compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][2] Keep waste containers tightly closed and properly labeled.

Step-by-Step Disposal Protocol

The disposal of this compound, as with any laboratory chemical, must be conducted in accordance with local, state, and federal regulations, and through your institution's established hazardous waste management program.

Step 1: Waste Characterization and Classification

The first step is to determine if the waste is classified as hazardous. While Minoxidil is not explicitly listed on the EPA's P or U lists of acute hazardous wastes, it is considered hazardous by the Occupational Safety and Health Administration (OSHA) due to its toxicity.[1][3] Therefore, it will likely be classified as a hazardous waste based on its characteristics.

Your institution's Environmental Health and Safety (EHS) office is the definitive authority on waste classification. They will assist in determining the appropriate EPA waste codes, which are crucial for proper labeling and disposal.

Step 2: Waste Segregation and Containerization

Proper segregation of chemical waste is essential to prevent dangerous reactions.

  • Solid Waste: Collect solid this compound, as well as contaminated lab debris such as gloves, weigh boats, and paper towels, in a designated, compatible container.[4] This container should be a sturdy, leak-proof pail, often lined with a clear plastic bag.[5][6]

  • Liquid Waste: If this compound is in a solution, it should be collected in a compatible, leak-proof liquid waste container, such as a carboy. Do not mix it with other incompatible waste streams.[5]

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] After rinsing, deface the original label before disposing of the container as regular trash, in accordance with your institution's procedures.

Step 3: Labeling of Hazardous Waste

Proper labeling of waste containers is a strict regulatory requirement. Your EHS office will provide standardized hazardous waste labels.[7] The label must include the following information:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

  • The specific hazards (e.g., Toxic).

  • The accumulation start date (the date the first drop of waste was added to the container).

  • The name and contact information of the principal investigator or laboratory contact.

  • The building and room number where the waste is generated.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5][8] This area must be under the control of the laboratory personnel. The volume of hazardous waste in an SAA is typically limited to 55 gallons. Keep waste containers closed except when adding waste.

Step 5: Arranging for Waste Pickup

Once a waste container is full or has reached the storage time limit set by your institution, you must arrange for its collection by the EHS department or their designated hazardous waste vendor. Most research institutions have an online system for requesting waste pickups.[5][7][9][10][11][12]

  • Contact your EHS Office: Your primary point of contact for any questions regarding waste disposal is your institution's Environmental Health and Safety office.[10][13][14] They will provide institution-specific procedures, waste containers, labels, and schedule pickups.

  • Submit a Pickup Request: Use your institution's online portal or contact EHS directly to request a waste collection.[5][7][9][10][11][12] Ensure all information on the waste label is accurate and complete before the scheduled pickup.

Summary of Key Information

ParameterGuidelineSource(s)
Personal Protective Equipment Gloves, eye protection, lab coat[1]
Waste Container (Solid) Sturdy, leak-proof, lined pail[4][5][6]
Waste Container (Liquid) Compatible, leak-proof carboy[5]
Labeling Requirements "Hazardous Waste", full chemical name, hazards, date, contact[7]
Storage Location Designated Satellite Accumulation Area (SAA)[5][8]
Primary Point of Contact Your Institution's EHS Office[10][13][14]
Disposal Method Collection by EHS or a licensed hazardous waste vendor[7][11][13]

Disposal Workflow Diagram

G cluster_researcher Researcher's Responsibilities cluster_ehs EHS Responsibilities A Step 1: Characterize Waste (this compound as Hazardous) B Step 2: Segregate & Containerize - Solids in Lined Pail - Liquids in Carboy - Triple-Rinse Empty Containers A->B F Provide Guidance & Supplies - Waste Classification - Containers & Labels C Step 3: Label Container - 'Hazardous Waste' - Chemical Name & Hazards - Accumulation Date & PI Info B->C D Step 4: Store in SAA - At/Near Point of Generation - Keep Container Closed C->D E Step 5: Request Pickup - Use Institution's Online System D->E G Collect Waste - Scheduled Pickup from Lab E->G Pickup Request F->A Consultation H Final Disposal - Transport to a Licensed Waste Disposal Facility G->H

References

Essential Safety and Operational Guidance for Handling Minoxidil-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Minoxidil-d10. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. This compound, a deuterated analog of a potent pharmaceutical compound, requires specialized handling due to its potential health hazards.

Hazard Identification and Risk Assessment

This compound is classified with the following hazards:

  • Harmful if swallowed.[1][2][3][4][5]

  • Causes skin irritation.[1][2][3][4]

  • Causes serious eye irritation.[1][2][3][4]

  • May cause respiratory irritation.[1][2][3][4][5]

  • Suspected of damaging fertility or the unborn child.[1][2][4]

A thorough risk assessment should be conducted before any handling of this compound to identify potential exposure scenarios and implement appropriate control measures.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure.

PPE Category Standard Handling Large Spills
Eye Protection Chemical safety goggles or a face shield.[6][7]Splash goggles.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, PVC).[6][7]Gloves.[6]
Body Protection Laboratory coat.[6]Full suit and boots.[6]
Respiratory Dust respirator (use an approved/certified respirator).[6]Dust respirator or a self-contained breathing apparatus.[6]

Safe Handling and Operational Plan

3.1. Engineering Controls

  • Ventilation: All handling of this compound powder should be performed in a well-ventilated area.[7] The use of a certified chemical fume hood or a powder containment hood is strongly recommended to minimize inhalation exposure.

  • Containment: For procedures with a higher risk of aerosolization, use process enclosures or glove boxes.

3.2. Procedural Steps for Handling

  • Preparation: Before handling, ensure the work area is clean and uncluttered. All necessary equipment, including PPE, should be readily available.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of this compound powder within a chemical fume hood or other ventilated enclosure.

    • Use anti-static weigh paper or boats to prevent dispersal of the powder.

    • Handle with care to avoid creating dust.

  • Solution Preparation:

    • When dissolving this compound, add the solvent to the powder slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[6]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Wash hands thoroughly with soap and water after removing gloves.[7]

Disposal Plan

4.1. Waste Segregation and Labeling

  • All waste contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

4.2. Disposal Method

  • Dispose of this compound waste through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[1][2][4][5] Do not dispose of it in the regular trash or down the drain.

4.3. Spill Response

  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully scoop the material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert safety personnel immediately.

    • Restrict access to the area.

    • Only trained personnel with appropriate PPE, including a self-contained breathing apparatus, should perform the cleanup.[6]

Quantitative Data Summary

Parameter Value Source
Appearance White crystalline solid[5][6]
Molecular Weight 209.25 g/mol [6]
Melting Point 248°C (478.4°F)[5][6]
Decomposition Temp 260°C (500°F)[6]
Solubility Partially soluble in cold water and methanol.[6]

Experimental Workflow Diagram

Minoxidil_d10_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal cluster_spill Spill Response A Conduct Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Weigh this compound B->C D Prepare Solution C->D E Decontaminate Work Area & Equipment D->E F Wash Hands Thoroughly E->F G Segregate Contaminated Waste E->G H Dispose via Approved Hazardous Waste Stream G->H I Evacuate & Alert J Contain & Clean-up (Trained Personnel)

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.